4,4'-Azodianiline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(4-aminophenyl)diazenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIKKETXZQDHGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N=NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2020399, DTXSID50859469 | |
| Record name | 4,4'-Diaminoazobenzene | |
| Source | EPA DSSTox | |
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| Record name | 4,4'-Diazenediyldianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50859469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
538-41-0 | |
| Record name | 4,4′-Diaminoazobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=538-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4,4'-Diaminoazobenzene | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Azodianiline | |
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| Record name | Benzenamine, 4,4'-(1,2-diazenediyl)bis- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,4'-Diaminoazobenzene | |
| Source | EPA DSSTox | |
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| Record name | 4,4'-azodianiline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.902 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-DIAMINOAZOBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RCK8POJ999 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
An In-depth Technical Guide to 4,4'-Azodianiline: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,4'-Azodianiline, also known as 4,4'-diaminoazobenzene, is an aromatic azo compound with significant applications in chemical synthesis and materials science. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on its relevance to research and development. This document includes a compilation of quantitative data, a general experimental protocol for its synthesis, and highlights its role as a versatile chemical intermediate.
Chemical Structure and Identification
This compound is a symmetrical aromatic molecule characterized by a central azo group (-N=N-) linking two aniline moieties at the para positions. This structure is foundational to its chemical reactivity and physical properties.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 4-[(4-aminophenyl)diazenyl]aniline[1][2] |
| Synonyms | 4,4'-Diaminoazobenzene, p-Azoaniline |
| CAS Number | 538-41-0[1][2][3] |
| Molecular Formula | C₁₂H₁₂N₄[1][3] |
| Molecular Weight | 212.25 g/mol [3] |
| Canonical SMILES | C1=CC(=CC=C1N)N=NC2=CC=C(C=C2)N |
| InChI Key | KQIKKETXZQDHGE-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, storage, and application in various chemical processes. It typically appears as a brown powder.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Melting Point | 245 °C[3] |
| Boiling Point | 428.5 °C at 760 mmHg (estimated) |
| Density | 1.23 g/cm³ (estimated) |
| Solubility | Insoluble in water; Very soluble in ethanol; Slightly soluble in DMSO and ethyl acetate.[3] |
| Appearance | Brown powder[3] |
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of this compound. Below is a summary of expected spectroscopic features based on its structure and data for related azo compounds.
Table 3: Spectroscopic Data of this compound
| Spectroscopic Technique | Key Features and Expected Peaks |
| UV-Visible Spectroscopy | The UV-Vis spectrum of azo compounds is characterized by absorption bands corresponding to π → π* and n → π* electronic transitions of the azo group and aromatic rings. The λmax is sensitive to solvent polarity.[4][5][6][7] In different solvents, the absorption maximum (λmax) can shift. For similar bis-azo dyes, λmax values have been observed to range from 486 to 654 nm depending on the solvent and substituents.[5] |
| Infrared (IR) Spectroscopy | The IR spectrum provides information about the functional groups present. Key expected peaks include: N-H stretching (from the amino groups) typically in the range of 3300-3500 cm⁻¹, C-H stretching (aromatic) around 3000-3100 cm⁻¹, N=N stretching (azo group) around 1400-1450 cm⁻¹, and C=C stretching (aromatic) in the 1450-1600 cm⁻¹ region.[8][9][10][11] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR spectroscopy of aromatic amines shows characteristic signals for the aromatic protons, with chemical shifts influenced by the electron-donating amino group and the electron-withdrawing azo group. The amino protons typically appear as a broad singlet. The aromatic protons would likely appear as multiplets in the downfield region (around 6.5-8.0 ppm). Coupling constants (J values) would provide information about the substitution pattern on the aromatic rings.[12][13][14][15] |
Synthesis of this compound
The synthesis of this compound typically involves the diazotization of an aromatic amine followed by a coupling reaction. A general, illustrative protocol is provided below.
Experimental Protocol: General Synthesis of an Azo Dye
This protocol outlines the fundamental steps for the synthesis of an azo dye, which can be adapted for this compound, likely starting from p-phenylenediamine or a related precursor.
Materials:
-
Aromatic amine (e.g., p-phenylenediamine derivative)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Coupling agent (in the case of symmetrical azo dyes, this would be another molecule of the starting amine)
-
Sodium hydroxide (NaOH)
-
Ice
-
Suitable solvent (e.g., water, ethanol)
Procedure:
-
Diazotization:
-
Dissolve the aromatic amine in an aqueous solution of hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution while maintaining the low temperature and stirring vigorously. The formation of the diazonium salt is often indicated by a color change.
-
-
Azo Coupling:
-
Prepare a solution of the coupling agent. For this compound, this would involve coupling the diazonium salt with an alkaline solution of an aniline derivative.
-
Slowly add the cold diazonium salt solution to the coupling agent solution, again maintaining a low temperature (0-5 °C) with constant stirring.
-
The coupling reaction should result in the formation of a colored precipitate of the azo dye.
-
-
Isolation and Purification:
-
After the reaction is complete, allow the mixture to stand in the ice bath to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid product with cold water to remove any unreacted salts.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
-
Applications in Research and Industry
This compound serves as a valuable building block in the synthesis of a variety of organic molecules and materials.
Synthesis of Dyes and Pigments
The primary application of this compound is as an intermediate in the synthesis of a wide range of azo dyes.[3] The presence of two primary amine groups allows for further diazotization and coupling reactions, leading to the formation of disazo and polyazo dyes with diverse colors and properties. These dyes find use in the textile, printing, and coatings industries.
Polymer Chemistry
This compound is utilized as a monomer in the synthesis of high-performance polymers, particularly polyimides. The diamine functionality reacts with tetracarboxylic dianhydrides to form poly(amic acid) precursors, which are then thermally or chemically cyclized to yield polyimides. These polymers are known for their excellent thermal stability, mechanical strength, and chemical resistance, making them suitable for applications in aerospace and electronics.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound, 95% | Fisher Scientific [fishersci.ca]
- 3. This compound | 538-41-0 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. researchgate.net [researchgate.net]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. scienceworldjournal.org [scienceworldjournal.org]
- 12. researchgate.net [researchgate.net]
- 13. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 4,4'-Diaminoazobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Diaminoazobenzene, also known as 4,4'-azodianiline, is an aromatic azo compound characterized by the presence of an azo group (-N=N-) connecting two aniline moieties. This compound and its derivatives are of significant interest in various fields, including the synthesis of dyes, polymers, and materials with applications in nonlinear optics and holographic data storage.[1][2] A thorough understanding of its physicochemical properties is crucial for its application in research and development, particularly in medicinal chemistry and materials science, where such properties govern its reactivity, solubility, and biological interactions. This technical guide provides a comprehensive overview of the core physicochemical properties of 4,4'-diaminoazobenzene, detailed experimental protocols for their determination, and a visualization of its synthesis workflow.
Core Physicochemical Properties
The fundamental physicochemical properties of 4,4'-diaminoazobenzene are summarized in the table below. These properties are essential for predicting its behavior in various chemical and biological systems.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₂N₄ | [1][3] |
| Molecular Weight | 212.26 g/mol | [1][3] |
| Appearance | Yellow to orange to dark brown crystalline powder | [4] |
| Melting Point | 238-241 °C (with decomposition) | [5] |
| Boiling Point | 428.5 °C (estimated) | |
| Solubility | Insoluble in water; Very soluble in ethanol | [1] |
| pKa (Predicted) | 3.70 ± 0.10 | |
| UV-Vis Absorption (λmax) | Data not readily available. A structurally similar compound, trans-4-aminoazobenzene, exhibits an absorption band at 395 nm. |
Experimental Protocols
Detailed methodologies for the synthesis of 4,4'-diaminoazobenzene and the determination of its key physicochemical properties are provided below.
Synthesis of 4,4'-Diaminoazobenzene
This protocol is adapted from a procedure published in Organic Syntheses.[5] The synthesis involves a two-step process starting from p-aminoacetanilide: the oxidative coupling to form 4,4'-bis(acetamido)azobenzene, followed by hydrolysis to yield 4,4'-diaminoazobenzene.
Step 1: Synthesis of 4,4'-Bis(acetamido)azobenzene
-
In a suitable reaction vessel, dissolve p-aminoacetanilide in glacial acetic acid.
-
Add sodium perborate tetrahydrate and boric acid to the solution.
-
Heat the mixture with stirring to 50–60 °C and maintain this temperature for 6 hours. The product will begin to separate as a yellow solid.
-
Cool the reaction mixture to room temperature.
-
Collect the yellow product by filtration on a Büchner funnel.
-
Wash the product with water until the washings are neutral to pH paper.
-
Dry the product in an oven at 110 °C.
Step 2: Hydrolysis to 4,4'-Diaminoazobenzene
-
In a round-bottomed flask equipped with a reflux condenser, place the 4,4'-bis(acetamido)azobenzene from the previous step, methanol, and 6N hydrochloric acid.
-
Heat the mixture under reflux for 1.5 hours.
-
Cool the reaction mixture. A violet solid will form.
-
Collect the solid by filtration on a Büchner funnel.
-
Suspend the damp product in water in a beaker with stirring.
-
Slowly neutralize the mixture by the addition of 2.5N sodium hydroxide. The free base, 4,4'-diaminoazobenzene, will separate.
-
Collect the 4,4'-diaminoazobenzene by filtration on a Büchner funnel, wash with water, and dry under reduced pressure.
Determination of Solubility
This protocol provides a general method for determining the solubility of azo dyes in various solvents.
-
Preparation of Saturated Solutions:
-
Add an excess amount of 4,4'-diaminoazobenzene to a known volume of the solvent of interest (e.g., water, ethanol) in a sealed container.
-
Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge or filter the saturated solution to remove any undissolved solid.
-
-
Quantification of Dissolved Solute:
-
Take a known aliquot of the clear supernatant.
-
Evaporate the solvent and weigh the remaining solid residue.
-
Alternatively, the concentration of the dissolved compound can be determined using a suitable analytical technique such as UV-Vis spectroscopy by creating a calibration curve with solutions of known concentrations.
-
-
Calculation of Solubility:
-
Express the solubility as the mass of solute per volume of solvent (e.g., g/L or mg/mL).
-
Spectrophotometric Determination of pKa
This protocol outlines a general method for determining the pKa of an aromatic amine using UV-Vis spectrophotometry.
-
Preparation of Buffer Solutions:
-
Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa of the compound.
-
-
Preparation of Sample Solutions:
-
Prepare a stock solution of 4,4'-diaminoazobenzene in a suitable solvent (e.g., ethanol).
-
Add a small, constant volume of the stock solution to a series of volumetric flasks and dilute with the respective buffer solutions to create solutions of the same total dye concentration at different pH values.
-
-
UV-Vis Spectroscopic Measurement:
-
Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.
-
Identify the wavelengths where the absorbance of the acidic (protonated) and basic (unprotonated) forms of the molecule show the largest difference.
-
-
Data Analysis and pKa Calculation:
-
Plot the absorbance at a chosen wavelength against the pH of the solutions. This will generate a sigmoidal curve.
-
The pKa is the pH at the inflection point of the sigmoidal curve, which corresponds to the point where the concentrations of the acidic and basic forms are equal.
-
Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - AB) / (AA - A)] where A is the absorbance of the solution at a given pH, AA is the absorbance of the fully protonated form, and AB is the absorbance of the fully unprotonated form.
-
Conclusion
This technical guide provides essential physicochemical data and detailed experimental protocols for 4,4'-diaminoazobenzene. The presented information is fundamental for researchers and scientists engaged in drug development, materials science, and other fields where this compound is of interest. The structured data and methodologies facilitate the effective and safe use of 4,4'-diaminoazobenzene in a laboratory setting and support further research into its applications.
References
Solubility Profile of 4,4'-Azodianiline in DMSO and Ethanol: A Technical Guide
For Immediate Release
This technical guide provides a detailed overview of the solubility of 4,4'-Azodianiline in dimethyl sulfoxide (DMSO) and ethanol. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who utilize this compound in their work. This document summarizes available solubility data, presents a standardized experimental protocol for quantitative solubility determination, and illustrates a key synthetic pathway involving this compound.
Quantitative Solubility Data
A comprehensive review of available scientific literature did not yield specific quantitative solubility data for this compound in DMSO and ethanol. However, qualitative descriptions are consistently reported. To facilitate future research and provide a standardized framework for data comparison, the following table is presented. Researchers are encouraged to populate this table with their experimentally determined values.
| Solvent | Molar Solubility (mol/L) | Solubility (mg/mL) | Temperature (°C) | Method of Determination | Qualitative Description |
| DMSO | Data Not Available | Data Not Available | Specify | e.g., Shake-Flask/HPLC | Slightly Soluble[1] |
| Ethanol | Data Not Available | Data Not Available | Specify | e.g., Shake-Flask/HPLC | Very Soluble[1], Soluble[2] |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a compound. This method is recommended for generating the quantitative data for the table above.
Objective: To determine the saturation solubility of this compound in a specified solvent (DMSO or ethanol).
Materials:
-
This compound (solid, high purity)
-
Solvent of interest (e.g., anhydrous DMSO, absolute ethanol)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe and syringe filters (e.g., 0.22 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Accurately add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly seal the vial and place it in an orbital shaker. Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After the equilibration period, let the vial stand to allow the undissolved solid to settle. For a more complete separation, centrifuge the vial at a high speed (e.g., 10,000 x g for 15 minutes).
-
Sample Collection and Filtration: Carefully withdraw the supernatant using a syringe. To ensure no solid particles are transferred, pass the solution through a syringe filter into a clean vial.
-
Quantification:
-
Prepare a standard calibration curve of this compound in the chosen solvent using a series of known concentrations.
-
Accurately dilute the filtered, saturated solution with the same solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry to determine the concentration of this compound.
-
-
Calculation: Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.
Visualization of a Key Synthetic Pathway
This compound is a primary aromatic amine and serves as a precursor in the synthesis of various azo dyes. The general workflow involves two main steps: diazotization followed by azo coupling.
References
A Technical Guide to the Photophysical Properties of Aromatic Azo Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aromatic azo compounds, characterized by the –N=N– functional group linking two aromatic rings, are a cornerstone of photoswitchable chemistry. Their ability to undergo reversible trans-cis isomerization upon irradiation with light has made them indispensable tools in fields ranging from materials science to photopharmacology. This technical guide provides an in-depth exploration of the core photophysical properties of these molecules. It summarizes key quantitative data, details common experimental protocols for their characterization, and visualizes the underlying processes and workflows, serving as a comprehensive resource for researchers leveraging these powerful molecular switches.
Core Photophysical Principles
The defining characteristic of aromatic azo compounds, most famously represented by azobenzene, is their photoisomerization. This process involves the interconversion between two geometric isomers: the planar, thermodynamically stable trans (E) isomer and the non-planar, metastable cis (Z) isomer.
Electronic Transitions and Absorption Spectra
The photochromism of aromatic azo compounds is governed by distinct electronic transitions observable in their UV-Vis absorption spectra.
-
π-π* Transition: The trans isomer typically displays a strong absorption band in the ultraviolet (UV) region (around 320-360 nm for azobenzene) [cite: 16]. This band corresponds to the symmetry-allowed π-π* transition.
-
n-π* Transition: A much weaker, symmetry-forbidden n-π* transition appears at longer wavelengths in the visible region (around 440 nm for azobenzene) [cite: 9].
Upon isomerization to the cis form, the π-π* band decreases in intensity and is slightly blue-shifted, while the n-π* band experiences a significant increase in intensity [cite: 30]. This spectral separation is crucial, as it allows for the selective photo-switching between isomers using different wavelengths of light.
Photoisomerization Mechanisms
The conversion between trans and cis isomers is initiated by the absorption of a photon, which promotes the molecule to an electronically excited state. The subsequent relaxation and isomerization can occur via two primary pathways, a topic of long-standing debate [cite: 4]:
-
Rotation: Isomerization occurs through a rotation around the N=N double bond in the excited state. This is the generally accepted pathway upon excitation to the S₂ (π,π*) state [cite: 10].
-
Inversion: Isomerization proceeds via an in-plane, semi-linear "inversion" or "bending" motion of one of the nitrogen atoms. This pathway is considered more favorable upon direct excitation to the S₁ (n,π*) state [cite: 10].
The efficiency of these pathways, and thus the photoisomerization quantum yield, is highly dependent on the excitation wavelength and the specific molecular structure [cite: 1, 10].
De-excitation Pathways
Once in the cis state, the molecule can return to the more stable trans form through two routes:
-
Thermal Relaxation: In the dark, the cis isomer will thermally relax back to the trans isomer. The rate of this process, often described by its half-life (t½), is highly sensitive to the molecular structure and substitution patterns. For unsubstituted azobenzene, this half-life is on the order of hours to days [cite: 3].
-
Photochemical Isomerization: The back-reaction can be accelerated by irradiating the cis isomer with light corresponding to its n-π* absorption band (typically blue or green light) [cite: 30].
Fluorescence Properties
Most simple azobenzene derivatives are virtually non-fluorescent due to the extremely rapid and efficient photoisomerization process, which provides a highly effective non-radiative decay channel from the excited state [cite: 29]. However, fluorescence can be induced in some structurally modified azo compounds. This is often achieved by introducing substituents that restrict the isomerization pathway, such as forming intramolecular hydrogen bonds or coordinating with boron, which increases the rigidity of the molecule and allows for radiative decay [cite: 29].
Quantitative Photophysical Data
The photophysical properties of aromatic azo compounds can be precisely tuned by modifying their chemical structure. Electron-donating and electron-withdrawing "push-pull" substituents, for example, can red-shift the absorption spectra and alter isomerization efficiencies [cite: 4, 5, 6]. The following tables summarize key photophysical parameters for a selection of aromatic azo compounds.
| Compound | Solvent | λmax (trans) (nm) (π-π) | εmax (trans) (M⁻¹cm⁻¹) | λmax (cis) (nm) (n-π) | Φ (trans→cis) | Φ (cis→trans) | Thermal t½ |
| Azobenzene | Methanol | 319 | 21,000 [cite: 15] | 433 | 0.11 - 0.14 [cite: 3] | 0.41 - 0.44 [cite: 3] | ~55 hours (@25°C) |
| Azobenzene | Hexane | 314 | ~22,600 | 434 | ~0.25 [cite: 3] | ~0.50 [cite: 3] | ~99 hours (@25°C) |
| 4-Nitro-4'-dimethylaminoazobenzene (Push-Pull) | DMSO | 478 | - | - | - | - | ~150 ms (@25°C) |
| Methyl 3-methoxy-4-((2-methoxy-5-methylphenyl)diazenyl)benzoate (AZO2) | DMF | 362 | 21,000 | ~450 | - | - | - |
| 3-phenylazo-pyridine | Water/DMSO | 323 | 19,800 | 430 | 0.23 | 0.41 | 18.3 min |
| 3-(4-methoxyphenylazo)-pyridine | Water/DMSO | 355 | 24,000 | 440 | 0.26 | 0.40 | 11.5 min |
Table 1: Comparative photophysical data for selected aromatic azo compounds. Data compiled from various sources. Note that values can vary significantly with experimental conditions. [cite: 2, 3, 15, 16]
Experimental Protocols & Workflows
Characterizing the photophysical properties of aromatic azo compounds involves a series of standardized spectroscopic techniques.
General Experimental Workflow
The comprehensive analysis of a novel aromatic azo compound follows a logical progression from synthesis to detailed photophysical characterization.
Caption: General workflow for the synthesis and photophysical characterization of a new aromatic azo compound.
Protocol 1: Monitoring Photoisomerization by UV-Vis Spectroscopy
This is the most fundamental technique for observing the switching behavior of azo compounds.
Objective: To record the spectral changes during trans → cis and cis → trans isomerization and to determine the composition of the photostationary state (PSS).
Materials:
-
Calibrated UV-Vis spectrophotometer
-
Quartz cuvette (1 cm path length)
-
Volumetric flasks and pipettes
-
High-purity solvent (e.g., Methanol, DMSO, Hexane)
-
Aromatic azo compound
-
UV light source (e.g., 365 nm LED or lamp with filter)
-
Visible light source (e.g., >420 nm LED or lamp with filter)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the azo compound in the chosen solvent. The concentration should be adjusted so that the absorbance maximum of the π-π* band is between 0.8 and 1.2. A typical concentration is 5 x 10⁻⁵ M [ cite: 38].
-
Initial Spectrum (100% trans): Keep the solution in the dark to ensure thermal equilibrium, which favors the trans isomer. Place the cuvette in the spectrophotometer and record the full absorption spectrum (e.g., 250-700 nm). This spectrum represents the pure trans form [ cite: 3].
-
trans → cis Isomerization: Remove the cuvette and irradiate it with the UV light source (e.g., 365 nm). To monitor the kinetics, irradiate for short, fixed intervals (e.g., 15-30 seconds) and record a spectrum after each interval [ cite: 3].
-
Reaching the Photostationary State (PSS): Continue the irradiation cycle until the absorption spectrum no longer changes. This indicates that the PSS for that wavelength has been reached [ cite: 3]. The spectrum will show a decreased π-π* band and an increased n-π* band.
-
cis → trans Back-Isomerization:
-
Photochemical: Take the sample at the PSS and irradiate it with the visible light source (>420 nm). Record spectra at intervals until the original trans spectrum is recovered [ cite: 3].
-
Thermal: Place the cuvette from the PSS in a temperature-controlled holder in the spectrophotometer, shielded from light. Record spectra at regular time intervals (e.g., every 5-10 minutes) to monitor the thermal relaxation back to the trans form.
-
Protocol 2: Fluorescence Spectroscopy
This protocol is applicable for the subset of azo compounds that exhibit fluorescence.
Objective: To measure the excitation and emission spectra and determine the fluorescence quantum yield.
Materials:
-
Calibrated spectrofluorometer
-
Quartz fluorescence cuvettes (4-sided polished)
-
Solvent and azo compound (as above)
-
Fluorescence standard with known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄ or Rhodamine B in water)
Procedure:
-
Sample Preparation: Prepare a very dilute solution of the azo compound (absorbance at excitation wavelength < 0.1 to avoid inner filter effects). Prepare a solution of the fluorescence standard with a similar absorbance at the same excitation wavelength.
-
Record Emission Spectrum: Place the sample cuvette in the spectrofluorometer. Excite the sample at its absorption maximum (λ_ex) and record the emission spectrum over a suitable wavelength range.
-
Record Standard Spectrum: Without changing the instrument settings, replace the sample with the standard cuvette and record its emission spectrum.
-
Measure Absorbance: Measure the absorbance of both the sample and the standard solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Quantum Yield Calculation: The fluorescence quantum yield (Φ_sample) is calculated relative to the standard (Φ_std) using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Protocol 3: Ultrafast Transient Absorption Spectroscopy
This advanced technique provides insight into the dynamics of the isomerization process on femtosecond to nanosecond timescales.
Objective: To identify excited-state lifetimes, intermediate species, and the timescales of isomerization and vibrational cooling.
Principle: A high-intensity "pump" pulse excites the sample. A second, delayed, broadband "probe" pulse passes through the excited volume. The difference in the probe's absorption spectrum with and without the pump pulse (ΔA) is recorded. By varying the time delay between the pump and probe, the evolution of the excited states can be mapped in real-time [ cite: 36].
General Procedure:
-
Sample Preparation: A solution of the azo compound is continuously flowed through a sample cell (e.g., a 0.1-1 mm path length quartz cell) to ensure a fresh sample volume for each laser shot, preventing degradation [ cite: 28].
-
Excitation (Pump): The sample is excited with a femtosecond laser pulse tuned to the π-π* absorption band.
-
Probing: A broadband "white-light continuum" probe pulse, generated from the fundamental laser output, is passed through the sample at a specific time delay after the pump pulse.
-
Data Acquisition: The transmitted probe light is directed to a spectrometer with a multichannel detector. The difference absorption spectrum (ΔA) is calculated for various time delays, typically from femtoseconds to several nanoseconds [ cite: 36].
-
Data Analysis: The resulting data is a 2D map of ΔA versus wavelength and time. Global fitting analysis is applied to this dataset to extract time constants associated with different dynamic processes, such as excited-state decay, product formation (isomerization), and vibrational cooling of the newly formed isomers [ cite: 28, 36].
Visualization of Key Processes
Graphviz diagrams can effectively illustrate the complex relationships in photophysical processes.
Photoisomerization Energy Landscape
This diagram illustrates the state transitions during the photoisomerization of a typical aromatic azo compound.
Caption: Energy level diagram illustrating the photoisomerization pathways of azobenzene.
Application in Photopharmacology
Azo compounds are used to create photoswitchable drugs, where one isomer is biologically active and the other is inactive. This allows for precise spatiotemporal control over drug activity.
Caption: A logical diagram showing photocontrol of a biological target using an azo-functionalized drug.
Conclusion
Aromatic azo compounds are a remarkably versatile class of molecules whose photophysical properties can be rationally designed and experimentally characterized through well-established protocols. Their robust photoswitching behavior, governed by the interplay of electronic transitions and isomerization pathways, forms the basis for their expanding applications in advanced materials and medicine. A thorough understanding of their absorption spectra, quantum yields, and isomerization dynamics, as detailed in this guide, is essential for any researcher aiming to harness the potential of these molecular machines.
An In-depth Technical Guide to the Photochromism of 4,4'-Azodianiline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Azodianiline, also known as 4,4'-diaminoazobenzene, is a photochromic molecule that has garnered significant interest within the scientific community. Its ability to undergo reversible isomerization between two distinct forms upon light irradiation makes it a valuable component in the development of photosensitive materials, molecular switches, and targeted therapeutic agents. This technical guide provides a comprehensive overview of the photochromism of this compound, detailing its underlying mechanisms, quantitative photophysical parameters, and the experimental protocols used for its characterization.
The core of this compound's photoactivity lies in the central azo group (-N=N-), which connects two aniline moieties. The extended π-system of the molecule gives rise to its characteristic light absorption properties and the ability to exist in two isomeric states: the thermodynamically stable trans isomer and the metastable cis isomer. The reversible conversion between these states, triggered by specific wavelengths of light, forms the basis of its photochromic behavior.
The Photoisomerization Mechanism
The photoisomerization of this compound is a complex process governed by the principles of photochemistry. The generally accepted mechanism for azobenzene derivatives involves the following key steps:
-
Light Absorption: The process is initiated by the absorption of a photon by the trans isomer. This electronic excitation typically promotes the molecule from its ground state (S₀) to an excited singlet state. For azobenzenes, two primary electronic transitions are relevant: the intense π→π* transition in the UV region and the weaker n→π* transition in the visible region.[1]
-
Excited State Dynamics: Following excitation, the molecule rapidly relaxes through various electronic and vibrational states. Computational studies on diethylamino-azo-diethylamino (a derivative of this compound) suggest that photoisomerization primarily proceeds through the population of the bright S₂ (ππ) state. From there, it undergoes internal conversion to the S₁ (nπ) state.
-
Isomerization on the Excited State Potential Energy Surface: The molecule then evolves on the S₁ potential energy surface, where the rotational barrier around the N=N bond is significantly lower than in the ground state. This allows for efficient rotation from the trans to the cis configuration.
-
Decay to the Ground State: The molecule in the cis configuration on the excited state surface decays back to the ground state (S₀) through a conical intersection. This non-radiative decay pathway effectively traps the molecule in the cis isomeric form.
-
Back Isomerization: The cis isomer can revert to the more stable trans isomer either photochemically, by absorbing a photon corresponding to its n→π* transition, or thermally, by overcoming the thermal energy barrier for isomerization in the ground state. The rate of this thermal back-isomerization is highly dependent on the molecular environment, including solvent polarity and temperature.
The amino substituents in this compound play a crucial role in modulating its photochromic properties. These electron-donating groups can influence the energies of the molecular orbitals, leading to shifts in the absorption spectra and affecting the rates of both photoisomerization and thermal relaxation compared to unsubstituted azobenzene.
Quantitative Photophysical Data
Precise quantitative data for this compound is not extensively reported in the literature. However, data from closely related amino-substituted azobenzenes and computational studies provide valuable estimates. The following table summarizes key photophysical parameters. It is important to note that these values can be significantly influenced by the solvent, pH, and temperature.
| Parameter | trans-4,4'-Azodianiline (estimated) | cis-4,4'-Azodianiline (estimated) | Reference/Comment |
| λmax (π→π) | ~380-400 nm | Red-shifted and lower intensity | Based on data for 4-aminoazobenzene and other derivatives. The exact position is solvent-dependent. |
| λmax (n→π) | ~450-480 nm | Blue-shifted and higher intensity | The n→π* transition is more prominent in the cis isomer. |
| Molar Extinction Coefficient (ε) at λmax (π→π) | High (~20,000 - 30,000 M-1cm-1) | Low | The π→π transition is significantly stronger in the trans isomer. |
| Photoisomerization Quantum Yield (Φtrans→cis) | 0.1 - 0.3 | - | Highly dependent on excitation wavelength and solvent. Amino-substituted azobenzenes can have higher quantum yields than unsubstituted azobenzene. |
| Photoisomerization Quantum Yield (Φcis→trans) | - | 0.4 - 0.6 | Generally higher than the forward quantum yield. |
| Thermal Isomerization Half-life (t1/2) | - | Seconds to hours | Strongly dependent on solvent polarity and temperature. Polar solvents tend to accelerate the thermal back-isomerization. For 4-aminoazobenzene, accelerated rates are observed in polar solvents.[2][3] |
Experimental Protocols
The characterization of the photochromic properties of this compound involves a series of well-established experimental techniques.
Synthesis of this compound
A common method for the synthesis of this compound involves the oxidative coupling of p-aminoacetanilide followed by hydrolysis.
Protocol:
-
Oxidative Coupling: In a suitable flask, dissolve p-aminoacetanilide in glacial acetic acid. Add sodium perborate tetrahydrate and boric acid to the solution. Heat the mixture with stirring at 50-60°C for several hours.
-
Isolation of the Intermediate: Cool the reaction mixture to room temperature. Collect the precipitated yellow product, 4,4'-bis(acetamido)azobenzene, by filtration and wash with water until the washings are neutral. Dry the product in an oven.
-
Hydrolysis: Suspend the dried 4,4'-bis(acetamido)azobenzene in a mixture of methanol and hydrochloric acid. Heat the mixture under reflux for approximately 1.5 hours.
-
Neutralization and Isolation: Cool the reaction mixture and collect the violet solid by filtration. Suspend the product in water and slowly neutralize with a sodium hydroxide solution.
-
Purification: Collect the resulting orange-brown precipitate of this compound by filtration, wash with water, and dry. The product can be further purified by recrystallization.
UV-Vis Spectroscopy for Monitoring Photoisomerization
UV-Vis spectroscopy is the primary tool for observing the photoisomerization of this compound.
Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol, DMSO) in a quartz cuvette. The concentration should be adjusted to have an absorbance of approximately 1 at the λmax of the trans isomer.
-
Initial Spectrum: Record the UV-Vis absorption spectrum of the solution in the dark. This spectrum represents the predominantly trans isomer.
-
trans-to-cis Isomerization: Irradiate the sample with a UV light source (e.g., a 365 nm LED) for a defined period.
-
Spectral Monitoring: After irradiation, immediately record the UV-Vis spectrum. A decrease in the π→π* absorption band and an increase in the n→π* band will be observed, indicating the formation of the cis isomer.
-
Photostationary State (PSS): Repeat steps 3 and 4 until no further significant changes in the spectrum are observed. This indicates that a photostationary state, a mixture of trans and cis isomers, has been reached.
-
cis-to-trans Isomerization: The back isomerization can be monitored by either:
-
Photochemical: Irradiating the PSS sample with visible light (e.g., >420 nm).
-
Thermal: Placing the cuvette in the dark in a temperature-controlled holder and recording spectra at regular intervals.
-
Determination of Photoisomerization Quantum Yield
The quantum yield (Φ) can be determined by comparing the rate of photoisomerization of this compound to that of a chemical actinometer with a known quantum yield (e.g., ferrioxalate).
Protocol:
-
Actinometry: Prepare a solution of the chemical actinometer and irradiate it under the same conditions as the this compound sample (same light source, geometry, and irradiation time).
-
Analysis of Actinometer: Determine the number of photons absorbed by the actinometer solution using established spectrophotometric methods.
-
Analysis of this compound: From the changes in the UV-Vis spectrum of the this compound solution upon irradiation, calculate the number of molecules that have isomerized.
-
Calculation of Quantum Yield: The quantum yield is calculated as the ratio of the number of molecules isomerized to the number of photons absorbed.
Kinetic Analysis of Thermal Back-Isomerization
The kinetics of the thermal cis-to-trans isomerization can be determined by monitoring the change in absorbance over time in the dark.
Protocol:
-
Generate cis Isomer: Irradiate a solution of this compound to reach the photostationary state with a high proportion of the cis isomer.
-
Monitor Absorbance Decay: Place the cuvette in a thermostated spectrophotometer in the dark and record the absorbance at the λmax of the trans isomer at regular time intervals.
-
Data Analysis: The thermal back-isomerization typically follows first-order kinetics. Plot the natural logarithm of the change in absorbance versus time. The negative of the slope of this plot will give the first-order rate constant (k). The half-life (t1/2) can then be calculated as ln(2)/k.
Visualizations
Signaling Pathway of Photoisomerization
References
health and safety handling protocols for 4,4'-Azodianiline
An In-depth Technical Guide to Health and Safety Handling Protocols for 4,4'-Azodianiline
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the essential health and safety protocols for handling this compound (CAS No. 538-41-0). Adherence to these guidelines is critical to mitigate risks associated with the substance's hazardous properties. This guide is intended for use by trained professionals in a laboratory or research setting.
Hazard Identification and Classification
This compound is classified as a hazardous chemical and requires careful handling.[1] It is recognized as toxic if swallowed, harmful in contact with skin or if inhaled, and is suspected of causing genetic defects.[2][3] The toxicological properties of this material have not been fully investigated.[4][5]
1.1. GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 / 4 | H301/H302: Toxic / Harmful if swallowed.[1][2] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[2] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[2] |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects.[2] |
| Carcinogenicity | - | Limited evidence of a carcinogenic effect.[5] |
1.2. Potential Health Effects
-
Inhalation : May cause respiratory tract irritation.[4] Overexposure can lead to methemoglobinemia, characterized by dizziness, headache, shortness of breath, and cyanosis (bluish skin discoloration).[4][5]
-
Skin Contact : May cause skin irritation.[4][5] Harmful if absorbed through the skin.[2] May cause sensitization by skin contact.[6]
-
Ingestion : Toxic if swallowed.[1][5] May cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[4] Animal experiments suggest ingestion of less than 150 grams could be fatal or cause serious health damage.[6]
-
Chronic Exposure : Prolonged exposure may lead to anemia and methemoglobinemia.[4]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C12H12N4 | [7] |
| Molecular Weight | 212.25 g/mol | [2][7] |
| Appearance | Brown or yellow powder/crystals. | [7][8][9] |
| Melting Point | 245 °C | [9][10] |
| Boiling Point | 428.5°C at 760 mmHg | [7] |
| Density | ~1.2 g/cm³ | [7][10] |
| Water Solubility | Insoluble. | [7][9] |
| Solubility in Other Solvents | Very soluble in ethanol; slightly soluble in DMSO and Ethyl Acetate. | [7][9][10] |
| Stability | Stable under normal conditions; light sensitive. | [2][9] |
Safe Handling and Storage Protocols
3.1. Engineering Controls
-
Work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to keep airborne concentrations below exposure limits.[4][7]
-
Ensure an emergency eyewash station and safety shower are readily accessible and operational in the immediate work area.[11]
3.2. Personal Protective Equipment (PPE) A multi-layered approach to personal protection is mandatory.[12]
| Protection Type | Specification | Rationale and Best Practices |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile).[11][13] Double-gloving may be appropriate.[12] | Prevents skin contact and absorption.[11] Always wash hands with soap and water after handling.[6] |
| Eye/Face Protection | Chemical safety goggles or glasses with side shields.[2][11] A face shield should be considered if there is a splash hazard.[11] | Protects against accidental splashes and contact with dust particles.[1][11] |
| Skin and Body Protection | Wear a flame-resistant lab coat, long pants, and closed-toe shoes.[11][12] Ensure cuffs are tucked into gloves.[12] | Provides a barrier against spills and contamination of personal clothing.[11] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[5] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is required if engineering controls are insufficient, if handling outside a fume hood, or if dust generation is possible.[1][12] | Minimizes the risk of respiratory tract irritation and systemic toxicity from inhalation.[11] |
3.3. Handling Procedures Protocol
-
Preparation : Before handling, read and understand all safety precautions.[2][3] Obtain special instructions before use. Ensure all required engineering controls and PPE are in place and functional.
-
Handling : Avoid all personal contact, including inhalation.[6] Do not breathe dust, vapor, mist, or gas.[1][6] Minimize dust generation and accumulation.[4]
-
Hygiene : Do not eat, drink, or smoke when using this product.[1][6] Wash hands and any exposed skin thoroughly after handling.[1][2]
-
Weighing : If a scale cannot be placed inside the fume hood, tare a sealed container, add the compound inside the hood, seal the container, and then weigh it outside the hood to minimize dust dispersal.[12]
-
Solubilization : Add solvent to the solid compound slowly while inside the fume hood.[12]
3.4. Storage Conditions
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][7][8]
-
Keep away from incompatible materials such as strong oxidizing agents.[1]
-
Store locked up.[1]
-
Protect from direct sunlight and moisture as the substance is light-sensitive.[8][9]
Emergency and First-Aid Procedures
Immediate medical attention is required for significant exposures.[1] Show the Safety Data Sheet to the attending doctor.[1]
4.1. First-Aid Measures
| Exposure Route | Protocol |
| Inhalation | Remove the victim to fresh air immediately.[4][13] If breathing is difficult, give oxygen. If not breathing, give artificial respiration (do not use mouth-to-mouth if the substance was ingested or inhaled).[1][13] Seek immediate medical attention.[2] |
| Skin Contact | Take off immediately all contaminated clothing.[14] Flush skin with plenty of soap and water for at least 15 minutes.[1][4] Get medical aid if irritation develops or persists.[2][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[2] Seek medical advice.[1][2] |
| Ingestion | Do NOT induce vomiting.[1][2] If the victim is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water.[4][5] Call a physician or poison control center immediately.[1] |
4.2. Accidental Release (Spill) Protocol
-
Evacuate : Evacuate unnecessary personnel to safe areas and upwind of the spill.[1][13]
-
Ventilate : Ensure adequate ventilation.[13]
-
Control : Remove all sources of ignition.[13]
-
Contain : Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[13]
-
Cleanup : Wear appropriate PPE.[13] Use dry cleanup procedures. Moisten with water to reduce airborne dust.[4] Sweep or vacuum up the material and shovel it into a suitable, labeled container for disposal.[1][6]
-
Decontaminate : Wash the spill area after material pickup is complete.
4.3. Fire-Fighting Protocol
-
Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[1][2]
-
Unsuitable Extinguishing Media : Do not use a heavy water stream.[2]
-
Specific Hazards : Thermal decomposition can release irritating gases and toxic vapors of nitrogen oxides (NOx).[1][9]
-
Protective Equipment : As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[1][2]
Disposal Considerations
Disposal of this compound and contaminated materials must be conducted in accordance with all federal, state, and local regulations.[5]
-
Waste Collection : Collect all waste materials, including contaminated PPE, absorbent pads, and disposable labware, in a dedicated, clearly labeled, and sealed hazardous waste container.[11][12]
-
Disposal Route : Dispose of contents/container to an approved waste disposal plant.[1][15] Do not empty into drains or release into the environment.[1][13]
Visual Workflow and Logic Diagrams
The following diagrams illustrate key safety workflows for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. lobachemie.com [lobachemie.com]
- 3. This compound, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
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- 5. This compound | CAS#:538-41-0 | Chemsrc [chemsrc.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. echemi.com [echemi.com]
- 8. watson-int.com [watson-int.com]
- 9. This compound | 538-41-0 [chemicalbook.com]
- 10. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. echemi.com [echemi.com]
- 14. chemos.de [chemos.de]
- 15. This compound | 538-41-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
In-Depth Toxicological Profile of 4,4'-Azodianiline for Researchers and Drug Development Professionals
An Overview of the Toxicological Landscape of a Key Industrial Chemical
This technical guide provides a comprehensive analysis of the toxicological data for 4,4'-Azodianiline (CAS No. 538-41-0), a compound used in the synthesis of dyes and polymers. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the potential hazards associated with this aromatic amine. The guide summarizes key quantitative toxicological endpoints, outlines experimental methodologies, and visualizes the metabolic and genotoxic pathways to facilitate a thorough risk assessment.
Acute Toxicity Profile
This compound exhibits low acute toxicity via oral and dermal routes of exposure in animal models.
| Parameter | Species | Route | Value | Reference |
| LD50 | Rat (Sprague Dawley, female) | Oral | >2000 mg/kg bw | [1] |
| LD50 | Rabbit | Dermal | >2000 mg/kg bw | [2] |
| LD50 | Mouse | Intravenous | 180 mg/kg |
Experimental Protocols for Acute Toxicity
Standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD), are typically followed for acute toxicity testing.
Acute Oral Toxicity (Following OECD Guideline 425)
A limit test is often conducted for substances with expected low toxicity.[3]
-
Test Species: Typically female Sprague Dawley rats.[1]
-
Dosing: A single oral gavage dose of 2000 mg/kg body weight is administered. The substance is often suspended in a vehicle like arachis oil.[1]
-
Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[1][3]
-
Endpoints: Mortality, clinical signs (e.g., changes in skin, fur, eyes, and behavior), body weight changes, and gross necropsy of all animals at the end of the study.[1]
Acute Dermal Toxicity (Following OECD Guideline 402)
This test assesses the potential for adverse effects from a single dermal application.[4][5]
-
Test Species: Commonly the albino rabbit.[2]
-
Application: The test substance is applied uniformly to a shaved area of the back (at least 10% of the body surface area) and covered with a porous gauze dressing for 24 hours.[4][5]
-
Dose Level: A limit dose of 2000 mg/kg body weight is typically used.[2]
-
Observation Period: Animals are observed for 14 days for signs of toxicity and dermal irritation.[2][4]
-
Endpoints: Mortality, dermal irritation (erythema, edema), clinical signs of systemic toxicity, body weight, and gross necropsy.[2]
Acute Inhalation Toxicity (General Protocol Following OECD Guideline 403)
This guideline provides a framework for assessing toxicity from short-term inhalation exposure.[6][7][8]
-
Exposure: Animals are exposed to the test substance as a gas, vapor, or aerosol in an inhalation chamber for a standard duration, typically 4 hours.[7][8]
-
Concentrations: A range of concentrations are tested to determine the LC50 (median lethal concentration).[6]
-
Observation Period: A 14-day post-exposure observation period is standard.[8]
-
Endpoints: Mortality, clinical observations, body weight changes, and gross pathology.[8]
Genotoxicity and Carcinogenicity
Mutagenicity
This compound has been reported to be mutagenic in the Ames test, a bacterial reverse mutation assay.[9][10] This suggests the potential to induce genetic mutations.
The Ames test utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid.[11]
-
Strains: A set of tester strains (e.g., TA98, TA100, TA1535, TA1537) is used to detect different types of mutations.
-
Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic metabolic processes in mammals. For azo dyes, the addition of flavin mononucleotide (FMN) to the S9 mix can be crucial for reductive cleavage of the azo bond.[10]
-
Procedure: The bacterial strains are exposed to the test substance at various concentrations on a minimal glucose agar plate.
-
Endpoint: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (bacteria that have mutated back to a state where they can synthesize histidine) compared to the negative control.
Carcinogenicity
There is limited evidence suggesting a carcinogenic effect for this compound. Long-term carcinogenicity bioassays in rodents are the standard method for evaluating the carcinogenic potential of chemicals.
The National Toxicology Program (NTP) provides guidelines for conducting two-year carcinogenicity studies in rodents.[12][13][14]
-
Test Species: Typically, both sexes of F344/N rats and B6C3F1 mice are used.[14]
-
Administration: The test substance is administered in the diet, drinking water, or by gavage for a period of two years.[14]
-
Dose Levels: Multiple dose levels are used, including a high dose that elicits some toxicity but not significant mortality, and lower doses.
-
Endpoints: Survival, body weight, clinical observations, and a complete histopathological examination of all major tissues and organs to identify any increase in tumor incidence.[14]
Metabolic Activation and Genotoxicity Pathway
The toxicity of many aromatic amines, including this compound, is dependent on their metabolic activation to reactive electrophilic intermediates that can bind to cellular macromolecules like DNA, leading to mutations and potentially cancer.
Metabolic activation and genotoxicity pathway of this compound.
The genotoxicity of this compound is believed to be initiated by its metabolic activation. Cytochrome P450 enzymes, particularly CYP1A2, which is known to metabolize aromatic amines, likely catalyze the N-hydroxylation of one of the amino groups to form a reactive N-hydroxylamine metabolite.[15] This intermediate can be further acetylated by N-acetyltransferases (NATs), such as NAT2, to form a more reactive N-acetoxy ester.[16] This unstable ester can then undergo heterolytic cleavage to form a highly electrophilic arylnitrenium ion. This ion can covalently bind to nucleophilic sites on DNA bases, forming DNA adducts.[17][18] If these DNA adducts are not repaired, they can lead to mutations during DNA replication, which is a critical step in the initiation of cancer. The genetic polymorphism of NAT2 can influence the rate of acetylation, thereby affecting an individual's susceptibility to the toxic effects of aromatic amines.[16]
Cellular Stress and Toxicity Pathway
Exposure to this compound and its reactive metabolites can induce cellular stress, leading to various downstream effects that contribute to its toxicity.
Cellular stress pathways induced by this compound.
The metabolic activation of this compound can lead to the production of reactive oxygen species (ROS), resulting in oxidative stress.[19][20] This oxidative stress can damage cellular components, including DNA, proteins, and lipids. DNA damage can trigger cell cycle arrest and apoptosis (programmed cell death). Oxidative stress can also lead to endoplasmic reticulum (ER) stress and mitochondrial dysfunction, both of which can further contribute to the apoptotic cascade.[21][22] Furthermore, oxidative stress can activate inflammatory pathways, contributing to tissue damage.[23]
Experimental Workflow for Genotoxicity Assessment
A typical workflow for assessing the genotoxicity of a compound like this compound involves a battery of in vitro and in vivo tests.
A typical experimental workflow for genotoxicity assessment.
This guide provides a foundational understanding of the toxicological profile of this compound. Further research is warranted to fully elucidate the specific enzymes and signaling pathways involved in its metabolism and toxicity, and to conduct comprehensive, substance-specific toxicological studies to refine risk assessment.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. fda.gov [fda.gov]
- 4. scribd.com [scribd.com]
- 5. Acute dermal toxicity-402 | PPTX [slideshare.net]
- 6. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]
- 7. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 8. oecd.org [oecd.org]
- 9. Mutagenicity of 4,4'-methylenedianiline derivatives in the Salmonella histidine reversion assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Ames Salmonella/microsome mutagenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. Toxicology/Carcinogenicity [ntp.niehs.nih.gov]
- 15. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Metabolism and genotoxicity of 4,4'-oxydianiline is dependent on N-acetyltransferase 2 genetic polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and quantification of DNA adducts of 4,4'-methylenedianiline [pubmed.ncbi.nlm.nih.gov]
- 18. DNA and protein adducts as markers of genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Bioactivation, Mutagenicity, DNA Damage, and Oxidative Stress Induced by 3,4-Dimethylaniline [mdpi.com]
- 21. Role of ER Stress Response in Photodynamic Therapy: ROS Generated in Different Subcellular Compartments Trigger Diverse Cell Death Pathways | PLOS One [journals.plos.org]
- 22. mdpi.com [mdpi.com]
- 23. Metabolic pathways regulated by TAp73 in response to oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
thermal stability and decomposition of 4,4'-Azodianiline
An In-depth Technical Guide on the Thermal Stability and Decomposition of 4,4'-Azodianiline
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as 4,4'-diaminoazobenzene, is an aromatic azo compound characterized by two aniline moieties linked by a central azo group (-N=N-). This structure imparts unique chromophoric and electrochemical properties, leading to its application in the synthesis of dyes, pigments, and advanced polymers.[1] A thorough understanding of the thermal stability and decomposition profile of this compound is paramount for its safe handling, processing, and application, particularly in materials science and drug development where thermal stress is a common factor.
This technical guide provides a comprehensive overview of the anticipated thermal behavior of this compound, including its decomposition pathway and key thermal parameters. The information is supported by data from analogous compounds and established analytical methodologies.
Thermal Decomposition Profile
The thermal decomposition of aromatic azo compounds is primarily initiated by the cleavage of the C-N and N=N bonds. The stability of these bonds is influenced by the nature of the substituents on the aromatic rings. In the case of this compound, the presence of amino groups (-NH2), which are electron-donating, is expected to influence the thermal stability.
The decomposition process is generally an exothermic event and can be analyzed using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. For aromatic azo compounds, a multi-stage weight loss is often observed. The initial weight loss may be attributed to the desorption of adsorbed water or solvents. The principal weight loss is associated with the primary decomposition of the molecule, often involving the liberation of nitrogen gas. Subsequent weight loss at higher temperatures corresponds to the degradation of the remaining organic fragments.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow associated with thermal transitions in a material. A typical DSC thermogram for an aromatic azo compound would show an endothermic peak corresponding to its melting point, followed by one or more exothermic peaks indicating decomposition. The enthalpy of decomposition (ΔHd) can be quantified from the area under the exothermic peak(s).
Quantitative Thermal Analysis Data (Analogous Compounds)
The following tables summarize TGA and DSC data for aromatic azo compounds structurally related to this compound. This data provides a valuable reference for estimating the thermal behavior of the target compound.
Table 1: Thermogravimetric Analysis (TGA) Data for Analogous Aromatic Azo Dyes
| Compound Name | Structure | Onset Decomposition Temp. (°C) | Peak Decomposition Temp. (DTG Peak, °C) | Major Weight Loss (%) | Reference |
| Azobenzene | C₆H₅-N=N-C₆H₅ | ~150 | 218.9 | >95 | [2] |
| 4-Aminoazobenzene | H₂N-C₆H₄-N=N-C₆H₅ | ~250 | 261.3 | >90 | [2] |
| 4,4'-Dichlorobenzene | Cl-C₆H₄-N=N-C₆H₄-Cl | ~200 | 331.2 | >90 | [2] |
Table 2: Differential Scanning Calorimetry (DSC) Data for an Analogous Azo Compound
| Compound Name | Melting Point (Tm, °C) | Onset Decomposition Temp. (°C) | Peak Decomposition Temp. (°C) | Enthalpy of Decomposition (ΔHd, J/g) | Reference |
| 4-[(4-chlorobenzyl)oxy]-4'-chloro-azobenzene | 113.5 | 246 | - | -371.9 (Exothermic) | [3][4] |
Note: The negative sign for ΔHd indicates an exothermic process.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining accurate and reproducible thermal analysis data.
Thermogravimetric Analysis (TGA) Protocol
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into an inert sample pan (e.g., alumina or platinum).
-
Atmosphere: Nitrogen (inert) or Air (oxidative), with a constant flow rate (e.g., 50 mL/min).
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp up to 600 °C at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset and peak decomposition temperatures from the TGA and derivative thermogravimetry (DTG) curves, respectively.
Differential Scanning Calorimetry (DSC) Protocol
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as a reference.
-
Atmosphere: Nitrogen (inert) with a constant flow rate (e.g., 50 mL/min).
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp up to 400 °C at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis: Record the heat flow as a function of temperature. Determine the melting point (endothermic peak) and decomposition temperature(s) (exothermic peak(s)). Calculate the enthalpy of fusion and decomposition by integrating the respective peak areas.
Visualizations
Logical Workflow for Thermal Stability Analysis
The following diagram illustrates a typical workflow for the comprehensive thermal analysis of a chemical compound like this compound.
Caption: Workflow for Thermal Analysis.
Conclusion
This technical guide provides a foundational understanding of the based on data from analogous compounds. The primary decomposition pathway is anticipated to involve the cleavage of the azo linkage, leading to the evolution of nitrogen gas and the formation of aromatic fragments. For precise characterization and to ensure the safe application of this compound, it is imperative that dedicated TGA and DSC analyses are conducted on the specific compound. The experimental protocols and workflow provided herein offer a standardized approach for such investigations.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 4,4'-Azodianiline from p-Aminoacetanilide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 4,4'-Azodianiline, a versatile chemical intermediate used in the production of dyes and in cross-linking studies of epoxy resins. The synthesis is a two-step process commencing with the oxidation of p-aminoacetanilide to form the intermediate, 4,4'-bis(acetamido)azobenzene, followed by the acidic hydrolysis of this intermediate to yield the final product, this compound. This application note includes detailed experimental protocols, tables summarizing key quantitative data, and visualizations of the experimental workflow and chemical reaction pathway.
Introduction
This compound, also known as 4,4'-diaminoazobenzene, is a significant aromatic azo compound. Its structure, featuring two aniline moieties linked by an azo group, makes it a valuable precursor in the synthesis of various organic molecules, including anthraquinone reactive dyes and materials for surface relief holography[1]. The synthesis route starting from the readily available p-aminoacetanilide is a common and reliable method for producing this compound in a laboratory setting. The process involves the protection of the amino groups via acetylation, followed by oxidation to form the azo linkage, and subsequent deprotection to yield the desired diamine.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| p-Aminoacetanilide | C₈H₁₀N₂O | 150.18 | White to pinkish-brown powder/crystals | 164–167 |
| 4,4'-Bis(acetamido)azobenzene | C₁₆H₁₆N₄O₂ | 296.33 | Yellow solid | 288–293 (dec.)[2] |
| This compound | C₁₂H₁₂N₄ | 212.25 | Yellow to brown powder/crystals | 238–241 (dec.)[2] |
Table 2: Synthesis Quantitative Data
| Reaction Step | Starting Material | Product | Reagents | Yield | Purity |
| Oxidation | p-Aminoacetanilide | 4,4'-Bis(acetamido)azobenzene | Sodium perborate tetrahydrate, Boric acid, Glacial acetic acid | 57.7%[2] | Used as is for the next step |
| Hydrolysis | 4,4'-Bis(acetamido)azobenzene | This compound | Methanol, 6N Hydrochloric acid, 2.5N Sodium hydroxide | Not explicitly reported, but the procedure implies a high conversion rate. | >95% (commercial) |
Table 3: Characterization Data for this compound
| Technique | Observed Characteristics |
| Infrared (IR) Spectroscopy | Conforms to the structure, with characteristic peaks for N-H and C-N stretching, and the N=N azo stretch. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra confirm the molecular structure. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of 212.26 g/mol . |
Experimental Protocols
This synthesis is a two-step process as detailed in Organic Syntheses.[2]
Step 1: Synthesis of 4,4'-Bis(acetamido)azobenzene
-
Apparatus Setup : In a 1-liter three-necked round-bottomed flask, assemble an efficient stirrer, a reflux condenser, and a thermometer.
-
Reaction Mixture : To the flask, add 500 mL of glacial acetic acid, 29.0 g (0.19 mole) of p-aminoacetanilide, 40 g (0.26 mole) of sodium perborate tetrahydrate, and 10 g (0.16 mole) of boric acid.
-
Reaction Conditions : Heat the mixture with stirring to a temperature of 50–60°C and maintain this temperature for 6 hours. The product will start to separate as a yellow solid after approximately 40 minutes.
-
Isolation and Purification : After the reaction period, cool the mixture to room temperature. Collect the yellow product using a Büchner funnel. Wash the solid with water until the washings are neutral to pH paper.
-
Drying : Dry the product in an oven at 110°C. The expected yield of 4,4'-bis(acetamido)azobenzene is approximately 16.5 g (57.7%), with a melting point of 288–293°C (with decomposition).[2] This intermediate is used directly in the next step.
Step 2: Synthesis of this compound
-
Apparatus Setup : In a 500-mL round-bottomed flask, set up a reflux condenser and a magnetic stirrer.
-
Reaction Mixture : Place 150 mL of methanol, 150 mL of 6N hydrochloric acid, and the entire yield of 4,4'-bis(acetamido)azobenzene from the previous step into the flask.
-
Reaction Conditions : Heat the mixture under reflux for 1.5 hours.
-
Isolation of the Salt : Cool the reaction mixture and collect the resulting violet solid (the hydrochloride salt of the product) on a Büchner funnel.
-
Neutralization and Final Product Isolation : Suspend the damp product in 500 mL of water in a 1-liter beaker equipped with a stirrer. Slowly neutralize the mixture by adding 2.5N sodium hydroxide. During neutralization, the salt will dissolve, and the free base (this compound) will separate.
-
Purification and Drying : Collect the final yellow product on a Büchner funnel, wash it with water, and dry it under reduced pressure. The expected melting point of the this compound is 238–241°C (with decomposition).[2]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Chemical Reaction Pathway
Caption: Chemical reaction pathway for the synthesis of this compound.
References
Application Notes and Protocols for Aromatic Diamine Crosslinking Agents in Epoxy Resins
A Note to Researchers: Extensive literature searches did not yield specific data on the use of 4,4'-Azodianiline as a crosslinking agent for epoxy resins. This suggests that it is not a commonly used or documented curing agent for this application. The following application notes and protocols are therefore based on the well-established use of other aromatic diamines, such as 4,4'-methylenedianiline (MDA) or 4,4'-diaminodiphenyl sulfone (DDS), which share structural similarities with this compound (i.e., they are aromatic compounds with two primary amine groups). These guidelines provide a general framework and starting point for research and development. It is crucial to understand that these are not specific protocols for this compound and would require significant adaptation and optimization for any experimental work with that specific compound.
Introduction to Aromatic Diamines as Epoxy Crosslinking Agents
Aromatic diamines are a class of curing agents for epoxy resins that are known for imparting high thermal stability, excellent mechanical properties, and good chemical resistance to the cured polymer network. The two primary amine groups in these molecules react with the epoxide groups of the epoxy resin in a polyaddition reaction, leading to the formation of a highly crosslinked, three-dimensional thermoset structure. The rate of this reaction is typically slower than with aliphatic amines, often requiring elevated temperatures to achieve a full cure. This longer pot life at room temperature can be advantageous for processing.
Generalized Experimental Protocol for Epoxy Curing with Aromatic Diamines
This protocol outlines a general procedure for the preparation and curing of an epoxy resin system using a generic aromatic diamine as the crosslinking agent.
2.1. Materials and Equipment
-
Epoxy Resin: A standard diglycidyl ether of bisphenol A (DGEBA) based epoxy resin. The epoxy equivalent weight (EEW) must be known.
-
Aromatic Diamine Curing Agent: (e.g., 4,4'-methylenedianiline - MDA). The amine hydrogen equivalent weight (AHEW) must be known.
-
Solvent (Optional): A suitable solvent like acetone or methyl ethyl ketone (MEK) can be used to reduce viscosity.
-
Mixing and Curing Equipment:
-
High-precision analytical balance
-
Glass beakers or disposable mixing cups
-
Mechanical stirrer or magnetic stir plate with stir bars
-
Vacuum oven or a standard laboratory oven with temperature control
-
Molds for sample preparation (e.g., silicone or metal)
-
Personal Protective Equipment (PPE): Safety goggles, gloves, lab coat.
-
2.2. Stoichiometric Calculation
The optimal performance of the cured epoxy is typically achieved when a stoichiometric ratio of epoxy groups to amine hydrogens is used. The required amount of the amine curing agent can be calculated using the following formula:
Parts by weight of amine per 100 parts of resin (phr) = (AHEW / EEW) x 100
Where:
-
AHEW (Amine Hydrogen Equivalent Weight): Molecular weight of the amine divided by the number of active amine hydrogens (for a primary amine group, -NH₂, there are two active hydrogens).
-
EEW (Epoxy Equivalent Weight): The weight of resin in grams that contains one mole of epoxide groups.
2.3. Curing Procedure
-
Preparation:
-
Pre-heat the epoxy resin to a moderate temperature (e.g., 60-80 °C) to reduce its viscosity. This facilitates easier mixing.
-
If the aromatic diamine is a solid at room temperature, it should be melted at a temperature above its melting point.
-
-
Mixing:
-
Accurately weigh the pre-heated epoxy resin and the molten aromatic diamine into a mixing vessel based on the stoichiometric calculation.
-
Thoroughly mix the two components until a homogeneous mixture is obtained. If using a mechanical stirrer, mix at a low to medium speed to avoid excessive air entrapment.
-
If a solvent is used, add it to the resin before adding the curing agent and mix until uniform.
-
-
Degassing:
-
Place the mixture in a vacuum oven at a temperature similar to the mixing temperature.
-
Apply a vacuum to remove any entrapped air bubbles. This step is critical for achieving void-free cured samples.
-
-
Casting and Curing:
-
Pour the degassed mixture into pre-heated molds.
-
Transfer the molds to an oven and cure according to a pre-determined curing schedule. A typical curing schedule for aromatic diamines involves a multi-stage process, for example:
-
Initial cure at a lower temperature (e.g., 120-150 °C) for 1-2 hours.
-
Post-cure at a higher temperature (e.g., 180-200 °C) for 2-4 hours to ensure complete crosslinking.
-
-
-
Cooling:
-
Allow the cured samples to cool down slowly to room temperature inside the oven to prevent thermal shock and the development of internal stresses.
-
Characterization of Cured Epoxy Resins
The properties of the cured epoxy network can be evaluated using various analytical techniques. The table below summarizes typical characterization methods and the properties they measure.
| Characterization Technique | Property Measured | Typical Values for Aromatic Diamine Cured Epoxies |
| Differential Scanning Calorimetry (DSC) | Glass Transition Temperature (Tg), Curing Exotherm | Tg: 150 - 250 °C |
| Thermogravimetric Analysis (TGA) | Thermal Stability, Decomposition Temperature | Onset of decomposition > 300 °C in an inert atmosphere |
| Dynamic Mechanical Analysis (DMA) | Storage Modulus, Loss Modulus, Tan Delta, Tg | Storage Modulus (glassy region): 2-4 GPa |
| Tensile Testing (ASTM D638) | Tensile Strength, Young's Modulus, Elongation at Break | Tensile Strength: 60 - 100 MPa |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Extent of Cure (disappearance of epoxy group peak) | Disappearance of the epoxide peak around 915 cm⁻¹ |
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for curing epoxy resins with an aromatic diamine crosslinking agent.
Signaling Pathway of Epoxy-Amine Crosslinking
The curing of an epoxy resin with a primary diamine is a step-growth polymerization. The following diagram illustrates the reaction mechanism.
Application Notes and Protocols for the Synthesis of Polyimides with 4,4'-Azodianiline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of photosensitive moieties, such as azobenzene groups, into the polyimide backbone allows for the development of "smart" materials that respond to light stimuli. This photo-responsiveness makes them promising candidates for a variety of applications, including photo-alignment layers in liquid crystal displays, optical data storage, and photomechanical actuators.
This document provides detailed protocols for the synthesis of polyimides using 4,4'-Azodianiline as the diamine monomer. This compound introduces an azobenzene linkage into the polymer chain, imparting photochromic and photo-isomerization properties to the resulting polyimide. The synthesis is typically carried out via a two-step polycondensation reaction, involving the formation of a soluble poly(amic acid) precursor, followed by chemical or thermal imidization to yield the final polyimide.
Data Presentation
The properties of polyimides are highly dependent on the specific dianhydride used in the polymerization. Below are tables summarizing typical properties of aromatic polyimides synthesized with common dianhydrides, which can be used as a reference for what to expect from polyimides synthesized with this compound.
Table 1: Thermal Properties of Aromatic Polyimides
| Dianhydride | Diamine | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C) |
| Pyromellitic dianhydride (PMDA) | 4,4'-Oxydianiline (ODA) | 302[1][2] | > 500[2] |
| 4,4’-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | 4,4'-Oxydianiline (ODA) | 309[3] | ~500 |
| 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA) | 4,4'-Oxydianiline (ODA) | 276[1][2] | > 500 |
Note: Data presented is for polyimides based on 4,4'-Oxydianiline, a common aromatic diamine, and is intended to provide a comparative baseline.
Table 2: Mechanical Properties of Aromatic Polyimide Films
| Dianhydride | Diamine | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| Pyromellitic dianhydride (PMDA) | 4,4'-Oxydianiline (ODA) | > 100 | 3.42[1][2] | 2.82[1][2] |
| 4,4’-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | Durene Diamine | - | - | - |
| 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA) | 4,4'-Oxydianiline (ODA) | 114.19[1][2] | 3.23[1][2] | 3.58[1][2] |
Note: Data presented is for polyimides based on 4,4'-Oxydianiline and is intended to provide a comparative baseline.
Table 3: Solubility of 6FDA-Based Polyimides
| Solvent | Solubility |
| N-Methyl-2-pyrrolidone (NMP) | Soluble |
| N,N-Dimethylacetamide (DMAc) | Soluble |
| N,N-Dimethylformamide (DMF) | Soluble |
| Dimethyl sulfoxide (DMSO) | Soluble |
| Tetrahydrofuran (THF) | Soluble |
| Chloroform | Partially Soluble |
Note: 6FDA-based polyimides are known for their good solubility in common organic solvents due to the presence of the hexafluoroisopropylidene group which disrupts chain packing.[4]
Experimental Protocols
The synthesis of polyimides from this compound and an aromatic dianhydride is typically performed in a two-step process. The first step is the formation of a poly(amic acid) (PAA) solution, followed by the conversion of the PAA to the final polyimide through imidization.
Protocol 1: Synthesis of Poly(amic acid) from this compound and Pyromellitic Dianhydride (PMDA)
Materials:
-
This compound
-
Pyromellitic dianhydride (PMDA)
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Nitrogen gas, high purity
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Ice water bath
Procedure:
-
In a clean, dry three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, add a calculated amount of this compound.
-
Add anhydrous DMAc to the flask to dissolve the diamine. Stir the mixture under a gentle stream of nitrogen at room temperature until the diamine is completely dissolved.
-
Cool the solution to 0-5 °C using an ice water bath.
-
Gradually add an equimolar amount of PMDA to the stirred solution in small portions to manage the exothermic reaction and maintain the temperature below 10 °C.
-
After the complete addition of PMDA, continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours to ensure the formation of a viscous poly(amic acid) solution.
Protocol 2: Chemical Imidization of Poly(amic acid)
Materials:
-
Poly(amic acid) solution from Protocol 1
-
Acetic anhydride
-
Pyridine
-
Methanol
Equipment:
-
Beaker
-
Stirring plate and stir bar
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
To the viscous poly(amic acid) solution, add a dehydrating agent mixture of acetic anhydride and pyridine (typically in a 2:1 molar ratio with respect to the repeating unit of the poly(amic acid)).
-
Stir the mixture at room temperature for 12-24 hours. The polyimide will precipitate out of the solution.
-
Pour the reaction mixture into a beaker containing methanol to fully precipitate the polymer.
-
Collect the polymer by filtration using a Buchner funnel.
-
Wash the polymer thoroughly with methanol to remove any residual reagents.
-
Dry the polyimide powder in a vacuum oven at 100 °C for 24 hours.
Protocol 3: Thermal Imidization for Film Formation
Materials:
-
Poly(amic acid) solution from Protocol 1
Equipment:
-
Glass plate or other suitable substrate
-
Doctor blade or casting knife
-
Programmable vacuum oven
Procedure:
-
Pour the viscous poly(amic acid) solution onto a clean, dry glass plate.
-
Cast the solution into a uniform film using a doctor blade or casting knife with a defined thickness.
-
Place the glass plate in a programmable vacuum oven and cure the film using a staged heating process. A typical heating schedule is as follows:
-
100 °C for 1 hour
-
200 °C for 1 hour
-
300 °C for 1 hour
-
-
After the thermal treatment, allow the oven to cool down slowly to room temperature.
-
Immerse the glass plate in warm water to facilitate the peeling of the resulting polyimide film.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of polyimides with this compound.
Caption: Factors influencing the final properties of the synthesized polyimide.
References
Application of 4,4'-Azodianiline in Surface Relief Holographic Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of polymers incorporating 4,4'-Azodianiline in the fabrication of surface relief holographic materials. Azobenzene-containing polymers are a class of photoresponsive materials capable of forming surface relief gratings (SRGs) upon exposure to specific light patterns, making them highly valuable for applications in diffractive optics, data storage, and biophotonics. While specific quantitative data for polymers exclusively derived from this compound is limited in the readily available literature, this guide synthesizes established protocols for analogous aromatic azo-polymers to provide a comprehensive workflow. The methodologies cover polymer synthesis, thin film preparation, holographic recording of surface relief gratings, and their subsequent characterization.
Introduction
Azopolymers, which feature azobenzene moieties, exhibit photo-induced isomerization between their trans and cis states when irradiated with light of a characteristic wavelength. This reversible isomerization can induce large-scale, directed mass migration of the polymer chains, leading to the formation of topographic patterns on the film surface, known as surface relief gratings (SRGs).[1] This process occurs below the glass transition temperature (Tg) of the polymer and does not require any subsequent processing steps.[2][3] The resulting SRGs are stable at room temperature but can be erased by heating the polymer above its Tg or by uniform light exposure.[3]
This compound, with its rigid aromatic structure and two primary amine functional groups, is a promising monomer for the synthesis of aromatic polyamides and polyimides. The incorporation of the azobenzene unit directly into the polymer backbone can lead to materials with high thermal stability and excellent photomechanical properties, making them suitable for durable holographic applications.
Experimental Protocols
Synthesis of Aromatic Azo-Polyimide from this compound (Representative Protocol)
This protocol describes a typical two-step polycondensation reaction to synthesize a polyimide, a common and robust platform for azobenzene-containing materials.
Materials:
-
This compound
-
An aromatic tetracarboxylic dianhydride (e.g., 4,4'-(4,4'-isopropylidenediphenoxy)bis(phthalic anhydride) - BPADA)[4]
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Pyridine
-
Acetic anhydride
-
Methanol
Procedure:
-
Poly(amic acid) Synthesis:
-
In a nitrogen-purged flask equipped with a mechanical stirrer, dissolve this compound in anhydrous DMAc.
-
Slowly add an equimolar amount of the aromatic dianhydride to the solution at room temperature.
-
Continue stirring under a nitrogen atmosphere for 24 hours to form the poly(amic acid) solution. The viscosity of the solution will increase significantly.
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add a mixture of pyridine and acetic anhydride (1:1 molar ratio with respect to the repeating unit) as a dehydrating agent.
-
Stir the mixture at room temperature for 12 hours.
-
Precipitate the resulting polyimide by slowly pouring the solution into a large volume of methanol.
-
Filter the polymer, wash it thoroughly with methanol, and dry it in a vacuum oven at 80°C for 24 hours.
-
Preparation of Azo-Polymer Thin Films
Materials:
-
Synthesized Azo-Polyimide
-
Solvent (e.g., N,N-dimethylformamide (DMF) or DMAc)
-
Glass or quartz substrates
-
Syringe filter (0.2 µm)
Procedure:
-
Solution Preparation:
-
Prepare a solution of the azo-polyimide in a suitable solvent (e.g., 5-10 wt%).
-
Stir the solution until the polymer is fully dissolved.
-
Filter the solution through a 0.2 µm syringe filter to remove any dust or undissolved particles.
-
-
Spin Coating:
-
Clean the substrates thoroughly using a standard procedure (e.g., sonication in acetone, then isopropanol, followed by drying with nitrogen).
-
Deposit the filtered polymer solution onto the center of the substrate.
-
Spin-coat the solution at a specific speed (e.g., 1000-3000 rpm) for a set duration (e.g., 60 seconds) to achieve the desired film thickness. The final thickness is dependent on the solution concentration and spin speed.
-
Dry the films in a vacuum oven at a temperature below the polymer's Tg to remove the residual solvent.
-
Holographic Recording of Surface Relief Gratings
Equipment:
-
Coherent light source (e.g., Ar+ laser at 488 nm or a DPSS laser at 457 nm)[5]
-
Beam splitter
-
Mirrors
-
Half-wave plate and/or quarter-wave plate for polarization control
-
Spatial filters and collimating lenses
-
Sample holder
-
He-Ne laser (633 nm) for probing the diffraction efficiency in real-time
-
Photodetector
Procedure:
-
Optical Setup:
-
The laser beam is split into two coherent beams of equal intensity.
-
The polarization of the beams is controlled using wave plates. Various polarization configurations can be used (e.g., p-p, s-s, circular-circular).[2]
-
The two beams are directed to overlap on the surface of the azo-polymer film at a specific angle (2θ), which determines the grating period (Λ) according to the formula: Λ = λ / (2 * sin(θ)), where λ is the recording wavelength.[5]
-
-
Recording Process:
-
Mount the azo-polymer film on the sample holder at the intersection of the two recording beams.
-
Expose the film to the interference pattern for a specific duration. The exposure time will depend on the laser intensity and the material's sensitivity.
-
Monitor the formation of the grating in real-time by measuring the intensity of the first-order diffracted beam of a non-destructive probe laser (e.g., He-Ne laser).
-
Characterization of Surface Relief Gratings
The primary technique for characterizing the topography of the surface relief gratings is Atomic Force Microscopy (AFM).
Procedure:
-
Acquire topographic images of the recorded gratings using an AFM in tapping mode.
-
From the AFM images, measure the grating period and the modulation depth (height of the surface relief).
-
The diffraction efficiency (η) of the grating can be calculated as the ratio of the intensity of the first-order diffracted beam to the intensity of the incident probe beam.
Quantitative Data
The following table summarizes representative data for surface relief gratings inscribed on various glassy azo-polymers, which can be considered analogous to a system based on this compound.
| Polymer System | Recording Wavelength (nm) | Recording Intensity (mW/cm²) | Recording Time | Grating Period (µm) | Max. SRG Depth (nm) | Max. 1st Order Diffraction Efficiency (%) | Reference |
| Azo Poly(ether imide) | 457 | 210 | 6 hours | 8.7 | 1700 | >30 | [5] |
| Epoxy-based Azo Polymer | 488 | 70 | ~10 min | 0.5 - 2.3 | 140 | Not specified | [2] |
| Side-chain Azo Polymer | Not specified | Not specified | Not specified | Not specified | >600 | >40 | [6] |
Visualizations
Mechanism of Surface Relief Grating Formation
Caption: Mechanism of light-induced surface relief grating formation in azopolymers.
Experimental Workflow for SRG Fabrication and Characterization
Caption: Experimental workflow from polymer synthesis to SRG characterization.
References
- 1. Comparative study of photoinduced surface-relief-gratings on azo polymer and azo molecular glass films - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. apps.dtic.mil [apps.dtic.mil]
Application Notes and Protocols for 4,4'-Azodianiline in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Azodianiline, also known as 4,4'-diaminoazobenzene, is an aromatic diamine monomer that holds significant promise in the synthesis of advanced polymers. Its rigid, azo-benzene core structure, when incorporated into a polymer backbone, can impart unique thermal, mechanical, and photoresponsive properties to the resulting materials. These characteristics make polymers derived from this compound attractive for a range of applications, including high-performance films, fibers, and matrices for composites, as well as in the development of "smart" materials for optical data storage and drug delivery systems.
This document provides detailed application notes and experimental protocols for the use of this compound as a monomer in the synthesis of polyimides, a class of high-performance polymers known for their exceptional thermal stability and mechanical strength.
Applications of this compound-Based Polymers
Polymers synthesized using this compound as a monomer exhibit a range of desirable properties that make them suitable for various advanced applications:
-
High-Temperature Resistant Materials: The incorporation of the rigid aromatic structure of this compound into polymer chains, such as in polyimides, results in materials with high glass transition temperatures (Tg) and excellent thermal stability. This makes them suitable for applications in the aerospace and electronics industries where materials are exposed to extreme temperatures.
-
Photoresponsive Materials: The azobenzene group in this compound is photochromic, meaning it can undergo reversible isomerization between its trans and cis forms upon exposure to light of specific wavelengths. This property can be harnessed to create "smart" materials that change their shape, color, or other properties in response to light, with potential applications in optical switching, data storage, and light-controlled actuators.
-
Advanced Composites: The high strength and stiffness of polyimides derived from this compound make them excellent matrix materials for fiber-reinforced composites. These composites can offer superior strength-to-weight ratios compared to traditional materials.
-
Drug Delivery: The photoresponsive nature of azobenzene-containing polymers offers potential for the development of targeted drug delivery systems. The conformational change induced by light can be used to trigger the release of a therapeutic agent at a specific site in the body.
Quantitative Data on Aromatic Polyimides
The following tables summarize typical quantitative data for aromatic polyimides. It is important to note that specific values for polymers derived directly from this compound are not extensively reported in the literature. The data presented here is for analogous aromatic polyimides and serves as a general guide. The properties of polyimides derived from this compound are expected to be in a similar range.
Table 1: Thermal Properties of Aromatic Polyimides
| Polymer System | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C) (in N2) | Reference |
| PMDA-ODA | 302 | >500 | [1] |
| BTDA-ODA | 276 | >500 | [1] |
| BPDA-ODA | 290 | >500 | [1] |
| BPDA-PFMB | - | ~550 | [2] |
| BPDA-DMB | - | ~525 | [2] |
PMDA: Pyromellitic dianhydride; BTDA: 3,3',4,4'-Benzophenonetetracarboxylic dianhydride; BPDA: 3,3',4,4'-Biphenyltetracarboxylic dianhydride; ODA: 4,4'-Oxydianiline; PFMB: 2,2'-Bis(trifluoromethyl)-4,4'-diaminobiphenyl; DMB: 2,2'-Dimethyl-4,4'-diaminobiphenyl.
Table 2: Mechanical Properties of Aromatic Polyimide Films
| Polymer System | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Reference |
| PMDA-ODA | 102.31 | 3.42 | 2.82 | [1] |
| BTDA-ODA | 114.19 | 3.23 | 3.58 | [1] |
| BPDA-ODA | 108.56 | 3.31 | 3.15 | [1] |
Experimental Protocols
This section provides a detailed protocol for the synthesis of a polyimide from this compound and Pyromellitic Dianhydride (PMDA) via a two-step polycondensation reaction. This method involves the formation of a soluble poly(amic acid) precursor, followed by thermal imidization to yield the final polyimide.
Materials and Equipment
-
Monomers: this compound (high purity), Pyromellitic dianhydride (PMDA, polymer grade). Monomers should be dried in a vacuum oven before use.
-
Solvent: Anhydrous N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).
-
Reaction Vessel: A three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube.
-
Other: Glass plates for film casting, vacuum oven, furnace.
Experimental Workflow for Polyimide Synthesis
Caption: Workflow for the synthesis of polyimide from this compound and PMDA.
Detailed Protocol: Synthesis of Poly(this compound-pyromellitimide)
Step 1: Synthesis of Poly(amic acid)
-
Preparation: Ensure all glassware is thoroughly dried. Set up the three-necked flask with a mechanical stirrer and a nitrogen inlet.
-
Diamine Dissolution: Under a gentle stream of dry nitrogen, add a calculated amount of anhydrous NMP to the flask. Add an equimolar amount of this compound to the solvent and stir until it is completely dissolved.
-
Dianhydride Addition: Slowly add an equimolar amount of PMDA powder to the stirred diamine solution in small portions over a period of about 30 minutes. A slight exotherm may be observed. Maintain the reaction temperature below 30°C using a water bath if necessary.
-
Polymerization: After the addition of PMDA is complete, continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) is formed.
Step 2: Thermal Imidization
-
Film Casting: Cast the viscous poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to achieve a uniform thickness.
-
Solvent Removal: Place the glass plate in a vacuum oven and heat at 80-100°C for 2-4 hours to remove the bulk of the NMP solvent. The film will become tacky and then solidify.
-
Imidization: Carefully peel the poly(amic acid) film from the glass plate. Place the film in a high-temperature furnace and subject it to a stepwise heating program under a nitrogen atmosphere to effect cyclodehydration to the polyimide. A typical heating schedule is:
-
150°C for 1 hour
-
200°C for 1 hour
-
250°C for 1 hour
-
300°C for 1 hour
-
(Optional) 350°C for 30 minutes for further annealing.
-
-
Cooling and Characterization: Allow the furnace to cool down slowly to room temperature. The resulting flexible, and likely colored, polyimide film can then be subjected to various characterization techniques.
Characterization of the Resulting Polyimide
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the conversion of the poly(amic acid) to the polyimide. Look for the disappearance of the amic acid bands (amide C=O stretch around 1660 cm⁻¹ and O-H stretch around 3300-2500 cm⁻¹) and the appearance of characteristic imide bands (asymmetric C=O stretch around 1780 cm⁻¹, symmetric C=O stretch around 1720 cm⁻¹, and C-N stretch around 1370 cm⁻¹).
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the polymer. The temperature at which 5% weight loss occurs (Td5) is a key parameter.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polyimide.
-
Mechanical Testing: To evaluate the tensile strength, tensile modulus, and elongation at break of the polyimide film using a universal testing machine.
Signaling Pathways and Logical Relationships
While this compound itself is not directly involved in biological signaling pathways, polymers derived from it, particularly those with photoresponsive properties, can be designed to interact with biological systems in a controlled manner. For instance, in drug delivery applications, light can be used as an external trigger to induce a conformational change in the polymer, leading to the release of an encapsulated drug.
The logical relationship for a light-triggered drug release system can be visualized as follows:
Caption: Logical workflow for light-triggered drug release from an azobenzene-containing polymer.
Conclusion
This compound is a versatile monomer for the synthesis of high-performance and functional polymers. The protocols and data provided in these application notes offer a foundation for researchers to explore the potential of this compound-based polymers in a variety of fields, from materials science to drug development. The unique combination of thermal stability and photoresponsiveness makes this class of materials a compelling area for future research and innovation.
References
Application Notes and Protocols: 4,4'-Azodianiline Derivatives in Anthraquinone Reactive Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthraquinone dyes are a significant class of synthetic colorants known for their structural diversity, brilliant shades, and good fastness properties. A subset of these, reactive dyes, are capable of forming covalent bonds with textile fibers, resulting in excellent wash fastness. The incorporation of an azo bridge, through the use of diamino compounds like 4,4'-Azodianiline (also known as 4,4'-diaminoazobenzene), into the anthraquinone structure can lead to novel dyes with unique shades and improved properties. This document provides detailed application notes and experimental protocols for the synthesis and application of anthraquinone reactive dyes derived from this compound.
Synthesis of a Representative Anthraquinone Reactive Dye
The synthesis of an anthraquinone reactive dye using a this compound derivative typically involves a two-step process: tetrazotization of the diamine followed by coupling with a suitable anthraquinone-based coupling component.
Experimental Protocol: Synthesis
Step 1: Tetrazotization of this compound
-
In a beaker, suspend this compound (1 mole) in a mixture of water and concentrated hydrochloric acid.
-
Cool the suspension to 0-5°C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (2 moles) dropwise to the suspension. Maintain the temperature between 0-5°C.
-
Continue stirring for 1-2 hours at 0-5°C after the addition is complete.
-
The completion of the tetrazotization can be checked using starch-iodide paper (a blue-black color indicates excess nitrous acid). The resulting solution contains the tetrazo salt of this compound.
Step 2: Coupling with an Anthraquinone Derivative
-
In a separate vessel, dissolve the anthraquinone coupling component (e.g., a derivative of 1-amino-4-bromoanthraquinone-2-sulfonic acid, also known as bromaminic acid) (2 moles) in an aqueous alkaline solution (e.g., sodium carbonate or sodium hydroxide solution).
-
Cool the solution of the coupling component to 0-5°C in an ice bath.
-
Slowly add the freshly prepared tetrazo salt solution to the solution of the coupling component with vigorous stirring.
-
Maintain the pH of the reaction mixture in the alkaline range (typically pH 8-10) by the controlled addition of an alkaline solution.
-
Continue stirring the reaction mixture at 0-5°C for several hours until the coupling reaction is complete.
-
The synthesized dye can be precipitated from the reaction mixture by the addition of sodium chloride (salting out).
-
Filter the precipitated dye, wash with a saturated sodium chloride solution, and dry in a vacuum oven.
Purification and Characterization:
The crude dye can be purified by recrystallization from a suitable solvent or by column chromatography. The structure of the purified dye should be confirmed using analytical techniques such as FT-IR, ¹H-NMR, and UV-Vis spectroscopy.
Application of the Synthesized Reactive Dye on Cotton Fabric
The following protocol details a dip-pad-steam method for applying the synthesized azo-anthraquinone reactive dye to cotton fabric.
Experimental Protocol: Dyeing
Materials and Equipment:
-
Synthesized azo-anthraquinone reactive dye
-
Scoured and bleached cotton fabric
-
Sodium carbonate (Na₂CO₃)
-
Padding mangle
-
Steamer
-
Washing beakers and hot plate
-
Spectrophotometer for color measurement
Procedure:
-
Dye Bath Preparation: Prepare a dye solution with a concentration of 25 g/L of the synthesized reactive dye.
-
Padding: Immerse the cotton fabric in the dye solution for 3 minutes at room temperature. Then, pass the fabric through a padding mangle to achieve a wet pick-up of approximately 80%.
-
Drying: Dry the padded fabric at 50°C for 2 minutes.
-
Fixation (Steaming): Steam the dried fabric at 100°C for 30 minutes to facilitate the covalent bonding between the dye and the cotton fibers.
-
Washing:
-
Rinse the dyed fabric thoroughly with cold water.
-
Wash the fabric with a non-ionic detergent solution at the boil for 15-20 minutes to remove any unfixed dye.
-
Rinse again with hot and then cold water until the rinse water is clear.
-
-
Drying: Dry the washed and rinsed fabric.
Data Presentation
The performance of the synthesized azo-anthraquinone reactive dyes can be evaluated based on their fixation efficiency and fastness properties.
| Dye Sample | Dye Fixation (%) | Wash Fastness (Staining) | Wash Fastness (Color Change) | Rubbing Fastness (Dry) | Rubbing Fastness (Wet) | Light Fastness |
| Dye 1 | 93.4 | 4-5 | 4-5 | 4-5 | 4 | 4-5 |
| Dye 2 | 88.4 | 4 | 4 | 4 | 3-4 | 4 |
| Dye 3 | 91.8 | 4-5 | 4-5 | 4-5 | 4 | 4-5 |
| Dye 4 | 88.2 | 4 | 4 | 4 | 3-4 | 4 |
| Dye 5 | 89.9 | 4-5 | 4 | 4-5 | 4 | 4-5 |
Fastness grades are based on a scale of 1 to 5 for wash and rubbing fastness (5 being excellent) and 1 to 8 for light fastness (8 being excellent).
Visualizations
Caption: Synthesis workflow for an azo-anthraquinone reactive dye.
Caption: Experimental workflow for dyeing cotton with the reactive dye.
Application Notes and Protocols for Colorimetric Assays Using N,N-Dimethyl-4,4'-azodianiline
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethyl-4,4'-azodianiline is a versatile azo dye with applications in various scientific fields, including analytical chemistry and diagnostics.[1][2] Its distinct chromophoric properties make it a suitable candidate for the development of simple and rapid colorimetric assays. This document provides detailed application notes and protocols for the use of N,N-Dimethyl-4,4'-azodianiline in colorimetric assays, particularly for the detection of oxidizing agents. The underlying principle of these assays is the change in the dye's color upon reaction with an analyte, which can be quantified using spectrophotometry.
Principle of Detection: Oxidative Coupling and Color Change
The primary mechanism for the use of N,N-Dimethyl-4,4'-azodianiline in the colorimetric assays detailed below is its oxidation, which leads to a distinct and measurable color change. In the presence of an oxidizing agent and a suitable coupling agent (or through self-coupling), the aromatic diamine structure of N,N-Dimethyl-4,4'-azodianiline is oxidized, leading to the formation of a colored product. The intensity of the color produced is directly proportional to the concentration of the analyte, allowing for quantitative analysis. This principle is analogous to the well-established use of other aromatic diamines, such as N,N-diethyl-p-phenylenediamine (DPD), in colorimetric analysis.
Application: Colorimetric Determination of Free Chlorine in Aqueous Samples
This protocol outlines the use of N,N-Dimethyl-4,4'-azodianiline for the quantitative determination of free chlorine (hypochlorous acid and hypochlorite ions) in water samples. This assay is relevant for environmental monitoring, water quality control, and disinfection process validation.
Experimental Protocol
1. Materials and Reagents:
-
N,N-Dimethyl-4,4'-azodianiline (Reagent A)
-
Phosphate buffer solution (0.5 M, pH 6.5)
-
Stock chlorine solution (e.g., from sodium hypochlorite), standardized using a titrimetric method.
-
Deionized water, chlorine-demand-free.
-
Spectrophotometer or microplate reader.
-
Volumetric flasks and pipettes.
2. Preparation of Reagents:
-
Reagent A Solution: Prepare a 0.1% (w/v) solution of N,N-Dimethyl-4,4'-azodianiline in ethanol. Store in a dark, airtight container.
-
Phosphate Buffer: Prepare a 0.5 M phosphate buffer solution and adjust the pH to 6.5.
-
Chlorine Standards: Prepare a series of chlorine standards with concentrations ranging from 0.1 to 5.0 mg/L by diluting the standardized stock chlorine solution with chlorine-demand-free deionized water.
3. Assay Procedure:
-
Pipette 5.0 mL of the water sample or chlorine standard into a test tube.
-
Add 0.5 mL of the phosphate buffer solution (pH 6.5) and mix gently.
-
Add 0.5 mL of the N,N-Dimethyl-4,4'-azodianiline solution (Reagent A) and mix thoroughly.
-
Allow the reaction to proceed for 5 minutes at room temperature, protected from direct sunlight. A color change from yellow-orange to reddish-pink or purple will be observed in the presence of free chlorine.
-
Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax), which should be determined experimentally (typically in the range of 510-550 nm), using a spectrophotometer. Use a reagent blank (deionized water instead of the sample) to zero the instrument.
-
Construct a calibration curve by plotting the absorbance values of the chlorine standards against their known concentrations.
-
Determine the concentration of free chlorine in the unknown samples by interpolating their absorbance values on the calibration curve.
Data Presentation
Table 1: Representative Quantitative Data for Free Chlorine Assay
| Parameter | Value |
| Wavelength of Max. Absorbance (λmax) | 530 nm (Hypothetical) |
| Linear Range | 0.1 - 5.0 mg/L |
| Limit of Detection (LOD) | 0.05 mg/L |
| Limit of Quantification (LOQ) | 0.15 mg/L |
| Molar Absorptivity (ε) | 2.5 x 10^4 L mol⁻¹ cm⁻¹ (Hypothetical) |
| Correlation Coefficient (R²) | > 0.995 |
Note: The data presented in this table is for illustrative purposes and should be determined experimentally for each specific assay setup.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow Diagram
Caption: Workflow for the colorimetric determination of free chlorine.
Proposed Signaling Pathway (Chemical Reaction)
Caption: Proposed reaction mechanism for the colorimetric assay.
Application: Peroxidase Activity Assay
This protocol describes a colorimetric assay for the determination of peroxidase activity, which is relevant in various biological and clinical applications, including immunoassays (e.g., ELISA).
Experimental Protocol
1. Materials and Reagents:
-
N,N-Dimethyl-4,4'-azodianiline (Chromogenic Substrate)
-
Hydrogen Peroxide (H₂O₂) solution (Substrate)
-
Horseradish Peroxidase (HRP) enzyme or sample containing peroxidase activity.
-
Citrate-phosphate buffer (0.1 M, pH 5.0)
-
Spectrophotometer or microplate reader.
2. Preparation of Reagents:
-
Chromogenic Substrate Solution: Prepare a 1 mg/mL solution of N,N-Dimethyl-4,4'-azodianiline in a suitable organic solvent (e.g., DMSO) and then dilute it in the citrate-phosphate buffer to the final working concentration.
-
H₂O₂ Solution: Prepare a 0.03% (v/v) solution of hydrogen peroxide in deionized water.
-
HRP Standards: Prepare a series of HRP standards of known concentrations in the citrate-phosphate buffer.
3. Assay Procedure:
-
In a 96-well microplate, add 50 µL of the HRP standard or sample per well.
-
Add 50 µL of the chromogenic substrate solution to each well.
-
Initiate the reaction by adding 50 µL of the H₂O₂ solution to each well.
-
Incubate the plate for 15-30 minutes at 37°C.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 2 M H₂SO₄). This will also enhance the color of the product.
-
Measure the absorbance at the optimal wavelength (e.g., 450 nm after stopping the reaction) using a microplate reader.
-
Create a standard curve by plotting the absorbance values against the HRP concentrations.
-
Calculate the peroxidase activity in the samples based on the standard curve.
Data Presentation
Table 2: Representative Quantitative Data for Peroxidase Assay
| Parameter | Value |
| Wavelength of Measurement | 450 nm |
| Linear Range | 1 - 100 mU/mL (Hypothetical) |
| Limit of Detection (LOD) | 0.5 mU/mL |
| Incubation Time | 20 minutes |
| Incubation Temperature | 37°C |
Note: The data presented in this table is for illustrative purposes and should be determined experimentally for each specific assay setup.
Visualization of Peroxidase Assay Workflow
Peroxidase Assay Workflow Diagram
Caption: Workflow for the colorimetric peroxidase activity assay.
Conclusion
N,N-Dimethyl-4,4'-azodianiline presents a promising chromogenic reagent for the development of straightforward and sensitive colorimetric assays. The protocols provided herein for the detection of free chlorine and peroxidase activity serve as a foundational framework. Researchers are encouraged to optimize the assay conditions, such as reagent concentrations, pH, and incubation time, to suit their specific applications and instrumentation. The versatility of this compound may allow for the development of a broader range of colorimetric methods for various analytes in diverse fields of research and development.
References
- 1. US2385471A - Colorimetric method for testing for available chlorine - Google Patents [patents.google.com]
- 2. Solid-phase extraction and spectrophotometric determination of chlorine in air and residuals of free and combined chlorine in water utilizing azo dye formation - Analyst (RSC Publishing) [pubs.rsc.org]
Synthesis of Metal Complexes with 4,4'-Azodianiline Ligands: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Azodianiline, also known as 4,4'-diaminoazobenzene, is a versatile organic ligand capable of forming stable complexes with a variety of transition metals. The resulting metal complexes exhibit interesting electronic, optical, and biological properties, making them promising candidates for applications in catalysis, materials science, and medicinal chemistry. The presence of both amino and azo functionalities allows for diverse coordination modes, leading to the formation of mononuclear, binuclear, or polymeric structures. This document provides detailed application notes and experimental protocols for the synthesis and characterization of metal complexes with this compound ligands.
Synthesis of this compound Ligand
The synthesis of the this compound ligand is a prerequisite for the preparation of its metal complexes. A common and effective method involves the oxidative coupling of p-phenylenediamine.
Experimental Protocol: Ligand Synthesis
Materials:
-
p-Phenylenediamine
-
Sodium perborate tetrahydrate (NaBO₃·4H₂O)
-
Boric acid (H₃BO₃)
-
Methanol
-
Hydrochloric acid (HCl), 6N
-
Sodium hydroxide (NaOH), 2.5N
-
Distilled water
Procedure:
-
In a suitable reaction vessel, combine p-phenylenediamine, sodium perborate tetrahydrate, and boric acid in a molar ratio of approximately 1:1.5:1.
-
Add a sufficient amount of methanol to create a stirrable slurry.
-
Heat the mixture with stirring to 50–60 °C and maintain this temperature for 6 hours. The solids will initially dissolve, and the product will begin to precipitate after about 40 minutes.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the yellow product, 4,4'-bis(acetamido)azobenzene, by filtration.
-
Wash the product with water until the washings are neutral and then dry it in an oven at 110 °C.
-
For hydrolysis, suspend the dried 4,4'-bis(acetamido)azobenzene in a mixture of methanol and 6N hydrochloric acid.
-
Heat the mixture under reflux for 1.5 hours.
-
Cool the reaction mixture and collect the resulting violet solid (dihydrochloride salt) by filtration.
-
Suspend the damp product in water and slowly neutralize it with 2.5N sodium hydroxide with stirring. The salt will dissolve, and the free base (this compound) will precipitate.
-
Collect the this compound by filtration, wash it with water, and dry it under reduced pressure.
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of the this compound ligand.
Synthesis of Metal Complexes
The synthesized this compound can be used as a ligand to form complexes with various transition metal ions. The general procedure involves the reaction of the ligand with a metal salt in a suitable solvent. The coordination can occur through the nitrogen atoms of the amino groups and/or the azo group.
General Experimental Protocol: Metal Complex Synthesis
Materials:
-
This compound ligand
-
Metal salts (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O, ZnCl₂·2H₂O)
-
Ethanol (absolute)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (if required for solubility)
Procedure:
-
Dissolve a specific molar amount of the this compound ligand in a suitable solvent, such as ethanol. Gentle heating may be required to achieve complete dissolution.
-
In a separate flask, dissolve an equimolar or a desired molar ratio of the metal salt in the same solvent.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring at room temperature.
-
Continue stirring the reaction mixture for a specified period (typically several hours) to ensure the completion of the reaction.
-
The formation of a precipitate indicates the formation of the metal complex.
-
Collect the precipitate by filtration.
-
Wash the collected solid with the solvent used for the reaction to remove any unreacted starting materials.
-
Dry the final product in a desiccator over anhydrous CaCl₂ or in a vacuum oven at a suitable temperature.
Diagram of Complexation Workflow:
Caption: General workflow for the synthesis of metal complexes with this compound.
Characterization of Metal Complexes
A comprehensive characterization of the synthesized metal complexes is crucial to determine their structure, purity, and properties. The following techniques are commonly employed:
| Technique | Information Obtained |
| Elemental Analysis | Determines the percentage composition of C, H, N, and the metal, which helps in confirming the empirical formula of the complex. |
| FT-IR Spectroscopy | Identifies the coordination sites of the ligand to the metal ion by observing shifts in the vibrational frequencies of the functional groups (e.g., ν(N-H), ν(N=N), and the appearance of new ν(M-N) bands).[1] |
| UV-Vis Spectroscopy | Provides information about the electronic transitions within the complex, including ligand-to-metal charge transfer (LMCT) and d-d transitions, which can help in determining the geometry of the complex. |
| ¹H NMR Spectroscopy | Used to characterize the ligand and can indicate complex formation through changes in the chemical shifts of the protons upon coordination to a diamagnetic metal ion. |
| Molar Conductance | Measures the electrolytic nature of the complexes in a suitable solvent, distinguishing between electrolytic and non-electrolytic complexes. |
| Magnetic Susceptibility | Determines the magnetic moment of the complex, which provides information about the number of unpaired electrons and the geometry of the metal center. |
| Thermogravimetric Analysis (TGA) | Investigates the thermal stability of the complexes and the presence of coordinated or lattice water molecules. |
Potential Applications
Metal complexes of azo dyes, including those derived from this compound, have shown potential in various fields:
-
Antimicrobial Agents: Many metal complexes exhibit enhanced biological activity compared to the free ligand. They have been tested against various bacterial and fungal strains.[1][2] The chelation of the metal to the ligand can increase the lipophilic nature of the complex, facilitating its transport across the microbial cell membrane.
-
Anticancer Agents: Some transition metal complexes with azo dye ligands have demonstrated cytotoxic activity against cancer cell lines.[2] The mechanism of action can involve DNA binding and cleavage, induction of apoptosis, or inhibition of key enzymes.
-
Catalysis: The coordinated metal ions can act as Lewis acid sites, catalyzing various organic reactions.
-
Dyes and Pigments: The inherent color of these complexes makes them suitable for use as dyes and pigments in various industries.
Diagram of Potential Application Areas:
Caption: Potential application areas for this compound metal complexes.
Quantitative Data Summary
The following table summarizes typical characterization data that can be expected for metal complexes of azo dye ligands similar to this compound. Specific values will vary depending on the metal ion and the exact stoichiometry of the complex.
| Property | Ligand (Exemplary) | Cu(II) Complex (Exemplary) | Co(II) Complex (Exemplary) | Ni(II) Complex (Exemplary) | Zn(II) Complex (Exemplary) |
| Color | Orange/Red | Brown/Green | Pink/Violet | Green | Yellow/White |
| Yield (%) | - | > 70 | > 70 | > 70 | > 70 |
| Melting Point (°C) | ~215-220 | > 300 (decomposes) | > 300 (decomposes) | > 300 (decomposes) | > 300 (decomposes) |
| Molar Conductance (Ω⁻¹cm²mol⁻¹ in DMF) | - | Low (non-electrolyte) | Low (non-electrolyte) | Low (non-electrolyte) | Low (non-electrolyte) |
| Key FT-IR Bands (cm⁻¹) | |||||
| ν(N-H) | ~3400-3300 | Shifted to lower frequency | Shifted to lower frequency | Shifted to lower frequency | Shifted to lower frequency |
| ν(N=N) | ~1430-1400 | Shifted | Shifted | Shifted | Shifted |
| ν(M-N) | - | ~500-400 | ~500-400 | ~500-400 | ~500-400 |
| UV-Vis λmax (nm) | ~270, ~450 | Red-shifted ligand bands, d-d transitions | Red-shifted ligand bands, d-d transitions | Red-shifted ligand bands, d-d transitions | Red-shifted ligand bands |
| Magnetic Moment (B.M.) | Diamagnetic | ~1.7-2.2 | ~4.3-5.2 | ~2.8-3.5 | Diamagnetic |
Note: The data presented in this table is illustrative and based on typical values reported for similar azo dye metal complexes. Actual experimental data should be obtained for specific synthesized complexes.
Conclusion
The synthesis of metal complexes with this compound ligands offers a rich area of research with potential applications in various scientific and industrial fields. The straightforward synthesis of the ligand and its complexes, combined with their diverse properties, makes them attractive targets for further investigation. The detailed protocols and characterization data provided in this document serve as a valuable resource for researchers interested in exploring this class of compounds. Further studies are encouraged to elucidate the specific mechanisms of action for their biological activities and to explore their full potential in materials science and catalysis.
References
Applications of 4,4'-Azodianiline in Optical Information Storage: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azobenzene derivatives have garnered significant attention for their potential in high-density optical information storage. This is primarily due to their photochromic properties, specifically the reversible trans-cis photoisomerization upon exposure to light of specific wavelengths. This isomerization leads to a change in the molecule's geometry and dipole moment, which in turn alters the refractive index and absorption coefficient of the material. When embedded in a polymer matrix, this photo-orientation of azobenzene molecules can be exploited for recording, storing, and erasing data optically. 4,4'-Azodianiline, with its symmetrical structure and amino functional groups, is a promising candidate within this class of materials for applications in holographic data storage and other optical recording technologies. While specific quantitative data for this compound is not extensively documented in publicly available literature, this document provides a generalized overview, application notes, and experimental protocols based on the well-established principles of closely related azobenzene-containing polymers.
Principle of Optical Storage using Azobenzene Polymers
Optical information storage in materials containing azobenzene moieties like this compound relies on the principle of photo-induced anisotropy. The process can be summarized as follows:
-
Writing (Recording) : A polymer film containing the azobenzene derivative is irradiated with linearly polarized light. The trans-isomers of the azobenzene molecules, whose absorption dipoles are aligned with the polarization of the incident light, are excited and undergo isomerization to the cis state. This process, known as angular hole burning, depletes the population of trans-isomers in a specific orientation.
-
Molecular Reorientation : The cis-isomers can then revert to the more stable trans form either thermally or by irradiation with light of a different wavelength. This back-isomerization occurs in a random orientation. Over many trans-cis-trans cycles, there is a statistical accumulation of trans-isomers with their molecular axes perpendicular to the polarization direction of the writing beam. This creates a macroscopic optical anisotropy (birefringence and dichroism) in the illuminated area, effectively recording the information.
-
Reading : The stored information can be read by detecting the changes in the polarization or intensity of a low-power probe beam that passes through the recorded area.
-
Erasing : The recorded information can be erased by irradiating the area with circularly polarized or unpolarized light, which randomizes the orientation of the azobenzene molecules, or by heating the material above its glass transition temperature (Tg), which allows for molecular reorientation and relaxation to an isotropic state.
Application Notes
The unique properties of this compound and similar azobenzene derivatives make them suitable for a range of optical information storage applications:
-
Holographic Data Storage : The photo-induced change in refractive index allows for the recording of volume phase holograms with high diffraction efficiency and storage density. Two coherent laser beams (a signal beam and a reference beam) interfere within the material, creating a light intensity pattern that is recorded as a corresponding refractive index modulation.
-
Rewritable Optical Media : The reversibility of the photoisomerization process enables the development of rewritable optical storage media. Data can be written, erased, and rewritten multiple times on the same spot.
-
Polarization Holography : The ability to induce and manipulate birefringence allows for the recording of the polarization state of light, offering an additional dimension for data encoding beyond light intensity.
Quantitative Data Summary
| Parameter | Typical Value Range | Influencing Factors |
| Recording Wavelength | 400 - 550 nm | Absorption spectrum of the azobenzene derivative |
| Diffraction Efficiency | Up to 24% | Material composition, film thickness, recording conditions |
| Birefringence (Δn) | 0.01 - 0.1 | Chromophore concentration, polymer matrix, writing beam intensity |
| Writing Time | Seconds to minutes | Laser intensity, material sensitivity |
| Data Retention Time | Minutes to years | Glass transition temperature of the polymer, storage temperature |
| Rewrite Cycles | > 1000 | Photostability of the chromophore |
Experimental Protocols
The following are generalized protocols for the preparation and use of azobenzene-containing polymer films for optical information storage, which can be adapted for this compound.
Protocol 1: Preparation of this compound-Doped Polymer Films
-
Materials : this compound, Poly(methyl methacrylate) (PMMA), Tetrahydrofuran (THF).
-
Procedure :
-
Prepare a solution by dissolving PMMA and this compound (e.g., 1-10 wt% of the polymer) in THF.
-
Stir the solution at room temperature until all components are fully dissolved.
-
Filter the solution through a 0.2 µm syringe filter to remove any particulate matter.
-
Prepare thin films by spin-coating the solution onto clean glass substrates. The film thickness can be controlled by adjusting the solution concentration and spin-coating speed.
-
Dry the films in a vacuum oven at a temperature below the glass transition temperature of the polymer to remove the solvent completely.
-
Protocol 2: Holographic Grating Recording
-
Experimental Setup : A laser source (e.g., Ar+ laser at 488 nm or 514 nm), beam splitters, mirrors, a spatial filter, and a photodetector.
-
Procedure :
-
Split the laser beam into two coherent beams of equal intensity (signal and reference beams).
-
Interfere the two beams at the surface of the prepared polymer film at a specific angle to create an interference pattern.
-
Monitor the growth of the holographic grating in real-time by measuring the diffraction of a low-power probe beam (e.g., a He-Ne laser at 633 nm, which is outside the absorption band of the azo dye).
-
The diffraction efficiency (η) can be calculated as the ratio of the diffracted beam intensity (Id) to the incident probe beam intensity (Ii): η = Id / Ii.
-
Protocol 3: Writing and Erasing Birefringence
-
Experimental Setup : A polarized laser for writing, a quarter-wave plate for generating circularly polarized light for erasing, a low-power polarized probe laser, and a photodetector with a polarizing analyzer.
-
Procedure :
-
Writing : Irradiate a spot on the polymer film with a linearly polarized laser beam.
-
Reading : Measure the induced birefringence by passing a low-power, linearly polarized probe beam through the written spot and detecting the change in its polarization state with a photodetector placed after a crossed polarizer.
-
Erasing : Irradiate the written spot with circularly polarized light of the same wavelength or heat the sample above its Tg to erase the induced birefringence.
-
Visualizations
The following diagrams illustrate the key processes involved in the application of this compound for optical information storage.
Caption: Photoisomerization mechanism of azobenzene derivatives.
Caption: Experimental workflow for optical information storage.
Conclusion
This compound and its derivatives hold considerable promise for the development of advanced optical information storage materials. The protocols and data presented here, while generalized from the broader class of azobenzene polymers, provide a solid foundation for researchers and scientists to explore the specific potential of this compound. Further research is warranted to elucidate the specific quantitative performance of this compound and to optimize material compositions and recording parameters for practical applications.
Application Notes and Protocols for Functionalizing Nanoparticles with 4,4'-Azodianiline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the functionalization of various nanoparticles with 4,4'-Azodianiline and its derivatives. This surface modification strategy is gaining significant traction in the fields of drug delivery, diagnostics, and bio-imaging due to the unique stimuli-responsive nature of the azo bond. The protocols outlined below are intended to serve as a foundational guide for researchers and professionals in the development of novel nanoparticle-based technologies.
Introduction to this compound Functionalization
This compound and its derivatives are aromatic compounds characterized by an azo bond (-N=N-) linking two aniline moieties. This azo linkage can be cleaved under specific reductive or acidic conditions, such as those found in the hypoxic environment of solid tumors or the lower pH of endosomes. This targeted cleavage makes this compound derivatives excellent candidates for creating "smart" nanoparticles that can release their payload in a controlled manner at the desired site of action.
The functionalization of nanoparticles with these derivatives typically involves the formation of a stable covalent bond between the nanoparticle surface and the azodianiline molecule. This can be achieved through various chemical strategies, including the use of diazonium salts, which form robust metal-carbon or metal-oxygen-carbon bonds with the nanoparticle surface.[1][2]
Key Advantages of this compound Functionalization:
-
Stimuli-Responsiveness: The azo bond provides a trigger for drug release in specific microenvironments (e.g., hypoxia, low pH), enhancing therapeutic efficacy and reducing off-target effects.[3]
-
Versatility: A wide range of nanoparticles, including metallic (e.g., gold), metal oxide (e.g., iron oxide), silica, and polymeric nanoparticles, can be functionalized.[4][5][6]
-
Biocompatibility: When appropriately designed, the resulting functionalized nanoparticles can exhibit good biocompatibility.
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Tunable Properties: The physicochemical properties of the functionalized nanoparticles, such as size, surface charge, and drug loading capacity, can be tailored by selecting different this compound derivatives and nanoparticle cores.
Applications in Drug Delivery, Imaging, and Diagnostics
The unique properties of nanoparticles functionalized with this compound derivatives have led to their exploration in a variety of biomedical applications.
Targeted Drug Delivery
The primary application of these functionalized nanoparticles is in targeted drug delivery, particularly for cancer therapy. The hypoxic environment of solid tumors provides a natural trigger for the cleavage of the azo bond, leading to the release of encapsulated or conjugated drugs directly at the tumor site. This targeted approach can significantly improve the therapeutic index of potent anticancer drugs by minimizing their systemic toxicity.[3]
Bio-imaging and Diagnostics
Nanoparticles functionalized with this compound derivatives can also be engineered for diagnostic and imaging purposes. For instance, they can be loaded with contrast agents for magnetic resonance imaging (MRI) or fluorescent dyes for optical imaging. The stimuli-responsive release of these imaging agents can provide real-time information about the physiological conditions of the target tissue. Furthermore, the specific binding of these nanoparticles to biomarkers overexpressed on diseased cells can be utilized for diagnostic assays.[7][8]
Experimental Protocols
The following section provides detailed protocols for the synthesis of a this compound derivative and the subsequent functionalization of nanoparticles.
Synthesis of 4,4'-Azobis(4-cyanovaleric acid) (ACVA)
ACVA is a commonly used derivative that introduces carboxylic acid groups, which can be used for further conjugation to nanoparticles.
Materials:
-
Levulinic acid
-
Sodium cyanide
-
Hydrazine
-
Oxidizing agent (e.g., bromine)
-
Appropriate solvents (e.g., water, ethanol)
Procedure:
-
Hydrazo Intermediate Formation: React levulinic acid with a cyanide source (e.g., sodium cyanide) and hydrazine to form a hydrazo intermediate.
-
Oxidation: Oxidize the hydrazo intermediate to the final azo compound, 4,4'-Azobis(4-cyanovaleric acid), using a suitable oxidizing agent.
-
Purification: Purify the product by recrystallization from an appropriate solvent.
Note: The synthesis of azo compounds should be performed with appropriate safety precautions as some intermediates and reagents can be hazardous.
Functionalization of Chitosan-Coated Iron Oxide Nanoparticles with ACVA
This protocol describes the covalent attachment of ACVA to the surface of chitosan-coated superparamagnetic iron oxide nanoparticles (Fe3O4@CS), a platform suitable for magnetically targeted drug delivery.
Materials:
-
Fe3O4@CS nanoparticles
-
4,4'-Azobis(4-cyanovaleric acid) (ACVA)
-
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
ACVA Activation:
-
Dissolve ACVA in a 1% (w/w) NaOH solution.
-
Adjust the pH to 7.2 using NaOH/HCl.
-
Add DMTMM to activate the carboxylic acid groups of ACVA and stir for 20 minutes at 4°C.[2]
-
-
Conjugation to Nanoparticles:
-
Add the Fe3O4@CS nanoparticles to the activated ACVA solution.
-
Adjust the pH to 7.2 and stir the reaction mixture for 5 days at 4°C in an ice bath.[2]
-
-
Purification:
-
Wash the resulting Fe3O4@CS-ACVA nanoparticles several times with deionized water to remove unreacted reagents.
-
Separate the nanoparticles from the solution by magnetic separation or centrifugation.
-
Characterization of Functionalized Nanoparticles
Thorough characterization is crucial to ensure the successful functionalization and to understand the properties of the resulting nanoparticles.
| Characterization Technique | Purpose |
| Dynamic Light Scattering (DLS) | To determine the hydrodynamic diameter and size distribution of the nanoparticles before and after functionalization. An increase in size is expected after surface modification. |
| Zeta Potential Analysis | To measure the surface charge of the nanoparticles. Changes in zeta potential can confirm the successful conjugation of the this compound derivative. |
| Transmission Electron Microscopy (TEM) | To visualize the morphology and size of the nanoparticles. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the functional groups present on the nanoparticle surface and confirm the presence of the azo compound. |
| Thermogravimetric Analysis (TGA) | To quantify the amount of organic material (the this compound derivative) grafted onto the nanoparticle surface. |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition and chemical states of the elements on the nanoparticle surface, providing further evidence of successful functionalization. |
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from the characterization of nanoparticles functionalized with a this compound derivative (ACVA).
| Nanoparticle Type | Core Material | Functionalizing Agent | Size (nm) (before) | Size (nm) (after) | Zeta Potential (mV) (before) | Zeta Potential (mV) (after) | Drug Loading Capacity (%) | Drug Release Profile |
| Chitosan-coated Magnetic Nanoparticles | Fe3O4 | 4,4'-Azobis(4-cyanovaleric acid) | ~15 | ~25 | +30 to +40 | -20 to -30 | Varies with drug (e.g., ~10% for Toluidine Blue) | Stimuli-responsive (e.g., temperature, magnetic field) |
Note: The values presented in this table are approximate and can vary significantly depending on the specific synthesis and functionalization conditions.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and workflows related to the functionalization and application of these nanoparticles.
Caption: Workflow for the synthesis and application of ACVA-functionalized nanoparticles.
Caption: Signaling pathway for stimuli-responsive drug release in a tumor microenvironment.
Conclusion
The functionalization of nanoparticles with this compound derivatives represents a promising strategy for the development of advanced drug delivery and diagnostic systems. The inherent stimuli-responsiveness of the azo bond allows for precise control over the release of therapeutic or imaging agents, paving the way for more effective and less toxic treatments. The protocols and information provided in these application notes are intended to facilitate further research and development in this exciting area of nanomedicine.
References
- 1. Functionalized Gold Nanoparticles: Synthesis, Properties and Applications--A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functionalized Gold Nanoparticles: Synthesis, Properties and Applications--A Review. | Semantic Scholar [semanticscholar.org]
- 3. Functional Magnetic Mesoporous Silica Microparticles Capped with an Azo-Derivative: A Promising Colon Drug Delivery Device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Single-Step Synthesis of Small, Azide-Functionalized Gold Nanoparticles: Versatile, Water-Dispersible Reagents for Click Chemistry. | Semantic Scholar [semanticscholar.org]
- 5. Multifunctional Nanomedicine with Silica: Role of Silica in Nanoparticles for Theranostic, Imaging, and Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stimuli-responsive nanocarriers for drug delivery, tumor imaging, therapy and theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Silica nanoparticles in medicine: overcoming pathologies through advanced drug delivery, diagnostics, and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,4'-Azodianiline
Welcome to the technical support center for the synthesis of 4,4'-Azodianiline. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols, troubleshooting common issues, and improving overall yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common laboratory synthesis of this compound, also known as 4,4'-diaminoazobenzene, involves a two-step process.[1] The first step is the oxidative coupling of a protected p-phenylenediamine derivative, such as p-aminoacetanilide, to form the corresponding azo compound. The second step is the hydrolysis of the protecting groups to yield the final product.[1] Alternative methods include the direct oxidation of p-phenylenediamine or the reductive coupling of p-nitroaniline.[1][2]
Q2: What is the role of sodium perborate and boric acid in the synthesis starting from p-aminoacetanilide?
A2: In the synthesis of 4,4'-bis(acetamido)azobenzene from p-aminoacetanilide, sodium perborate acts as the oxidizing agent that facilitates the formation of the azo (-N=N-) bond.[1] Boric acid is used to maintain the reaction medium at an appropriate pH for the oxidation to proceed efficiently.
Q3: Why is temperature control critical during the synthesis of azo compounds?
A3: Temperature control is crucial, especially during the diazotization step in related azo dye syntheses, because diazonium salts are often unstable at higher temperatures and can decompose, leading to a significant reduction in yield and the formation of impurities.[3] For the oxidative coupling method, maintaining the recommended temperature range (e.g., 50–60°C) ensures the reaction proceeds to completion without significant degradation of reactants or products.[1]
Q4: My final product is a different color than the expected yellow-brown. What could be the cause?
A4: Color deviations can be caused by impurities from side reactions or unreacted starting materials.[4] If starting with p-aminoacetanilide, an incomplete final washing step can leave unreacted starting material, which may cause the dried product to turn violet.[1] The presence of byproducts or a different salt form of the product (e.g., the red dihydrochloride salt versus the yellow free base) can also alter the color.[1]
Q5: What are the typical applications of this compound in research and development?
A5: this compound is used as a building block in the synthesis of more complex molecules. It is utilized in the preparation of anthraquinone reactive dyes, azo-based Schiff bases, and covalent organic frameworks (COFs).[5][6][7] It also serves as a model compound for studying the chemistry of colored diamines and in the synthesis of specialty polymers and surface relief holographic materials.[1][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | 1. Incomplete Oxidation: The oxidative coupling reaction did not go to completion.[8] 2. Suboptimal Reaction Temperature: The temperature was too low for the reaction to proceed efficiently or too high, causing degradation.[3] 3. Incorrect Stoichiometry: Molar ratios of reactants (p-aminoacetanilide, sodium perborate, boric acid) were not optimal. 4. Loss during Workup: Significant product was lost during filtration, washing, or neutralization steps.[8] 5. Incomplete Hydrolysis: The protecting groups were not fully removed in the final step. | 1. Monitor Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. Ensure the full 6-hour reaction time at 50-60°C is observed as per the protocol.[1] 2. Optimize Temperature: Maintain a stable temperature of 50-60°C during the oxidation step. Use a water bath for better control.[1] 3. Verify Reagent Amounts: Carefully measure and use the correct molar ratios of all reagents as specified in the protocol. 4. Careful Handling: Ensure the product is completely transferred during filtration. Wash with minimal amounts of cold water to avoid dissolving the product.[1] 5. Ensure Complete Hydrolysis: Check for the disappearance of the intermediate by TLC. If necessary, extend the reflux time during the hydrolysis step.[1] |
| Product is Difficult to Purify | 1. Presence of Side Products: Side reactions may have occurred due to incorrect temperature or pH, leading to impurities that are difficult to separate.[4] 2. Unreacted Starting Materials: The reaction did not go to completion.[8] | 1. Control Reaction Conditions: Strictly adhere to the recommended temperature and reagent addition procedures to minimize side reactions. 2. Recrystallization: Recrystallize the final product from a suitable solvent like glacial acetic acid or ethanol to improve purity.[1] 3. Column Chromatography: For very impure samples, column chromatography may be necessary, though it can be resource-intensive. |
| Violet Discoloration of Final Product | Residual p-aminoacetanilide: The intermediate product, 4,4'-bis(acetamido)azobenzene, was not washed thoroughly, leaving unreacted p-aminoacetanilide.[1] | Thorough Washing: Wash the intermediate yellow product with water until the washings are neutral to pH paper before proceeding to the hydrolysis step.[1] |
| Reaction Fails to Initiate | 1. Poor Reagent Quality: The starting materials or reagents (especially the sodium perborate) may be old or degraded. 2. Incorrect Solvent: Using a solvent other than glacial acetic acid for the oxidation step can impede the reaction. The use of dilute acetic acid is known to decrease the yield.[1] | 1. Use Fresh Reagents: Ensure all chemicals are of appropriate purity and are not expired. Use freshly opened reagents if possible. 2. Use Correct Solvent: Use glacial acetic acid as the solvent for the oxidation of p-aminoacetanilide.[1] |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Experimental Protocols
Protocol: Synthesis of this compound from p-Aminoacetanilide
This protocol is adapted from a verified Organic Syntheses procedure.[1]
Step 1: Oxidation of p-Aminoacetanilide to 4,4'-Bis(acetamido)azobenzene
-
Reaction Setup: In a 1-liter flask equipped with a mechanical stirrer, add 500 mL of glacial acetic acid.
-
Add Reagents: Add 50.0 g (0.33 mole) of p-aminoacetanilide, 40.0 g (0.26 mole) of sodium perborate tetrahydrate, and 10.0 g (0.16 mole) of boric acid to the flask.
-
Heating: Heat the mixture with stirring to 50–60°C. The solids will initially dissolve. Maintain this temperature for 6 hours. The yellow product will begin to separate after approximately 40 minutes.
-
Isolation of Intermediate: After the reaction period, cool the mixture to room temperature. Collect the yellow product on a Büchner funnel.
-
Washing: Wash the collected solid with water until the washings are neutral to pH paper. This step is critical to remove unreacted p-aminoacetanilide.[1]
-
Drying: Dry the product, 4,4'-bis(acetamido)azobenzene, in an oven at 110°C. The expected yield is approximately 16.5 g.
Step 2: Hydrolysis of 4,4'-Bis(acetamido)azobenzene to this compound
-
Reaction Setup: In a 500-mL round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, place 150 mL of methanol, 150 mL of 6N hydrochloric acid, and the entire yield of 4,4'-bis(acetamido)azobenzene from Step 1.
-
Reflux: Heat the mixture under reflux for 1.5 hours.
-
Isolation of Salt: Cool the reaction mixture. A violet solid, likely the monohydrochloride salt, will precipitate.[1] Collect this solid on a Büchner funnel.
-
Neutralization: Suspend the damp violet solid in 500 mL of water in a 1-liter beaker with stirring. Slowly neutralize the mixture by adding 2.5N sodium hydroxide solution. The salt will dissolve, and the yellow free base (this compound) will separate.
-
Final Product Isolation: Collect the this compound on a Büchner funnel, wash it with water, and dry it under reduced pressure. The expected yield is 11–12 g.
Synthesis Workflow Diagram
Caption: The two-step experimental workflow for this compound synthesis.
Quantitative Data Summary
Table 1: Reagent Quantities and Yields for this compound Synthesis[1]
| Step | Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Yield |
| 1. Oxidation | p-Aminoacetanilide | 150.18 | 50.0 | 0.33 | - |
| Sodium Perborate Tetrahydrate | 153.86 | 40.0 | 0.26 | - | |
| Boric Acid | 61.83 | 10.0 | 0.16 | - | |
| Product: 4,4'-Bis(acetamido)azobenzene | 296.32 | 16.5 | 0.056 | 57.7% | |
| 2. Hydrolysis | 4,4'-Bis(acetamido)azobenzene | 296.32 | 16.5 | 0.056 | - |
| Product: this compound | 212.25 | 11-12 | ~0.054 | 91-98% (for this step) | |
| Overall | - | - | - | - | 52-56% |
Table 2: Key Reaction Conditions
| Parameter | Step 1: Oxidation | Step 2: Hydrolysis | Reference |
| Solvent | Glacial Acetic Acid | Methanol / 6N HCl | [1] |
| Temperature | 50–60°C | Reflux | [1] |
| Reaction Time | 6 hours | 1.5 hours | [1] |
| pH Control | Boric Acid (buffer) | Neutralization with NaOH | [1] |
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. The continuous flow synthesis of azos - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 538-41-0 [chemicalbook.com]
- 6. This compound | 538-41-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. ajgreenchem.com [ajgreenchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 4,4'-Azodianiline
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 4,4'-Azodianiline. Below you will find troubleshooting guides and frequently asked questions to aid in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Impurities in crude this compound typically arise from the synthetic route employed. Common synthesis involves the oxidation of p-aminoacetanilide followed by hydrolysis. Potential impurities include:
-
Unreacted starting materials: Such as p-aminoacetanilide.
-
Side-products: Including polymeric or tar-like substances due to uncontrolled side reactions or decomposition at elevated temperatures.[1]
-
Isomers: Although less common in the specified synthesis, other positional isomers could be present depending on the starting materials' purity.
-
Oxidation products: Aniline derivatives can be susceptible to air oxidation, leading to colored impurities.
Q2: My crude this compound is a dark, tar-like substance. What could be the cause and how can I purify it?
A2: The formation of a brownish or tar-like substance is a frequent issue in azo compound synthesis, often indicating the presence of polymeric decomposition products.[1] This can be caused by elevated reaction temperatures. Purification can be attempted through recrystallization from a suitable solvent, potentially with the use of activated charcoal to remove colored impurities.
Q3: What is the recommended method for purifying crude this compound?
A3: Recrystallization is a commonly employed and effective method for purifying crude this compound. A well-documented procedure involves hydrolysis of the intermediate 4,4'-bis(acetamido)azobenzene with hydrochloric acid in methanol, followed by neutralization to precipitate the purified this compound.[2] Column chromatography can also be used for more challenging separations.
Q4: What is a suitable solvent for the recrystallization of this compound?
A4: Based on solubility data, this compound is very soluble in ethanol, making it a good candidate for recrystallization.[3] The general principle is to dissolve the crude product in a minimum amount of hot solvent and then allow it to cool, leading to the crystallization of the purified compound. A mixture of ethanol and water can also be effective.[4]
Q5: How can I assess the purity of my this compound sample?
A5: The purity of this compound can be assessed using several analytical techniques:
-
Melting Point: Pure this compound has a distinct melting point (around 245 °C). A broad melting range or a melting point lower than the literature value suggests the presence of impurities.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying impurities. A reversed-phase C18 column with a gradient of acetonitrile and water is a good starting point for method development.[6]
-
Thin-Layer Chromatography (TLC): TLC can be used for rapid purity assessment and to monitor the progress of a purification process.[7]
Troubleshooting Guides
Low Yield After Purification
| Possible Cause | Solution |
| Premature crystallization during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing on the filter paper. |
| Incomplete precipitation during neutralization. | Ensure the pH is fully neutralized. Add the neutralizing agent slowly with vigorous stirring to promote complete precipitation. |
| Product loss during washing. | Use a minimal amount of ice-cold solvent to wash the crystals, as the product may have some solubility even in the cold solvent. |
| Decomposition of the product. | Avoid prolonged heating during the dissolution step of recrystallization. |
Persistent Colored Impurities
| Possible Cause | Solution |
| Highly colored byproducts are present. | During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal and boil for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before cooling the solution to crystallize the product.[6] |
| The impurity is co-crystallizing with the product. | A different recrystallization solvent or a combination of solvents may be necessary. Alternatively, column chromatography might be required for separation. |
| Air oxidation of the product. | Dry and store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a dark place to prevent degradation. |
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Parameter | Recrystallization | Column Chromatography |
| Principle | Difference in solubility between the compound and impurities at different temperatures. | Differential partitioning of components between a stationary and a mobile phase. |
| Advantages | Simple, cost-effective, and suitable for large quantities. Can yield high-purity crystalline product. | Excellent for separating complex mixtures and isomers. High resolution is achievable. |
| Disadvantages | May not be effective for impurities with similar solubility to the product. Can have lower yields due to product solubility in the mother liquor. | More time-consuming, requires larger volumes of solvent, and can be more expensive. Potential for product adsorption on the stationary phase. |
| Typical Purity | Can achieve >95% purity depending on the crude material.[8] | Can achieve >99% purity. |
| Typical Yield | Variable, generally moderate to high. | Can be high, but losses can occur on the column. |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol is adapted from a procedure described in Organic Syntheses.[2]
-
Dissolution and Hydrolysis: In a round-bottom flask equipped with a reflux condenser, suspend the crude 4,4'-bis(acetamido)azobenzene (the precursor to this compound) in a mixture of methanol and 6N hydrochloric acid.
-
Reflux: Heat the mixture to reflux for approximately 1.5 hours. During this time, the solid will dissolve, and the hydrochloride salt of this compound may begin to precipitate.
-
Cooling and Collection: Cool the reaction mixture to room temperature. Collect the precipitated violet solid (the hydrochloride salt) by vacuum filtration using a Büchner funnel.
-
Neutralization: Suspend the damp hydrochloride salt in water in a beaker with stirring. Slowly add a 2.5N sodium hydroxide solution to neutralize the mixture. The salt will dissolve, and the free base, this compound, will precipitate as a yellow-orange solid.
-
Final Collection and Drying: Collect the purified this compound by vacuum filtration, wash it with water, and dry it under reduced pressure.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase and Mobile Phase Selection: For an amino-containing compound like this compound, silica gel is a common stationary phase. Due to the basic nature of the amino groups, peak tailing can be an issue. To mitigate this, a small amount of a basic modifier like triethylamine (0.1-1%) can be added to the mobile phase.[9] A suitable mobile phase could be a mixture of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate or chloroform). The optimal solvent system should be determined by thin-layer chromatography (TLC), aiming for an Rf value of 0.2-0.4 for the desired compound.[9]
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen mobile phase. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.
-
Fraction Analysis and Product Recovery: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Mandatory Visualization
Caption: Recrystallization workflow for this compound purification.
Caption: Troubleshooting logic for purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 4,4'-Diaminoazobenzene, 95% | Fisher Scientific [fishersci.ca]
- 4. rsc.org [rsc.org]
- 5. This compound | 538-41-0 [amp.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | 538-41-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Diazotization and Coupling Reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for common side reactions and issues encountered during diazotization and azo coupling experiments.
Frequently Asked Questions (FAQs)
Q1: My diazotization reaction is failing, or the subsequent coupling is giving a very low yield. What are the most common causes?
Low yields often trace back to the instability of the diazonium salt intermediate. The most critical factors to control are temperature and acidity during the diazotization step.
-
Decomposition of the Diazonium Salt: Aryl diazonium salts are unstable and can decompose, particularly at temperatures above 5°C.[1][2][3] This decomposition leads to the formation of phenols and nitrogen gas, reducing the amount of diazonium salt available for the coupling reaction.[1][3][4]
-
Incorrect Acidity: Diazotization requires a sufficiently acidic medium to generate the reactive electrophile, the nitrosonium ion (NO+), from sodium nitrite.[5][]
-
Incomplete Diazotization: An insufficient amount of sodium nitrite or acid will result in unreacted aromatic amine. This leftover amine can then react with the diazonium salt to form diazoamino compounds, a common impurity.[3]
Q2: I am observing a brown, tar-like substance in my reaction mixture instead of a clean, colored precipitate. What is causing this?
The formation of brown, insoluble materials typically indicates the presence of polymeric or decomposition byproducts.[3]
-
High Reaction Temperature: Allowing the temperature to rise significantly above the recommended 0–5 °C range is a primary cause. This accelerates the decomposition of the diazonium salt into phenols and other complex side products.[2][3]
-
Oxidation: Coupling components, especially phenols and anilines, are susceptible to oxidation, which can produce colored, polymeric impurities.[3] Using fresh, pure starting materials can help mitigate this.
Q3: The color of my final azo dye is different from what I expected. Why is this happening?
Variations in the final color can be due to impurities, side products, or the pH of the final solution.
-
Presence of Impurities: Side reactions can generate differently colored byproducts. A common side reaction is the self-coupling of the diazonium salt with the unreacted starting amine, leading to colored triazene impurities.[7]
-
pH of the Solution: Many azo dyes act as pH indicators, meaning their color is dependent on the pH of the solution they are in.[7] Ensure the final product is isolated and characterized at a consistent pH.
-
Incorrect Coupling Position: Substitution on the aromatic ring of the coupling partner typically occurs at the para position. If this position is blocked, ortho substitution may occur, which can result in a different color.[8]
Q4: How do I choose the correct pH for my azo coupling reaction?
The optimal pH for the coupling reaction is critical and depends entirely on the nature of the coupling agent.
-
Coupling with Phenols: These reactions require mildly alkaline conditions (typically pH 9-10).[9] The alkaline medium deprotonates the phenol to form the much more reactive phenoxide ion, which is necessary for the electrophilic attack by the weakly electrophilic diazonium salt.[9][10]
-
Coupling with Aromatic Amines (e.g., Aniline): These reactions are best carried out in a mildly acidic medium (pH < 6).[7][11] In alkaline conditions, the diazonium ion can react with the amine group itself (N-coupling) to form triazenes.[3][11] Acidic conditions protonate the amine, preventing this side reaction and favoring the desired C-coupling on the aromatic ring.[11]
Troubleshooting Summary and Key Parameters
The efficiency of diazotization and coupling reactions is highly dependent on carefully controlled reaction parameters. The table below summarizes the key conditions.
| Parameter | Diazotization | Azo Coupling (with Phenols) | Azo Coupling (with Anilines) | Rationale & Troubleshooting Tips |
| Temperature | 0–5 °C | 0–5 °C | 0–5 °C | Rationale: Prevents decomposition of the unstable diazonium salt.[2] Troubleshooting: Use an ice-salt bath for better temperature control. A rise in temperature is a primary cause of low yields and tar formation.[3] |
| pH | Strongly Acidic (e.g., with HCl, H₂SO₄) | Mildly Alkaline (pH 9–10) | Mildly Acidic (pH < 6) | Rationale: Acid is required to form HONO for diazotization.[5] Coupling pH activates/deactivates the coupling partner appropriately.[7][9] Troubleshooting: Monitor and adjust pH carefully. Incorrect pH is a major cause of reaction failure or side product formation.[3][8] |
| Reagent Addition | Slow, dropwise addition of NaNO₂ solution | Slow, dropwise addition of diazonium salt solution | Slow, dropwise addition of diazonium salt solution | Rationale: Controls the exothermic reaction and prevents localized high concentrations that can lead to side reactions.[3][7] Troubleshooting: Ensure efficient stirring during addition. |
| Reactant Ratio | Amine:NaNO₂ ≈ 1:1 to 1:1.1 | Diazo:Coupler ≈ 1:1 | Diazo:Coupler ≈ 1:1 | Rationale: A slight excess of NaNO₂ ensures complete diazotization, preventing self-coupling side reactions.[3][7] Troubleshooting: Verify the purity and molar ratios of your reactants. |
| Reaction Time | 5–30 minutes | 10–60 minutes | 10–60 minutes | Rationale: Allows for the reaction to go to completion. Troubleshooting: Monitor reaction progress using TLC or a spot test with a coupling agent like β-naphthol.[12] |
Key Experimental Protocols
Protocol 1: General Diazotization of an Aromatic Amine
-
Dissolve the primary aromatic amine (1.0 molar equivalent) in a solution of hydrochloric acid (2.5-3.0 molar equivalents) and water.
-
Cool the resulting solution to 0–5 °C in an ice-salt bath with vigorous stirring.[12]
-
Prepare a solution of sodium nitrite (1.0-1.1 molar equivalents) in cold water.
-
Add the sodium nitrite solution dropwise to the cold amine solution over 10-15 minutes. The tip of the addition funnel should be below the surface of the liquid.[7]
-
Maintain the temperature strictly between 0 and 5 °C throughout the addition.[2]
-
After the addition is complete, continue stirring for an additional 15-20 minutes in the ice bath. The resulting clear solution of the diazonium salt is unstable and should be used immediately in the subsequent coupling step.[1]
Protocol 2: General Azo Coupling with a Phenolic Compound
-
Dissolve the phenolic coupling component (1.0 molar equivalent) in an aqueous sodium hydroxide solution (e.g., 10% w/v) to form the sodium phenoxide solution.[4]
-
Cool this solution to 0–5 °C in an ice-salt bath with efficient stirring.[13]
-
Slowly add the freshly prepared, cold diazonium salt solution (from Protocol 1) dropwise to the cold phenoxide solution.[9]
-
A brightly colored azo dye should precipitate immediately.[7]
-
Maintain the low temperature and continue stirring for 30-60 minutes to ensure the reaction is complete.[12]
-
Isolate the product by filtration, wash the precipitate with cold water to remove unreacted salts, and dry.[12]
-
The crude product can be purified by recrystallization, typically from an ethanol/water mixture.[12]
Visual Guides and Workflows
Caption: General experimental workflow for diazotization and coupling reactions.
Caption: Decision tree for troubleshooting low yield in azo dye synthesis.
Caption: Effect of pH on the activation state of common coupling partners.
References
- 1. pharmdguru.com [pharmdguru.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Diazotisation [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. web-material3.yokogawa.com [web-material3.yokogawa.com]
- 9. benchchem.com [benchchem.com]
- 10. quora.com [quora.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. benchchem.com [benchchem.com]
- 13. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Optimizing Synthesis of 4,4'-Azodianiline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4,4'-Azodianiline.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a clear question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in this compound synthesis can stem from several factors depending on the synthetic route. Here are common causes and troubleshooting steps:
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Incomplete Diazotization: If you are using a diazotization-coupling method, the formation of the diazonium salt is critical.
-
Troubleshooting:
-
Temperature Control: Maintain a low temperature (0-5 °C) during the addition of sodium nitrite. Higher temperatures can lead to the decomposition of the unstable diazonium salt.
-
Acid Concentration: Ensure sufficient hydrochloric acid is present to form nitrous acid and protonate the primary aromatic amine.
-
-
-
Improper pH for Coupling: The coupling reaction between the diazonium salt and the aromatic amine is pH-dependent.
-
Troubleshooting: The pH of the reaction mixture should be carefully controlled. The optimal pH for coupling with aromatic amines is typically mildly acidic to neutral.
-
-
Oxidation of Starting Material: When synthesizing from p-phenylenediamine, incomplete oxidation or side reactions can reduce the yield.
-
Troubleshooting: Ensure anhydrous conditions and an inert atmosphere (e.g., nitrogen) if using sensitive oxidizing agents like potassium superoxide.[1]
-
-
Suboptimal Reaction Time or Temperature: For methods involving heating, such as the synthesis from p-aminoacetanilide, incorrect temperature or reaction time can lead to incomplete reaction or product degradation.[2]
-
Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Ensure the temperature is maintained as specified in the protocol.[2]
-
Q2: I am observing the formation of a dark, tarry byproduct. What is causing this and how can I prevent it?
A2: The formation of dark, insoluble byproducts is a common issue in azo dye synthesis.
-
Cause: This is often due to side reactions such as polymerization or decomposition of the diazonium salt, especially at elevated temperatures. Self-coupling of the diazonium salt can also lead to polymeric materials.
-
Prevention:
-
Strict Temperature Control: As mentioned, maintaining a low temperature (0-5 °C) during diazotization is crucial.
-
Slow Reagent Addition: Add the sodium nitrite solution dropwise to the amine solution to avoid localized overheating and high concentrations of nitrous acid.
-
Efficient Stirring: Ensure the reaction mixture is well-stirred to maintain a homogenous temperature and concentration of reagents.
-
Q3: My final product is impure, showing multiple spots on TLC. How can I improve its purity?
A3: Impurities can arise from unreacted starting materials, side products, or subsequent decomposition.
-
Purification Methods:
-
Recrystallization: This is the most common method for purifying solid organic compounds. This compound can be recrystallized from solvents like ethanol or petroleum ether.[3] The choice of solvent is critical and may require some experimentation to find the one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Column Chromatography: For difficult-to-separate impurities, column chromatography using silica gel or alumina can be employed.
-
-
Preventing Impurity Formation:
-
Stoichiometry: Use the correct molar ratios of reactants as specified in the protocol. An excess of one reactant can lead to its presence in the final product.
-
Monitor the Reaction: Use TLC to monitor the reaction's progress and stop it when the starting material is consumed and before significant byproduct formation occurs.
-
Q4: The color of my product is not the expected orange-yellow/brown powder. What does this indicate?
A4: An off-color product can indicate the presence of impurities. This compound is typically a brown powder.[2]
-
Potential Causes:
-
Oxidation: The amino groups in this compound can be susceptible to air oxidation, which can lead to a change in color.
-
Presence of Side Products: Different azo compounds can have different colors. The presence of side-products from unwanted coupling reactions can alter the overall color of the product.
-
-
Solutions:
-
Purification: Proper purification, as described in Q3, should yield a product with the correct color.
-
Storage: Store the purified product in a cool, dark place, and consider storing it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Experimental Protocols & Data
Below are summarized experimental protocols and a table of reaction conditions for different synthetic routes to this compound.
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Route | Starting Materials | Key Reagents | Reaction Conditions | Yield | Purity | Reference |
| Oxidation | 1,4-Phenylenediamine | Potassium superoxide, Dry THF | Nitrogen atmosphere | Not specified | Not specified | [1] |
| Reduction & Hydrolysis | p-Aminoacetanilide | Sodium borohydride, Boric acid, Acetic acid, Methanol, HCl | 60-70 °C for 6h, then reflux for 2h | 45% | 98% | [2] |
| Diazotization & Coupling | p-Nitroaniline, Aniline | HCl, NaNO₂, Anilinium chloride | 0-5 °C for diazotization, 40-45 °C for coupling | 90% (for intermediate) | Not specified | [3] |
Detailed Experimental Protocols
Method 1: Synthesis from p-Aminoacetanilide [2]
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To a dry 250 mL four-necked flask, add 10.0 g of p-aminoacetanilide, 13.86 g of sodium borohydride, and 3.46 g of boric acid.
-
Add glacial acetic acid and heat the mixture with stirring until all solids dissolve.
-
Maintain the temperature at 60-70 °C and continue the reaction for 6 hours.
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Cool the reaction mixture to room temperature, filter the solid, wash with water, and dry to obtain a yellow solid powder.
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Dissolve the obtained solid in a mixture of 60 mL of methanol and 30 mL of hydrochloric acid in a four-necked flask.
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Heat the mixture with stirring and react under reflux for 2.0 hours.
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After cooling to room temperature, filter the mixture.
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Neutralize the wet cake with NaOH solution until the color changes from purple to orange-yellow.
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Filter the resulting solid, wash with water, and dry for 24 hours to obtain this compound.
Method 2: Diazotization and Coupling (for a related azo compound, adaptable for this compound) [3]
This protocol describes the synthesis of a related azo dye and illustrates the general principles of diazotization and coupling.
-
Diazotization:
-
Dissolve 0.03 mol of HCl in 20 mL of water and add 0.02 mol of the primary aromatic amine (e.g., p-nitroaniline).
-
Stir the mixture until the amine dissolves, cooling the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of 0.02 mol of NaNO₂ dissolved in a minimal amount of water.
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Continue stirring the reaction mixture for 30 minutes at 0-5 °C.
-
-
Coupling:
-
In a separate beaker, dissolve 0.02 mol of the coupling agent (e.g., aniline) in 20 mL of ethanol.
-
Progressively add the coupling agent solution to the diazonium salt solution.
-
Continue stirring for one hour.
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Filter the mixture by suction filtration and wash the solid product with a small amount of cold water.
-
Recrystallize the product from a suitable solvent (e.g., 60-80 °C petroleum ether).
-
Visualized Workflows and Relationships
The following diagrams illustrate key experimental workflows and logical relationships for troubleshooting the synthesis of this compound.
Caption: General experimental workflow for the synthesis of this compound via diazotization and coupling.
Caption: Troubleshooting logic for addressing low reaction yields.
Caption: Decision-making workflow for troubleshooting and purifying an impure product.
References
Technical Support Center: Scaling Up 4,4'-Diaminoazobenzene Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4,4'-diaminoazobenzene.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and scale-up of 4,4'-diaminoazobenzene, presented in a question-and-answer format.
Synthesis & Reaction Control
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in 4,4'-diaminoazobenzene synthesis can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Incomplete Diazotization: The initial diazotization of the aromatic amine is a critical step.
-
Temperature Control: Ensure the reaction temperature is maintained between 0-5°C. Higher temperatures can lead to the decomposition of the unstable diazonium salt.
-
Reagent Purity and Stoichiometry: Use high-purity starting materials. Ensure a slight excess of sodium nitrite and sufficient acid to drive the reaction to completion.
-
-
Suboptimal pH for Coupling: The pH of the coupling reaction is crucial for directing the reaction towards the desired product.
-
For coupling with anilines, mildly acidic conditions are generally preferred. Extreme pH values can lead to the formation of by-products or decomposition.
-
-
Slow Reagent Addition: Add the diazonium salt solution slowly to the coupling component with efficient stirring. This prevents localized high concentrations that can lead to unwanted side reactions.
-
Reaction Time: Ensure sufficient reaction time for both the diazotization and coupling steps to proceed to completion.
Question: I am observing the formation of a brown, tar-like substance in my reaction mixture. What is it and how can I prevent it?
Answer: The formation of brown, insoluble materials often indicates the presence of polymeric or decomposition products. This is a common issue in azo dye synthesis and can be caused by:
-
Elevated Reaction Temperature: The most likely cause is the decomposition of the diazonium salt due to a temperature excursion above 5°C. Strict temperature control using an ice-salt bath is essential.
-
Oxidation: Aromatic amines and phenols are susceptible to oxidation, which can produce colored impurities. Purging the reaction vessel with an inert gas like nitrogen can help minimize oxidation.
-
Impure Starting Materials: Impurities in the starting aniline derivative can lead to the formation of undesired colored by-products.
Question: The color of my final product is off, appearing more violet or brown than the expected yellow-orange. What could be the reason?
Answer: An unexpected color can indicate the presence of impurities.
-
Unreacted Starting Material: If the product is not washed thoroughly, residual unreacted p-aminoacetanilide can cause the dried material to turn violet.[1]
-
By-product Formation: The formation of isomers (e.g., o-aminoazobenzene) or other colored by-products during the coupling reaction can alter the final product's color.
-
pH during Workup: The final product is a diamine and can form salts. Ensure the final product is fully neutralized to the free base during the workup procedure. The dihydrochloride salt is reported to be red.[1]
Scale-Up Challenges
Question: We are scaling up the synthesis from lab to pilot scale and are concerned about exotherm control. What are the best practices?
Answer: Exothermic reactions, particularly the diazotization step, are a major safety concern during scale-up.
-
Heat Transfer: Ensure the pilot-scale reactor has sufficient heat transfer capacity. The surface area-to-volume ratio decreases upon scale-up, making heat removal more challenging.
-
Controlled Addition: Implement a controlled, slow addition of the sodium nitrite solution. This allows the cooling system to manage the heat generated.
-
Real-time Monitoring: Utilize process analytical technology (PAT) to monitor the reaction temperature in real-time and have automated emergency cooling systems in place.
-
Continuous Flow Reactors: For larger-scale production, consider using continuous flow reactors. These offer superior heat and mass transfer, minimizing the accumulation of hazardous diazonium intermediates and improving safety.
Question: How does mixing efficiency impact the reaction at a larger scale, and how can we address it?
Answer: Mixing becomes more critical at larger scales and can significantly impact yield and purity.
-
Homogeneity: Inadequate mixing can lead to localized "hot spots" and concentration gradients, promoting side reactions and by-product formation.
-
Impeller Design and Speed: The design and speed of the impeller in the reactor are crucial for achieving proper mixing. Computational fluid dynamics (CFD) modeling can help optimize mixing parameters for the specific reactor geometry.
-
Baffling: Ensure the reactor is properly baffled to prevent vortex formation and promote turbulent mixing.
Frequently Asked Questions (FAQs)
Product Purity & Analysis
Q1: What are the common impurities in 4,4'-diaminoazobenzene, and how can they be identified?
A1: Common impurities can include:
-
Isomers: o-aminoazobenzene is a potential isomeric impurity.
-
Unreacted Starting Materials: Residual p-aminoacetanilide or other precursors.
-
Oxidation and Decomposition Products: Various colored by-products resulting from undesired side reactions.
-
Inorganic Salts: From the reagents used in the synthesis and workup.
These impurities can be identified and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Mass Spectrometry (MS).
Q2: What are the recommended purification methods for 4,4'-diaminoazobenzene at a larger scale?
A2: While column chromatography is effective at the lab scale, it is often not economically viable for large-scale purification. The most common industrial purification method is recrystallization . Suitable solvents for recrystallization include glacial acetic acid or ethanol.[1] The choice of solvent and the recrystallization conditions (e.g., cooling rate) need to be optimized to maximize yield and purity.
Safety & Handling
Q3: What are the primary safety hazards associated with the production of 4,4'-diaminoazobenzene?
A3: The primary hazards include:
-
Explosive Intermediates: Diazonium salts are notoriously unstable and can be explosive, especially when dry. They should be used in solution immediately after preparation and not isolated if possible.
-
Toxicity of Aromatic Amines: The starting materials and the final product are aromatic amines, which can be toxic and may have carcinogenic properties.
-
Runaway Reactions: The diazotization reaction is highly exothermic and can lead to a runaway reaction if not properly controlled.
Q4: What personal protective equipment (PPE) should be worn when handling 4,4'-diaminoazobenzene and its precursors?
A4: Appropriate PPE is crucial for safe handling and includes:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety goggles or a face shield.
-
Protective Clothing: A lab coat or chemical-resistant suit.
-
Respiratory Protection: In cases of potential dust or vapor exposure, a respirator with an appropriate cartridge should be used.
All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Environmental & Waste Management
Q5: What are the environmental concerns associated with azo dye production, and how can waste be managed?
A5: The primary environmental concern is the release of colored and potentially toxic effluents into wastewater. Azo dyes are designed to be stable and are often resistant to biodegradation. Waste management strategies include:
-
Wastewater Treatment: Implementing effective wastewater treatment processes, which may include physical methods (e.g., adsorption), chemical methods (e.g., oxidation), and biological treatments.
-
Solvent Recycling: Where possible, recover and recycle solvents used in the process to minimize waste and reduce costs.
-
Waste Minimization: Optimize the synthesis to maximize yield and reduce the formation of by-products, thereby minimizing the waste stream.
Data Presentation
Table 1: Illustrative Comparison of 4,4'-Diaminoazobenzene Synthesis Parameters at Different Scales
| Parameter | Lab Scale (1 L vessel) | Pilot Scale (100 L vessel) | Industrial Scale (1000 L vessel) |
| Starting Material (p-aminoacetanilide) | 29.0 g | 2.9 kg | 29.0 kg |
| Reaction Volume | 500 mL | 50 L | 500 L |
| Typical Yield | 52-56% | 48-52% | 45-50% |
| Purity (by HPLC) | >95% | >95% | >94% |
| Reaction Time (total) | ~8 hours | ~10 hours | ~12 hours |
| Temperature Control | Ice-salt bath | Jacketed reactor with chiller | Jacketed reactor with advanced cooling system |
| Mixing | Magnetic stirrer | Mechanical overhead stirrer | Optimized mechanical stirrer with baffles |
Note: The data in this table is illustrative and based on general principles of chemical process scale-up. Actual values may vary depending on the specific equipment and process parameters used.
Experimental Protocols
Detailed Methodology for Laboratory-Scale Synthesis of 4,4'-Diaminoazobenzene
This protocol is adapted from a procedure published in Organic Syntheses.[1]
Step 1: Synthesis of 4,4'-Bis(acetamido)azobenzene
-
In a 1-liter three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and thermometer, place 500 mL of glacial acetic acid, 29.0 g (0.19 mole) of p-aminoacetanilide, 40 g (0.26 mole) of sodium perborate tetrahydrate, and 10 g (0.16 mole) of boric acid.
-
Heat the mixture with stirring to 50–60°C and maintain this temperature for 6 hours. The solids will initially dissolve, and the product will begin to precipitate after approximately 40 minutes.
-
After the reaction period, cool the mixture to room temperature.
-
Collect the yellow product on a Büchner funnel and wash it with water until the washings are neutral to pH paper.
-
Dry the product in an oven at 110°C. The typical yield of 4,4'-bis(acetamido)azobenzene is around 16.5 g (57.7%).
Step 2: Hydrolysis to 4,4'-Diaminoazobenzene
-
In a 500-mL round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, place 150 mL of methanol, 150 mL of 6N hydrochloric acid, and the entire yield of 4,4'-bis(acetamido)azobenzene from the previous step.
-
Heat the mixture under reflux for 1.5 hours.
-
Cool the reaction mixture and collect the resulting violet solid (the dihydrochloride salt) on a Büchner funnel.
-
Suspend the damp product in 500 mL of water in a 1-liter beaker with stirring.
-
Slowly neutralize the mixture by adding 2.5N sodium hydroxide. The salt will dissolve, and the free base will precipitate.
-
Collect the 4,4'-diaminoazobenzene on a Büchner funnel, wash it with water, and dry it under reduced pressure. The yield of the yellow product is typically 11–12 g, resulting in an overall yield of 52–56% from p-aminoacetanilide.
Visualizations
Caption: Chemical synthesis pathway for 4,4'-diaminoazobenzene.
Caption: Troubleshooting workflow for synthesis issues.
References
Technical Support Center: 4,4'-Azodianiline Storage and Isomerization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the proper storage of 4,4'-Azodianiline to prevent isomerization and offers troubleshooting advice for researchers who encounter issues related to this phenomenon.
Frequently Asked Questions (FAQs)
Q1: What is this compound isomerization and why is it a concern?
A1: this compound, like other azobenzene compounds, can exist as two geometric isomers: the trans-(E) isomer and the cis-(Z) isomer. Isomerization is the process of conversion from one isomer to the other. The trans isomer is generally the more stable form.[1] Exposure to ultraviolet (UV) light can cause the conversion of the trans isomer to the cis isomer. This process can be reversed by exposure to visible light or by thermal relaxation (heat).[2] The presence of the cis isomer can be a concern as it can have different physical and chemical properties, potentially impacting experimental outcomes in drug development, polymer chemistry, and dye synthesis.[3][4][5]
Q2: What are the recommended storage conditions for this compound to minimize isomerization?
A2: To minimize isomerization, this compound should be stored in a cool, dry, and dark place. It is crucial to protect the compound from light, especially UV sources. The container should be tightly sealed to protect it from moisture. One supplier suggests a shelf life of up to one year under these conditions.
Q3: How can I detect and quantify the isomerization of this compound?
A3: Several analytical techniques can be used to detect and quantify the cis and trans isomers of this compound:
-
UV-Vis Spectroscopy: The trans and cis isomers have distinct absorption spectra. The trans isomer typically shows a strong π-π* absorption band at a shorter wavelength (in the UV region) and a weaker n-π* absorption band at a longer wavelength (in the visible region). Upon isomerization to the cis form, the intensity of the π-π* band decreases, while the n-π* band may show a slight shift and change in intensity.[6][7] By monitoring these changes, the extent of isomerization can be estimated.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a powerful tool for quantifying the ratio of cis and trans isomers. The protons on the phenyl rings of the two isomers will have different chemical shifts, allowing for their distinct integration and the calculation of their relative concentrations.
-
High-Performance Liquid Chromatography (HPLC): A properly developed HPLC method can separate the cis and trans isomers, allowing for their individual quantification. A reversed-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and water) and UV detection is a common starting point for method development.[8]
Q4: What are the potential consequences of using isomerized this compound in my experiments?
A4: The presence of the cis isomer of this compound can lead to several issues depending on the application:
-
Drug Development: Different geometric isomers of a drug candidate can exhibit varied biological activities and toxicological profiles.[3][9][10][11] If this compound is a starting material or intermediate, the presence of the cis isomer could lead to the formation of unintended side products or impurities in the final active pharmaceutical ingredient (API).
-
Polymer Chemistry: In applications such as polymer cross-linking, the geometry of the cross-linking agent is critical. The bent shape of the cis isomer compared to the linear trans isomer can affect the polymer's final structure and properties, such as its thermal stability and mechanical strength.[4][12]
-
Dye Synthesis: The color and properties of azo dyes are directly related to their molecular structure. The presence of the cis isomer can affect the final color, fastness, and overall quality of the dye.[1][13][14]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Unexpected experimental results (e.g., low yield, side products, different physical properties of final product) | Isomerization of this compound starting material. | 1. Analyze the stored this compound for the presence of the cis isomer using UV-Vis, NMR, or HPLC. 2. If isomerization is confirmed, either purify the material to isolate the trans isomer or obtain a new, pure batch. 3. Review storage conditions and ensure the compound is protected from light and heat. |
| Change in color of stored this compound | Potential degradation or isomerization. | 1. Do not use the material if significant color change is observed. 2. Characterize a small sample using analytical techniques to identify the cause. 3. Dispose of the material according to safety guidelines if degradation is confirmed. |
| Inconsistent results between different batches of this compound | Variation in the isomeric ratio between batches due to different storage histories. | 1. Analyze each batch for isomeric purity before use. 2. Establish an internal quality control specification for the acceptable level of the cis isomer. |
Quantitative Data Summary
| Storage Condition | Temperature (°C) | Light Exposure | Hypothetical % cis-isomer after 3 months |
| Recommended | 4 | Dark | < 1% |
| Room Temperature, Dark | 25 | Dark | 2-5% |
| Room Temperature, Ambient Light | 25 | Intermittent lab light | 10-30% |
| Accelerated (ICH Q1B) | 40 | Dark | 5-15% |
| Forced Degradation | 25 | Continuous UV (200 Wh/m²) | > 50% |
Experimental Protocols
Protocol 1: Quantification of this compound Isomers by 1H NMR
Objective: To determine the relative percentage of trans and cis isomers in a sample of this compound.
Materials:
-
This compound sample
-
Deuterated dimethyl sulfoxide (DMSO-d6)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 0.7 mL of DMSO-d6 in a clean, dry NMR tube.
-
NMR Acquisition:
-
Acquire a 1H NMR spectrum of the sample.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure accurate integration. A D1 of 10 seconds is a good starting point.
-
-
Data Analysis:
-
Identify the distinct signals corresponding to the aromatic protons of the trans and cis isomers. The protons ortho to the azo group typically show the largest chemical shift difference between the two isomers.
-
Integrate a well-resolved signal for the trans isomer and a corresponding signal for the cis isomer.
-
Calculate the percentage of each isomer using the following formula:
% Isomer = (Integral of Isomer Signal / Sum of Integrals of both Isomer Signals) * 100
-
Protocol 2: Separation of this compound Isomers by HPLC
Objective: To separate and quantify the trans and cis isomers of this compound.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample Preparation: Prepare a stock solution of the this compound sample in acetonitrile at a concentration of approximately 1 mg/mL. Prepare working standards and samples by diluting the stock solution with the mobile phase.
-
HPLC Conditions (Starting Method):
-
Mobile Phase: 60:40 (v/v) Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: Monitor at the λmax of the trans isomer (around 380 nm) and potentially a second wavelength where the cis isomer has stronger absorption.
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the prepared standards and samples.
-
Identify the peaks corresponding to the trans and cis isomers based on their retention times. The more polar cis isomer is expected to elute earlier on a reversed-phase column.
-
Quantify the amount of each isomer by comparing the peak areas to a calibration curve generated from pure standards (if available) or by using the area percent method if pure standards are not available and assuming equal detector response.
-
Visualizations
Caption: Reversible isomerization of this compound between the trans and cis forms.
Caption: Analytical workflow for the quantification of this compound isomers.
References
- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4,4'-Oxydianiline(101-80-4) 1H NMR spectrum [chemicalbook.com]
- 3. teachy.ai [teachy.ai]
- 4. Impact of Geometric Isomers on the Thermal Properties of Polymers [eureka.patsnap.com]
- 5. The Influence of Geometric Isomers on Drug Delivery Systems [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. teachy.ai [teachy.ai]
- 10. The Role of Geometric Isomers in Drug Efficacy and Toxicity [eureka.patsnap.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: 4,4'-Azodianiline Stability in Acidic Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4'-Azodianiline in acidic solutions.
Troubleshooting Guide
Researchers may encounter several stability-related issues when working with this compound in acidic environments. This guide provides systematic steps to identify and resolve these common problems.
Issue 1: Color Change or Loss of Color in Acidic Solution
-
Observation: Your solution of this compound changes from its characteristic color to a different hue or becomes colorless over time.
-
Potential Cause: This often indicates the degradation of the azo chromophore. In acidic conditions, the -N=N- bond, which is responsible for the color, may be susceptible to cleavage or rearrangement reactions.
-
Troubleshooting Steps:
-
Verify pH: Accurately measure the pH of your solution. The rate and mechanism of degradation can be highly pH-dependent.
-
Temperature Control: Ensure your experiment is conducted at the intended temperature. Elevated temperatures can accelerate degradation.
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Light Exposure: this compound is light-sensitive.[1] Protect your solution from light by using amber vials or covering the container with aluminum foil.
-
Analyze for Degradation Products: Use analytical techniques like HPLC or LC-MS to identify potential degradation products. The presence of compounds such as aniline or other aromatic amines could indicate cleavage of the azo bond.
-
Issue 2: Precipitation or Incomplete Dissolution in Acidic Media
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Observation: this compound does not fully dissolve or precipitates out of your acidic solution.
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Potential Cause: While the amino groups of this compound can be protonated in acidic solutions to form more soluble salts, the free base is insoluble in water.[1] The overall solubility will depend on the specific acid used, its concentration, and the temperature.
-
Troubleshooting Steps:
-
Confirm Salt Formation: Ensure that the pH of the solution is low enough to fully protonate the amine groups. The pKa of this compound is predicted to be around 3.70.[1]
-
Solvent System: Consider using a co-solvent system if working with a purely aqueous acidic solution is not essential for your application. This compound is soluble in ethanol.[1]
-
Temperature Adjustment: Gently warming the solution may aid in dissolution, but be mindful that this can also increase the rate of degradation.
-
Shake-Flask Solubility Test: Perform a shake-flask solubility test to determine the thermodynamic solubility in your specific acidic medium.
-
Issue 3: Inconsistent or Non-Reproducible Experimental Results
-
Observation: You are observing significant variations in your experimental outcomes when using acidic solutions of this compound.
-
Potential Cause: This is often a symptom of ongoing, uncontrolled degradation of the compound. The composition of your solution may be changing over the course of your experiment.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always use freshly prepared solutions of this compound for your experiments. Avoid storing acidic solutions for extended periods.
-
Establish a Stability Window: Conduct a preliminary stability study to determine the time frame within which this compound is stable in your specific acidic medium and under your experimental conditions.
-
Control Headspace and Oxygen: For sensitive applications, consider de-gassing your solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in acidic solutions?
While specific studies on this compound are limited, the degradation of azo dyes in acidic conditions can involve the cleavage of the azo bond. Furthermore, related aromatic hydrazo compounds are known to undergo acid-catalyzed benzidine rearrangement to form 4,4'-diaminobiphenyls. It is plausible that under certain acidic conditions, this compound could be reduced to the corresponding hydrazobenzene, which then rapidly rearranges.
Q2: How does pH affect the stability of this compound?
The stability of this compound is expected to be significantly influenced by pH. Generally, very low pH values (highly acidic conditions) can catalyze hydrolytic degradation or rearrangement reactions. The rate of degradation is often pH-dependent, and it is crucial to control the pH of the solution precisely.
Q3: What are the expected degradation products of this compound in acid?
Potential degradation products could include aniline and p-phenylenediamine from the cleavage of the azo bond. If a benzidine-type rearrangement occurs after reduction to the hydrazo intermediate, benzidine (4,4'-diaminobiphenyl) could be a possible product.
Q4: Can I store acidic solutions of this compound?
It is highly recommended to prepare acidic solutions of this compound fresh before use. If storage is unavoidable, it should be for the shortest possible duration, at low temperatures, and protected from light. A stability study should be conducted to determine an acceptable storage period.
Q5: What analytical methods are suitable for monitoring the stability of this compound?
A stability-indicating HPLC method with UV detection is a common and effective technique. The wavelength of maximum absorbance for this compound should be used for detection. LC-MS can be invaluable for identifying unknown degradation products.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂N₄ | [1] |
| Molecular Weight | 212.25 g/mol | [1] |
| Melting Point | 245 °C | [1] |
| pKa (predicted) | 3.70 ± 0.10 | [1] |
| Water Solubility | Insoluble | [1] |
| Ethanol Solubility | Very soluble | [1] |
| Stability | Light Sensitive | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Acidic Conditions
This protocol outlines a forced degradation study to assess the stability of this compound in an acidic solution.
1. Materials and Reagents:
-
This compound (≥95% purity)
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
HPLC grade methanol and water
-
Phosphate buffer components
-
Class A volumetric flasks and pipettes
-
HPLC system with UV/Vis or DAD detector
-
pH meter
2. Preparation of Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in a minimal amount of methanol. Dilute to 10 mL with methanol in a volumetric flask.
-
Acidic Solution (0.1 N HCl): Prepare a 0.1 N HCl solution in HPLC grade water.
-
Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the 0.1 N HCl solution in a volumetric flask.
3. Degradation Procedure:
-
Transfer aliquots of the working solution into several amber vials.
-
Place the vials in a controlled temperature environment (e.g., 60°C water bath).
-
Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Immediately neutralize the withdrawn samples with an equivalent amount of 0.1 N NaOH to stop the degradation.
-
Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.
4. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A suitable gradient of methanol and water or phosphate buffer.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at the λmax of this compound and at other wavelengths to detect degradation products.
-
Injection Volume: 20 µL
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the natural logarithm of the remaining concentration versus time to determine the degradation kinetics (if first-order).
-
Analyze the chromatograms for the appearance of new peaks, which indicate degradation products.
Visualizations
Caption: Potential degradation pathway of this compound in acidic conditions.
References
Technical Support Center: Purification of 4,4'-Azodianiline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the purity of synthesized 4,4'-Azodianiline.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in synthesized this compound?
A1: Common impurities can include unreacted starting materials such as p-aminoacetanilide, side-products like 2,2'-azobenzene, and byproducts from the decomposition of the diazonium salt.[1] Inadequate temperature control during synthesis can also lead to the formation of undesired isomers and other colored impurities.
Q2: What is the most common and effective method for purifying this compound?
A2: Recrystallization is the most widely used and effective method for purifying solid this compound.[2] Ethanol is a highly suitable solvent for this purpose as this compound is very soluble in hot ethanol but sparingly soluble in cold ethanol, allowing for efficient separation from impurities.[1]
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be assessed using several analytical techniques:
-
Melting Point Analysis: A sharp melting point close to the literature value (around 245-254 °C) indicates high purity. Impurities will typically cause a depression and broadening of the melting point range.[3][4]
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests a high degree of purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity by separating the main compound from any impurities. The purity is calculated from the relative peak areas in the chromatogram.
-
Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible spectroscopy can be used to confirm the chemical structure and identify the presence of impurities.
Q4: My purified this compound is still off-color. What can I do?
A4: The presence of colored impurities is a common issue. Here are a few steps you can take:
-
Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb colored impurities.[2] Use it sparingly, as excessive amounts can also adsorb your product.
-
Multiple Recrystallizations: A second or even third recrystallization can further remove persistent impurities.
-
Column Chromatography: For highly impure samples or to separate isomers, column chromatography is a more powerful purification technique.
Q5: Is this compound sensitive to any particular conditions?
A5: Yes, this compound is known to be light-sensitive.[1] It is advisable to store the compound in a dark place and minimize exposure to light during purification and handling to prevent potential degradation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used.2. The solution is supersaturated but nucleation has not started. | 1. Boil off some of the solvent to concentrate the solution and cool again.2. Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.3. Add a seed crystal of pure this compound. |
| The product "oils out" instead of crystallizing. | 1. The melting point of the compound is lower than the boiling point of the solvent.2. The solution is cooling too rapidly.3. High concentration of impurities. | 1. Reheat the solution and add a small amount of a co-solvent in which the compound is less soluble (e.g., water, if using ethanol).2. Allow the solution to cool more slowly. Insulate the flask to slow down the cooling rate.3. Consider a preliminary purification step like column chromatography before recrystallization. |
| Low recovery of purified product. | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.2. Premature crystallization during hot filtration.3. Crystals were washed with a solvent that was not cold enough. | 1. Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals.2. Ensure the filtration apparatus (funnel and receiving flask) is pre-heated. Use a slight excess of hot solvent to prevent crystallization in the funnel.3. Always wash the collected crystals with a minimal amount of ice-cold solvent. |
| Crystals are colored despite recrystallization. | 1. Colored impurities have similar solubility to this compound.2. Crystals formed too quickly, trapping impurities. | 1. During the next recrystallization, add a small amount of activated charcoal to the hot solution before filtering.2. Ensure a slow cooling rate to allow for selective crystallization. A second recrystallization may be necessary. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of bands. | 1. Inappropriate solvent system (eluent).2. Column was not packed properly (channels or cracks).3. Column was overloaded with the sample. | 1. Optimize the eluent system using TLC first to achieve good separation (Rf value of the target compound should be around 0.2-0.4).2. Repack the column carefully, ensuring a uniform and compact bed.3. Use a smaller amount of the crude sample. |
| Compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, slowly increase the proportion of ethyl acetate. |
| Streaking or tailing of bands. | 1. The compound is too soluble in the eluent.2. The sample was not loaded onto the column in a narrow band. | 1. Switch to a less polar eluent.2. Dissolve the sample in a minimal amount of the eluent or a more volatile solvent, and carefully apply it to the top of the column. |
Data Presentation
The following table provides representative data on the purity of this compound after different purification steps. Initial purity of the crude product can vary significantly depending on the synthesis method. The oxidation method, for instance, can yield a product with up to 98% purity.[3]
| Purification Method | Purity of Crude Product (%) | Purity after 1st Recrystallization (%) | Purity after 2nd Recrystallization (%) | Purity after Column Chromatography (%) |
| HPLC Analysis | 85.2 | 97.5 | 99.1 | >99.5 |
| Melting Point (°C) | 235-242 | 243-245 | 244-245 | 245 |
Note: The data presented in this table is for illustrative purposes and actual results may vary based on the specific experimental conditions and the nature of the impurities.
Experimental Protocols
Protocol 1: Recrystallization of this compound from Ethanol
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring. Continue adding small portions of hot ethanol until the solid completely dissolves. Avoid adding a large excess of solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently reheat to boiling for a few minutes.
-
Hot Filtration: Pre-heat a gravity filtration setup (funnel and receiving flask). Quickly filter the hot solution to remove the activated charcoal and any other insoluble impurities.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the boiling point of ethanol.
Protocol 2: Column Chromatography of this compound
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Loading the Column: Carefully add the dissolved sample to the top of the silica gel bed.
-
Elution: Begin eluting with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent system should be determined beforehand using TLC.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Analyze the collected fractions using TLC to identify the fractions containing the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified solid.
Mandatory Visualization
Caption: Purification workflow for this compound.
Caption: Common issues and solutions in purification.
References
Technical Support Center: Managing Exothermic Azo Coupling Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively managing temperature control in exothermic azo coupling reactions. Azo coupling is a versatile reaction for the synthesis of a wide range of organic compounds, including dyes and important pharmaceutical intermediates. However, the exothermic nature of the reaction and the thermal instability of the diazonium salt intermediate present significant challenges. Proper temperature control is paramount to ensure reaction safety, maximize yield, and minimize the formation of impurities.
Frequently Asked Questions (FAQs)
Q1: Why is strict temperature control so critical in azo coupling reactions?
A1: Strict temperature control, typically maintaining the reaction between 0-5°C, is crucial for two primary reasons. Firstly, the diazotization step, which forms the diazonium salt, is highly exothermic.[1] Without effective cooling, the temperature can rise rapidly, leading to a runaway reaction. Secondly, aryl diazonium salts are thermally unstable and prone to decomposition at temperatures above 5-10°C.[2][3][4] This decomposition not only reduces the yield of the desired azo product but also leads to the formation of unwanted byproducts, such as phenols and tar-like substances.[5][6]
Q2: What are the common signs of inadequate temperature control during an azo coupling reaction?
A2: Several observable signs can indicate poor temperature control:
-
A rapid rise in temperature: This is the most direct indication that the cooling system is insufficient to handle the heat generated by the reaction.
-
Formation of a brownish or tar-like substance: These are often polymeric decomposition products resulting from the breakdown of the diazonium salt at elevated temperatures.[5][7]
-
Gas evolution (bubbling): The decomposition of diazonium salts often liberates nitrogen gas.[2]
-
A weak or incorrect color of the final product: This can be due to a low concentration of the desired azo compound and the presence of colored impurities formed through side reactions.[5]
-
Low yield of the desired product: Decomposition of the diazonium salt directly leads to a lower yield.[8]
Q3: What are the primary byproducts formed due to poor temperature control?
A3: Elevated temperatures can lead to the formation of several byproducts, significantly impacting the purity of the final product. The most common byproduct is phenol, formed from the decomposition of the diazonium salt in the aqueous solution.[6][7] Other byproducts can include polymeric or tar-like substances from uncontrolled side reactions and decomposition.[5]
Q4: Can continuous flow reactors improve temperature control in azo coupling reactions?
A4: Yes, continuous flow reactors offer significant advantages for managing exothermic reactions like azo coupling.[9] Their high surface-area-to-volume ratio allows for much more efficient heat transfer compared to traditional batch reactors.[10] This enables precise control over the reaction temperature, minimizing the risk of runaway reactions and improving product yield and purity.[9][10]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to temperature control in azo coupling reactions.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Reaction temperature exceeds 5°C | Inadequate cooling capacity of the ice bath. | Use an ice-salt bath to achieve lower temperatures (-15 to -5°C).[7][11] Ensure the reaction flask is adequately immersed in the cooling bath. |
| Addition of reagents is too fast. | Add the sodium nitrite solution (during diazotization) and the diazonium salt solution (during coupling) dropwise or in small portions.[2][7] Use a dropping funnel for controlled addition. | |
| Insufficient stirring. | Ensure efficient and continuous stirring to promote even heat distribution and prevent localized overheating.[7] | |
| Formation of brown, tar-like material | Decomposition of the diazonium salt due to high temperature. | Strictly maintain the reaction temperature between 0-5°C.[5] Use the diazonium salt immediately after its preparation as it is unstable.[7] |
| Oxidation of coupling components. | While temperature is a primary factor, ensure starting materials are pure and consider running the reaction under an inert atmosphere if oxidation is suspected.[7] | |
| Low yield of the azo dye | Decomposition of the diazonium salt. | Optimize temperature control using an ice-salt bath.[7] Ensure slow and controlled addition of reagents.[5] |
| Incorrect pH. | The optimal pH is crucial and depends on the coupling component. For phenols, an alkaline medium is needed, while for anilines, mildly acidic conditions are typically required.[2][5] | |
| Unexpected color of the final product | Presence of impurities from side reactions. | Maintain low reaction temperatures to minimize byproduct formation.[5] Purify the product through recrystallization. |
| pH of the final solution. | Many azo dyes are pH indicators, and their color can vary with the pH of the solution.[2] |
Quantitative Data Summary
The efficiency and success of an azo coupling reaction are highly dependent on carefully controlled parameters. The table below summarizes the typical optimal conditions.
| Parameter | Diazotization Step | Coupling Step (with Phenols) | Coupling Step (with Amines) | Notes |
| Temperature | 0 - 5 °C[1][2] | 0 - 10 °C | 0 - 10 °C | Low temperature is critical to prevent the decomposition of the diazonium salt.[6][8] |
| pH | Strongly Acidic (pH 1-2) | Mildly Alkaline (pH 8-10)[2] | Mildly Acidic (pH 4-6)[2] | pH is crucial for the generation of the diazonium ion and for activating the coupling component. |
| Reagent Addition | Slow, dropwise addition of sodium nitrite solution.[7] | Slow, portion-wise addition of the diazonium salt solution.[5] | Slow, portion-wise addition of the diazonium salt solution. | Slow addition helps to control the exothermic nature of the reaction and prevent localized high concentrations of reactants.[7] |
Experimental Protocols
Protocol 1: General Procedure for Azo Coupling with a Phenolic Component
This protocol outlines the synthesis of an azo dye by coupling a diazotized aromatic amine with a phenol.
1. Diazotization of the Aromatic Amine:
-
Dissolve the aromatic amine in dilute hydrochloric or sulfuric acid in a flask.
-
Cool the solution to 0-5°C in an ice-salt bath with constant, vigorous stirring.[7]
-
Prepare a pre-cooled aqueous solution of sodium nitrite.
-
Slowly add the sodium nitrite solution dropwise to the amine solution, ensuring the temperature is maintained below 5°C throughout the addition.[2][7]
-
After the addition is complete, continue stirring the mixture for an additional 15-30 minutes at 0-5°C to ensure complete diazotization.[7]
-
The presence of excess nitrous acid can be confirmed using starch-iodide paper.
2. Coupling Reaction:
-
In a separate beaker, dissolve the phenolic coupling component in an aqueous sodium hydroxide solution.
-
Cool this solution to 0-5°C in an ice-salt bath.[7]
-
Slowly and with vigorous stirring, add the freshly prepared, cold diazonium salt solution to the cold phenol solution.[7]
-
A brightly colored precipitate of the azo dye should form.
-
Maintain the temperature below 5°C and continue stirring for 30-60 minutes after the addition is complete to ensure the reaction goes to completion.[7]
3. Isolation and Purification:
-
Collect the precipitated azo dye by vacuum filtration.
-
Wash the solid with cold water to remove any unreacted salts.
-
The product can be further purified by recrystallization from an appropriate solvent.
Visualizations
Caption: A general workflow for a typical two-step azo coupling reaction.
Caption: A logical workflow for troubleshooting common issues in azo coupling.
References
- 1. What is the most suitable temperature fo - CUETMOCK [cuetmock.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. quora.com [quora.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The continuous flow synthesis of azos - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tips & Tricks [chem.rochester.edu]
overcoming solubility issues in 4,4'-Azodianiline reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address solubility challenges encountered during reactions involving 4,4'-Azodianiline.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound is an aromatic azo compound that typically appears as a brown powder.[1][2] Its solubility is limited in many common solvents. It is known to be insoluble in water, slightly soluble in Dimethyl Sulfoxide (DMSO) and ethyl acetate, and soluble in ethanol, benzene, and chloroform.[1][2][3][4]
Data Presentation: Solubility of this compound
| Solvent | Solubility |
| Water | Insoluble[1][2][3] |
| Ethanol | Soluble / Very Soluble[1][2][3] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1][3] |
| Ethyl Acetate | Slightly Soluble[1][3] |
| Benzene | Soluble[4] |
| Chloroform | Soluble[4] |
Q2: Why is this compound poorly soluble in aqueous solutions?
Its poor water solubility is due to its chemical structure. The molecule is largely nonpolar, dominated by two aromatic rings and an azo group (-N=N-). It lacks a sufficient number of polar functional groups that can form strong hydrogen bonds with water molecules, which is a primary requirement for aqueous solubility.
Q3: Can I improve the solubility of this compound by adjusting the pH?
Yes, pH modification can be an effective strategy. This compound contains two primary amino groups, making it a weak base (predicted pKa of 3.70 ± 0.10).[3] By lowering the pH of the medium with a non-reactive acid, you can protonate these amino groups to form ammonium salts. These ionic salts are generally more soluble in water and polar solvents than the neutral molecule. This approach is common for enhancing the solubility of weakly basic drugs.[5][6][7]
Q4: What is co-solvency and how can it be applied to this compound reactions?
Co-solvency is a technique used to increase the solubility of a poorly soluble compound by using a mixture of solvents.[8] A co-solvent is a water-miscible organic solvent that, when added to water or another primary solvent, alters the polarity of the solvent system to better accommodate the solute.[9][10]
For this compound, you could dissolve it in a good organic solvent like ethanol or DMSO and then carefully add your aqueous reactant or medium. The organic solvent acts as a bridge, increasing the overall solubility of the compound in the mixed system.
Q5: Are there chemical modification strategies to permanently improve the solubility of this compound derivatives?
Yes, chemical modification, or derivatization, is a powerful approach. This involves altering the structure of the this compound molecule itself to introduce more soluble functional groups.[11] Strategies include:
-
Sulfonation: Introducing sulfonic acid groups (-SO₃H) onto the aromatic rings can dramatically increase water solubility. This has been used to create water-soluble azo polymers.[12]
-
Polymerization: Reacting this compound with monomers containing flexible or polar linkers can lead to the synthesis of more soluble polyimides or other polymers.[13][14]
-
Azo Coupling: Using derivatization reagents via azo coupling can enhance ionization efficiency and, consequently, solubility for analytical purposes.[15]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: this compound Fails to Dissolve at the Start of the Reaction
-
Problem: The compound remains as a solid suspension even after adding the solvent and stirring.
-
Troubleshooting Workflow:
Caption: Troubleshooting logic for initial dissolution failure.
Issue 2: this compound Precipitates Out of Solution During the Reaction
-
Problem: The compound dissolves initially but then "crashes out" as a solid as the reaction progresses.
-
Possible Causes & Solutions:
-
Change in Solvent Polarity: The reaction may form products that alter the polarity of the solvent mixture, reducing its capacity to dissolve the starting material.[16]
-
Solution: Employ a co-solvent system. Start with a good solvent for this compound and add a second solvent that is good for the expected products as the reaction proceeds.
-
-
Temperature Fluctuation: A drop in temperature can significantly decrease solubility.
-
Solution: Ensure the reaction vessel is well-insulated and that the heating source provides consistent and stable temperature control.[16]
-
-
Formation of an Insoluble Intermediate: The reaction may proceed through an intermediate salt or species that is insoluble in the chosen solvent.[16]
-
Solution: Switch to a more polar aprotic solvent like DMF or DMSO, which are excellent solvents for a wide range of organic salts. Alternatively, for reactions involving distinct aqueous and organic phases, consider using a phase-transfer catalyst.
-
-
Issue 3: Low Reaction Yield Attributed to Poor Solubility
-
Problem: The reaction is sluggish or provides a low yield, and undissolved starting material is visible throughout the process.
-
Possible Causes & Solutions:
-
Limited Reactant Availability: If the compound is not fully dissolved, its effective concentration in the solution is low, leading to a slow reaction rate.
-
Solution 1 (Increase Temperature): If thermally permissible, increasing the reaction temperature can enhance both solubility and reaction kinetics.[16]
-
Solution 2 (Optimize Solvent System): Use a more effective solvent or a co-solvent system to bring more of the reactant into the solution phase.
-
-
Heterogeneous Reaction Conditions: The reaction is occurring at the solid-liquid interface, which is much slower than a homogeneous reaction.
-
Solution: Besides improving solubility through the methods above, increase the stirring rate to maximize the surface area contact between the solid and liquid phases. For some systems, mechanical homogenization or sonication can be beneficial.
-
-
Experimental Protocols
Protocol: General Method for Solubility Enhancement Using a Co-Solvent System
This protocol outlines a general workflow for utilizing co-solvents to maintain the solubility of this compound during a hypothetical reaction with a water-soluble reactant 'B'.
Caption: Experimental workflow for applying a co-solvent strategy.
Methodology:
-
Solvent Selection: Choose a primary organic solvent in which this compound is highly soluble (e.g., DMSO, Ethanol). Choose a secondary solvent (in which the other reactant is soluble) that is miscible with the primary solvent (e.g., Water).
-
Dissolution: In the reaction vessel, dissolve the required amount of this compound in a minimal volume of the primary solvent. Gentle heating may be applied if necessary.
-
Reaction Initiation: Begin vigorous stirring and slowly add the solution of the second reactant.
-
Maintain Homogeneity: Observe the solution closely. If turbidity or precipitation occurs, pause the addition and add a small aliquot of the primary solvent until the solution becomes clear again.
-
Completion: Once the addition is complete, allow the reaction to proceed for the required time, ensuring the mixture remains a single, clear phase.
-
Work-up: Proceed with the standard work-up and purification for your desired product. The use of a co-solvent may require adjustments to the purification strategy, such as using an anti-solvent precipitation method.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 538-41-0 [chemicalbook.com]
- 3. This compound|538-41-0|lookchem [lookchem.com]
- 4. This compound, 95% | Fisher Scientific [fishersci.ca]
- 5. Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of dissolution medium pH and ionization state of the drug on the release performance of amorphous solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wjbphs.com [wjbphs.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 14. researchgate.net [researchgate.net]
- 15. Azo coupling-based derivatization method for high-sensitivity liquid chromatography-tandem mass spectrometry analysis of tetrahydrocannabinol and other aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to 4,4'-Azodianiline and 4,4'-Methylenedianiline as Curing Agents for Thermosetting Resins
For Researchers, Scientists, and Drug Development Professionals
In the formulation of high-performance thermosetting resins, particularly epoxies, the choice of curing agent is paramount as it dictates the final properties of the cured material. Aromatic amines are a class of hardeners known for imparting excellent thermal stability and mechanical strength. This guide provides a detailed comparison of two such aromatic amines: the widely used but hazardous 4,4'-methylenedianiline (MDA) and the less common 4,4'-Azodianiline (ADA).
This comparison focuses on chemical structure, performance characteristics, health and safety profiles, and typical applications, supported by available experimental data and standard testing protocols.
Chemical Structure and Curing Mechanism
Both MDA and ADA are aromatic diamines, featuring two primary amine (-NH₂) groups that react with epoxide groups in a resin (like diglycidyl ether of bisphenol A, DGEBA) to form a cross-linked polymer network. The key structural difference lies in the bridging group between the two phenyl rings.
-
4,4'-Methylenedianiline (MDA): Features a flexible methylene (-CH₂-) bridge. This structure is well-established for creating tough, rigid thermosets with high thermal resistance.
-
This compound (ADA): Contains a rigid azo (-N=N-) bridge. The azo group is a chromophore, imparting color, and is known for its photosensitivity, leading to applications in optical materials.
The fundamental curing reaction for both involves the nucleophilic attack of the amine's active hydrogens on the epoxy ring, leading to ring-opening and the formation of a durable three-dimensional network.
Caption: Standard workflow for thermoset resin preparation and testing.
Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the glass transition temperature (Tg) and curing characteristics (onset temperature, peak exotherm, and enthalpy of cure).
-
Protocol: A 5-10 mg sample is sealed in an aluminum pan. For Tg measurement of a cured sample, it is typically heated at a rate of 10-20 °C/min under a nitrogen atmosphere. The Tg is identified as the midpoint of the step-change in heat flow.[1] For cure analysis, an uncured mixture is heated at a similar rate to record the exothermic cure reaction.[2]
Thermogravimetric Analysis (TGA):
-
Purpose: To evaluate thermal stability and decomposition behavior.
-
Protocol: A 10-15 mg sample is placed in a crucible and heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (typically nitrogen or air) to a high temperature (e.g., 800 °C).[3] The instrument records the sample's mass loss versus temperature, from which the onset of decomposition (e.g., T₅%, the temperature at 5% weight loss) and char yield can be determined.
Mechanical Tensile Testing:
-
Purpose: To measure properties like tensile strength, Young's modulus, and elongation at break.
-
Protocol: Dog-bone shaped specimens are prepared according to ASTM D638 standards.[4] The test is performed on a universal testing machine at a constant crosshead speed (e.g., 2 mm/min) until the specimen fractures. A strain gauge or extensometer is used to measure strain accurately.
Health and Safety Considerations
The toxicological profile is a critical differentiator between these two compounds.
-
4,4'-Methylenedianiline (MDA): Is classified as a probable human carcinogen and a known liver toxicant by multiple regulatory agencies.[5] Its use is highly regulated, requiring stringent engineering controls and personal protective equipment to minimize exposure. The significant health risks associated with MDA are a primary driver for the development of safer alternatives.[6]
-
This compound (ADA): While not as extensively studied for workplace exposure as MDA, available safety data indicates potential hazards. It is listed as a poison by intravenous route, and mutation data has been reported.[7] When heated to decomposition, it emits toxic nitrogen oxides (NOx).
Summary and Logical Comparison
The selection between MDA and ADA is not a simple performance trade-off but rather a decision based on the intended application. MDA is a high-performance but hazardous material for structural components, while ADA is a specialty chemical for applications where its unique azo chemistry is required.
// Central nodes MDA [label="4,4'-Methylenedianiline (MDA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ADA [label="this compound (ADA)", fillcolor="#FBBC05", fontcolor="#202124"];
// MDA Attributes MDA_App [label="Primary Application:\nHigh-performance structural\ncomposites, adhesives, electronics.", fillcolor="#F1F3F4", fontcolor="#202124"]; MDA_Perf [label="Performance Profile:\nWell-documented high Tg,\ngood mechanical strength,\nand thermal stability.", fillcolor="#34A853", fontcolor="#FFFFFF"]; MDA_Safety [label="Safety Profile:\nHigh Hazard\nProbable human carcinogen\nand liver toxicant.", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=octagon];
// ADA Attributes ADA_App [label="Primary Application:\nSpecialty polymers for optical data\nstorage, dyes, photosensitive\nmaterials.", fillcolor="#F1F3F4", fontcolor="#202124"]; ADA_Perf [label="Performance Profile:\nPerformance data in standard\nepoxies is not widely available.\nKey property is photo-responsiveness.", fillcolor="#FBBC05", fontcolor="#202124"]; ADA_Safety [label="Safety Profile:\nHazardous\nPoison by IV route, mutagenicity\ndata reported.", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=octagon];
// Connections MDA -> {MDA_App, MDA_Perf, MDA_Safety}; ADA -> {ADA_App, ADA_Perf, ADA_Safety}; }
References
- 1. Research on the Thermal Aging Characteristics of Cured Epoxy Resin Insulating Materials for DC Bushings [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Investigation on the Curing and Thermal Properties of Epoxy/Amine/Phthalonitrile Blend - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biobased epoxy reactive diluents prepared from monophenol derivatives: effect on viscosity and glass transition temperature of epoxy resins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01039B [pubs.rsc.org]
- 5. researchwithrowan.com [researchwithrowan.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Photochromic Properties of Azobenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Azobenzene and its derivatives are a cornerstone of photopharmacology and materials science, offering precise spatiotemporal control over molecular function through light-induced isomerization.[1] The reversible transformation between the thermally stable trans (E) isomer and the metastable cis (Z) isomer allows for the modulation of biological activity and material properties.[2] This guide provides a comparative analysis of the photochromic properties of three key azobenzene derivatives: the parent unsubstituted azobenzene, the push-pull substituted Disperse Red 1, and the hydrogen-bonding capable 4-hydroxyazobenzene.
Data Presentation: A Comparative Overview
The photochromic behavior of azobenzene derivatives is dictated by their substitution patterns, which influence their absorption spectra, quantum yields, and the thermal stability of the cis isomer. The following table summarizes key quantitative data for the selected derivatives.
| Property | Unsubstituted Azobenzene | Disperse Red 1 | 4-Hydroxyazobenzene |
| Structure | Phenyl-N=N-Phenyl | 4-(N-ethyl-2-hydroxyethylamino)-4'-nitroazobenzene | 4-hydroxy-phenyl-N=N-phenyl |
| λmax (trans) (nm) | ~320-350 (π-π), ~440 (n-π) | ~470-510 (π-π) | ~346-360 (π-π), ~440 (n-π) |
| λmax (cis) (nm) | ~440 (n-π) | - | ~440 (n-π*) |
| trans → cis Isomerization Wavelength (nm) | ~365 (UV) | ~488-532 (Visible) | ~365 (UV) |
| cis → trans Isomerization Wavelength (nm) | >420 (Visible) or Thermal | Thermal | >420 (Visible) or Thermal |
| Quantum Yield (Φ_trans→cis_) | ~0.1-0.2 (in n-hexane) | Solvent dependent | Solvent dependent |
| Thermal Half-life (t_1/2_) of cis isomer | Hours to days (e.g., ~1.4 days in benzene at 35°C)[3] | Milliseconds to seconds (e.g., 28 ms in acetonitrile, 29 s in toluene)[4] | Seconds to minutes (e.g., 0.2 s in ethanol, 31 min in toluene)[5] |
Key Differences and Implications
Unsubstituted Azobenzene: As the parent compound, it serves as a baseline for comparison. Its trans → cis isomerization is induced by UV light, which can be a limitation in biological systems due to potential cell damage.[6] The long thermal half-life of its cis isomer makes it suitable for applications where a sustained "off" state is desired after photoactivation.[3]
Disperse Red 1: This "push-pull" derivative features an electron-donating group and an electron-withdrawing group, which red-shifts its π-π* absorption band into the visible region.[4][7] This allows for isomerization with less damaging, longer-wavelength light. However, this substitution pattern also leads to a significantly faster thermal relaxation back to the trans isomer, making it suitable for applications requiring rapid switching cycles.[4]
4-Hydroxyazobenzene: The hydroxyl group enables this derivative to engage in hydrogen bonding, making its photochromic properties highly sensitive to the solvent environment.[8][9] In polar, protic solvents, the thermal cis → trans isomerization is significantly accelerated due to a proposed tautomerization-assisted rotational mechanism.[8] This environmental sensitivity can be exploited for sensing applications.
Mandatory Visualization
Caption: Experimental workflow for the characterization of azobenzene photochromism.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the photochromic properties of azobenzene derivatives.
I. UV-Vis Spectroscopy for Photoisomerization Kinetics
This protocol outlines the steps to monitor the trans → cis and cis → trans isomerization of an azobenzene derivative using UV-Vis spectroscopy.[10]
1. Sample Preparation:
-
Prepare a stock solution of the azobenzene derivative in a suitable solvent (e.g., ethanol, acetonitrile, toluene) at a concentration of ~1 mM.
-
Dilute the stock solution to a working concentration that provides a maximum absorbance of ~1.0-1.5 for the trans isomer to ensure adherence to the Beer-Lambert law.
-
Transfer the working solution to a quartz cuvette. For oxygen-sensitive samples, degas the solution by bubbling with an inert gas like nitrogen or argon for 10-15 minutes.[10]
2. trans → cis Photoisomerization:
-
Place the cuvette in a UV-Vis spectrophotometer and record the initial absorption spectrum. This represents the 100% trans isomer.
-
Remove the cuvette and irradiate it with a light source at the λmax of the trans isomer's π-π* transition (e.g., 365 nm for unsubstituted azobenzene).[6]
-
Periodically stop the irradiation and record the UV-Vis spectrum until no further changes are observed, indicating that the photostationary state (PSS) has been reached.[10]
3. cis → trans Isomerization:
-
Photochemical: Irradiate the sample at the PSS with a light source corresponding to the n-π* transition of the cis isomer (e.g., >420 nm visible light).[11] Record the spectra intermittently until the original trans spectrum is recovered.
-
Thermal: Place the cuvette in a temperature-controlled holder in the dark and record spectra at regular time intervals to monitor the thermal back-reaction.
4. Data Analysis:
-
The percentage of each isomer at a given time can be calculated from the changes in absorbance at specific wavelengths, provided the molar extinction coefficients of the pure isomers are known.
-
For thermal relaxation, the natural logarithm of the absorbance change versus time can be plotted to determine the first-order rate constant and the half-life of the cis isomer.
II. ¹H NMR Spectroscopy for Structural Confirmation
¹H NMR spectroscopy is used to confirm the structural changes during isomerization, as the protons of the cis and trans isomers have distinct chemical shifts.[12]
1. Sample Preparation:
-
Prepare a solution of the azobenzene derivative in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
2. Initial State Measurement:
-
Acquire a ¹H NMR spectrum of the sample in its thermally stable trans state.
3. In-situ Irradiation and Measurement:
-
Irradiate the NMR tube with a light source (e.g., a fiber-coupled LED) at the appropriate wavelength to induce trans → cis isomerization.
-
Acquire ¹H NMR spectra at different time points during irradiation to monitor the appearance of signals corresponding to the cis isomer and the decrease of the trans isomer signals. The protons of the cis isomer are typically more shielded (appear at a higher field) than those of the trans isomer.[11]
4. Data Analysis:
-
The relative concentrations of the cis and trans isomers can be determined by integrating the respective signals in the ¹H NMR spectrum.[13]
References
- 1. Photoisomerization in different classes of azobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photoisomerization in different classes of azobenzene. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photoisomerization of disperse red 1 studied with transient absorption spectroscopy and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thermal Isomerization of Hydroxyazobenzenes as a Platform for Vapor Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Control over molecular motion using the cis–trans photoisomerization of the azo group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. Monitoring the reversible photoisomerization of an azobenzene-functionalized molecular triazatriangulene platform on Au(111) by IRRAS - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C4CP03438D [pubs.rsc.org]
A Comparative Guide to the Crosslinking Efficiency of Diamine Curing Agents
For researchers, scientists, and drug development professionals working with epoxy resins, the choice of a curing agent is paramount in determining the final properties of the crosslinked polymer. Diamine curing agents are a versatile class of hardeners, offering a wide range of reactivity and performance characteristics. This guide provides an objective comparison of the crosslinking efficiency of common aliphatic, cycloaliphatic, and aromatic diamine curing agents, supported by experimental data and detailed methodologies.
Quantitative Performance Comparison
The crosslinking efficiency of a diamine curing agent dictates several critical properties of the cured epoxy resin. The following table summarizes key performance indicators for a selection of commonly used diamine curing agents. It is important to note that these values can vary depending on the specific epoxy resin, stoichiometry, and curing schedule.
| Curing Agent | Type | Gel Time (min) | Peak Exotherm Temp. (°C) | Glass Transition Temp. (Tg) (°C) | Crosslink Density (mol/m³) | Key Characteristics |
| Triethylenetetramine (TETA) | Aliphatic | ~30-60 (at RT) | Low-Moderate | ~100-120 | Moderate | Fast room temperature cure, good flexibility.[1][2] |
| Isophorone diamine (IPDA) | Cycloaliphatic | ~60-120 (at RT) | Moderate | ~150-170 | High | Good color stability, excellent mechanical properties.[3] |
| m-Phenylenediamine (m-PDA) | Aromatic | Requires heat | High | ~150-180 | High | Good thermal resistance and chemical resistance.[2] |
| 4,4'-Diaminodiphenyl sulfone (DDS) | Aromatic | Requires heat | High | ~200-250 | Very High | Excellent high-temperature performance and chemical resistance.[4][5][6] |
| 4,4'-Methylene- dianiline (MDA) | Aromatic | Requires heat | High | ~180-210 | High | Good balance of thermal and mechanical properties.[7] |
Experimental Protocols
Accurate and reproducible data are essential for the objective comparison of curing agent performance. The following are detailed methodologies for key experiments used to evaluate crosslinking efficiency.
Differential Scanning Calorimetry (DSC) for Curing Kinetics and Glass Transition Temperature (Tg)
Objective: To determine the heat of reaction, peak exotherm temperature, and glass transition temperature of the epoxy-diamine system.
Methodology:
-
A stoichiometric mixture of the epoxy resin and diamine curing agent is prepared.
-
Approximately 5-10 mg of the mixture is accurately weighed into an aluminum DSC pan and hermetically sealed.[8]
-
For dynamic scans to determine the heat of reaction and peak exotherm, the sample is heated from ambient temperature to approximately 300°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.[8]
-
The total heat of reaction (ΔH) is determined by integrating the area under the exothermic peak. The peak temperature (Tp) indicates the maximum rate of reaction.
-
For Tg determination of the cured material, the sample is first cured in the DSC or in an oven following a specific cure schedule.
-
The cured sample is then subjected to a second heating scan, typically from room temperature to a temperature above the expected Tg, at a heating rate of 10-20°C/min.[9]
-
The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve, in accordance with standards such as ASTM D7426.[10]
Rheometry for Gel Time Determination
Objective: To determine the gel time of the epoxy-diamine mixture, which marks the transition from a liquid to a solid-like state.
Methodology:
-
The epoxy resin and diamine curing agent are pre-conditioned to the desired isothermal test temperature.
-
The components are mixed thoroughly and quickly placed onto the plate of a rheometer, which is also maintained at the isothermal temperature.[11]
-
A small-amplitude oscillatory shear is applied to the sample at a constant frequency (e.g., 1 Hz).[11]
-
The storage modulus (G') and loss modulus (G'') are monitored over time.
-
The gel time is typically determined as the point where the G' and G'' curves intersect (tan δ = G''/G' = 1).[12][13] This indicates the formation of a continuous polymer network.
Dynamic Mechanical Analysis (DMA) for Thermomechanical Properties and Crosslink Density
Objective: To evaluate the viscoelastic properties of the cured epoxy network, including the glass transition temperature (Tg) and to estimate the crosslink density.
Methodology:
-
A rectangular specimen of the fully cured epoxy resin is prepared with precise dimensions.
-
The specimen is mounted in the DMA instrument in a suitable clamping configuration (e.g., three-point bending or single cantilever).
-
A sinusoidal strain is applied to the sample at a fixed frequency (e.g., 1 Hz) while the temperature is ramped from a sub-ambient temperature to a temperature well above the Tg at a controlled rate (e.g., 3-5°C/min).[14][15]
-
The storage modulus (E'), loss modulus (E''), and tan delta (tan δ = E''/E') are recorded as a function of temperature.
-
The Tg can be determined from the peak of the tan δ curve, the peak of the loss modulus curve, or the onset of the drop in the storage modulus, as outlined in ASTM D7028.[16][17][18]
-
The crosslink density (νe) can be estimated from the storage modulus (E') in the rubbery plateau region (a temperature significantly above Tg) using the theory of rubber elasticity: νe = E' / (3RT) where R is the ideal gas constant and T is the absolute temperature in Kelvin.[6]
Visualizing Reaction and Selection Workflow
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. youtube.com [youtube.com]
- 2. ijert.org [ijert.org]
- 3. researchgate.net [researchgate.net]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. scholars.northwestern.edu [scholars.northwestern.edu]
- 6. Self-Toughened Epoxy Resin via Hybridization of Structural Isomeric Curing Agents [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 10. store.astm.org [store.astm.org]
- 11. How to measure gel time - M101 - CKN Knowledge in Practice Centre [compositeskn.org]
- 12. Several methods for determination of gel time of epoxy resin matrix [en1.nbchao.com]
- 13. Exploring Gel-Point Identification in Epoxy Resin Using Rheology and Unsupervised Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 14. infinitalab.com [infinitalab.com]
- 15. mts.com [mts.com]
- 16. store.astm.org [store.astm.org]
- 17. standards.iteh.ai [standards.iteh.ai]
- 18. matestlabs.com [matestlabs.com]
Indandione Derivatives Emerge as a Compelling Alternative to Azobenzene Polymers for Photoswitching Applications
For researchers and professionals in drug development and materials science, the quest for precise spatiotemporal control at the molecular level has long been dominated by azobenzene-based photoswitches. However, a class of indandione derivatives is now emerging as a powerful alternative, offering significant advantages in performance, particularly in terms of switching efficiency, stability, and fatigue resistance.
This guide provides an objective comparison of the performance of indandione derivatives, specifically arylpyrrolylidene-indanones, with traditional azobenzene polymers. While direct side-by-side comparative studies under identical conditions are limited in the current literature, this guide synthesizes available quantitative data to highlight the distinct advantages of these emerging photoswitches.
Quantitative Performance Comparison
The efficacy of a photoswitch is primarily determined by its photoisomerization quantum yield, the thermal stability of its isomers, and its resistance to degradation over multiple switching cycles (fatigue resistance). The data presented below, collated from various studies, indicates that arylpyrrolylidene-indanones can outperform typical azobenzene polymers in several key aspects.
| Performance Metric | Arylpyrrolylidene-Indanone Derivatives[1][2][3] | Azobenzene Polymers[4][5][6][7] |
| E-to-Z Photoisomerization | Near-quantitative | Typically 0.1 - 0.3 (can be lower in solid state) |
| Z-to-E Photoisomerization | Near-quantitative | Typically 0.4 - 0.6 |
| Thermal Half-life of Z-isomer | Exceptionally high (thermally stable at room temp.) | Highly variable (seconds to days), often requires ortho-substitution for high stability |
| Fatigue Resistance | High | Moderate to good, can be limited by photodegradation |
| Switching Wavelength | Visible light (e.g., 405 nm and 520 nm) | Typically UV and visible light |
Unpacking the Performance Advantages
Indandione derivatives of the arylpyrrolylidene class exhibit near-quantitative photoisomerization between their E and Z isomers, a significant improvement over the often incomplete switching seen in azobenzene systems.[1][2][3] This high efficiency is crucial for applications requiring a high population of the switched state to elicit a biological or material response.
Furthermore, the exceptional thermal stability of the isomers of these indandione derivatives at ambient temperatures classifies them as "P-type" (photoreversible) photoswitches, meaning the back-reaction does not readily occur without a light stimulus.[2] This is in contrast to many azobenzene derivatives that exhibit "T-type" (thermally reversible) behavior, where the metastable isomer reverts to the stable form in the dark, limiting the duration of the switched state. While modifications to the azobenzene structure can enhance thermal stability, it often comes at the cost of other performance parameters.[6]
The high fatigue resistance of arylpyrrolylidene-indanones is another key advantage, allowing for numerous switching cycles with minimal degradation.[2] This is a critical factor for the longevity and reliability of photoswitchable materials and devices.
Experimental Protocols
The characterization of photoswitch performance relies on a set of well-established experimental protocols. Below are detailed methodologies for determining the key performance indicators.
Determination of Photoisomerization Quantum Yield
The photoisomerization quantum yield (Φ) is a measure of the efficiency of the photoswitching process. It is defined as the number of molecules that isomerize per photon absorbed.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the photoswitch in a suitable solvent (e.g., dichloromethane, DMSO) with an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.
-
UV-Vis Spectroscopy: Record the initial absorption spectrum of the sample using a UV-Vis spectrophotometer.
-
Photochemical Reaction: Irradiate the sample with a monochromatic light source at a wavelength where the initial isomer absorbs maximally.
-
Spectral Monitoring: Record the absorption spectra at regular intervals during irradiation until the photostationary state (PSS) is reached, where no further spectral changes are observed.
-
Actinometry: Determine the photon flux of the light source using a chemical actinometer (e.g., potassium ferrioxalate).
-
Calculation: The quantum yield is calculated using the initial rate of change in absorbance and the determined photon flux.
Evaluation of Thermal Stability (Half-life)
The thermal stability of the metastable isomer is quantified by its half-life (t½), the time it takes for half of the isomer population to revert to the more stable form in the dark.
Methodology:
-
Isomer Generation: Irradiate a solution of the photoswitch to achieve a high population of the metastable isomer.
-
Dark Incubation: Place the sample in the dark at a constant, controlled temperature.
-
Spectroscopic Monitoring: Record the absorption spectrum of the sample at regular time intervals.
-
Data Analysis: Plot the absorbance at the maximum wavelength of the metastable isomer as a function of time. The data is then fitted to a first-order kinetic model to determine the rate constant (k) and subsequently the half-life (t½ = ln(2)/k).[8]
Assessment of Fatigue Resistance
Fatigue resistance refers to the ability of a photoswitch to undergo multiple switching cycles without significant degradation.
Methodology:
-
Cyclic Switching: Subject a solution of the photoswitch to alternating irradiation with two different wavelengths that induce forward and reverse isomerization.
-
Spectroscopic Monitoring: After each full cycle, record the absorption spectrum.
-
Data Analysis: Monitor the change in the absorbance maxima of both isomers over a large number of cycles. A significant decrease in absorbance indicates photodegradation. The fatigue resistance can be quantified by the number of cycles after which the initial absorbance has decreased by a certain percentage (e.g., 10%).[8]
Mechanistic Insights and Experimental Workflow
To visualize the underlying processes and the experimental approach, the following diagrams are provided.
Caption: Photoswitching mechanisms of indandione and azobenzene derivatives.
Caption: General experimental workflow for photoswitch characterization.
Conclusion
While azobenzene polymers have been the workhorse of photoswitchable materials, the exceptional performance of arylpyrrolylidene-indanone derivatives presents a compelling case for their adoption in demanding applications. Their near-quantitative switching, high thermal stability, and excellent fatigue resistance, all activated by visible light, position them as a superior alternative for the development of next-generation photoresponsive systems in fields ranging from targeted drug delivery to advanced optical materials. Further research focusing on direct, controlled comparisons with a wide range of azobenzene polymers will be invaluable in fully elucidating the relative merits of these promising photoswitches.
References
- 1. Arylpyrrolylidene-indanones as readily synthesised photoswitches offering dual- and single-colour fluorescence toggling with nearly quantitative E/Z isomerisation under visible light - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Arylpyrrolylidene-indanones as readily synthesised photoswitches offering dual- and single-colour fluorescence toggling with nearly quantitative E/Z isomerisation under visible light - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. pure.mpg.de [pure.mpg.de]
- 5. Systematic modifications of substitution patterns for property tuning of photoswitchable asymmetric azobenzenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Performance of 4,4'-Azodianiline in Polymer Matrices: A Comparative Analysis
A Notice to Our Readers
Our comprehensive search of scientific literature and available research data has revealed a significant gap in the direct comparative performance analysis of 4,4'-Azodianiline across different polymer matrices such as polyimides, epoxy resins, and polyurethanes. While the synthesis and characterization of various polymers using structurally similar aromatic diamines are well-documented, specific quantitative data on the mechanical, thermal, and other key performance indicators of polymers incorporating this compound remains largely unpublished.
The following guide, therefore, cannot provide a direct, data-driven comparison as initially intended. Instead, it will present a foundational understanding of where this compound would fit within the chemistry of these polymer systems, alongside illustrative experimental protocols and performance data for analogous, well-studied aromatic diamines. This will serve as a valuable resource for researchers and professionals in the field to design future studies and explore the potential of this compound in high-performance polymers.
Introduction to this compound in Polymer Chemistry
This compound is an aromatic diamine containing a central azo group (-N=N-). This unique chemical feature suggests its potential to impart specific properties to polymer matrices. The azo linkage is known for its chromophoric nature, which could lead to colored or photoresponsive polymers. Furthermore, the rigid structure of the azobenzene unit can influence the thermal and mechanical properties of the resulting polymer. In polymer synthesis, this compound can act as a diamine monomer in the formation of polyimides or as a curing agent for epoxy resins. Its incorporation into polyurethane chemistry is also theoretically possible.
Potential Performance in Polyimide Matrices
Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. They are typically synthesized through a two-step process involving the reaction of a dianhydride with a diamine to form a poly(amic acid) precursor, followed by thermal or chemical imidization.
Hypothetical Synthesis and Performance
If this compound were used as the diamine monomer with a common dianhydride like Pyromellitic dianhydride (PMDA), the resulting polyimide would be expected to exhibit high thermal stability due to the aromatic backbone. The azo group might, however, influence its degradation pathway compared to more common diamines like 4,4'-oxydianiline (ODA). The rigidity of the this compound molecule could lead to a high glass transition temperature (Tg) and tensile modulus, but potentially lower elongation at break, indicating a more brittle material.
Experimental Workflow: Polyimide Synthesis and Characterization
The following diagram outlines a typical experimental workflow for the synthesis and characterization of a polyimide film.
Caption: Experimental workflow for polyimide synthesis and characterization.
Analogous Performance Data
To provide a benchmark, the table below summarizes the properties of polyimides synthesized from 4,4'-oxydianiline (ODA) with different dianhydrides.
| Dianhydride | Diamine | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Glass Transition Temp. (°C) |
| PMDA | ODA | 114.19 | 3.42 | 2.82 | 302 |
| BTDA | ODA | - | 3.23 | 3.58 | 276 |
| BPDA | ODA | - | - | 3.8 | 290 |
Data sourced from studies on analogous polyimide systems for illustrative purposes.
Potential Performance in Epoxy Resin Matrices
In epoxy resin systems, diamines are commonly used as curing agents (hardeners). The amine groups react with the epoxide rings of the resin to form a cross-linked thermoset network. The structure of the diamine significantly influences the curing kinetics and the final properties of the cured epoxy.
Hypothetical Curing and Performance
When used as a curing agent for a standard epoxy resin like diglycidyl ether of bisphenol A (DGEBA), this compound would be expected to create a rigid network due to its aromatic structure. This could result in a high glass transition temperature and good thermal stability. The reactivity of the amine groups in this compound would determine the curing temperature and time. The azo linkage might introduce unique thermal degradation characteristics.
Experimental Workflow: Epoxy Curing and Characterization
The following diagram illustrates a typical workflow for curing an epoxy resin and characterizing the resulting thermoset.
Caption: Experimental workflow for epoxy resin curing and characterization.
Analogous Performance Data
The table below presents typical performance data for an epoxy resin cured with different aromatic amine curing agents, which can serve as a reference.
| Epoxy Resin | Curing Agent | Glass Transition Temp. (°C) | Decomposition Temp. (TGA, 5% wt loss, °C) |
| DGEBA | m-PDA | ~150 | ~350 |
| DGEBA | DDS | ~180-200 | ~380 |
DGEBA: Diglycidyl ether of bisphenol A; m-PDA: m-phenylenediamine; DDS: 4,4'-diaminodiphenyl sulfone. Data is illustrative and sourced from general literature.
Potential Performance in Polyurethane Matrices
Polyurethanes are formed by the reaction of a diisocyanate with a diol. While diamines are not the primary reactants, they can be used as chain extenders, reacting with isocyanate groups to form urea linkages. The incorporation of a diamine like this compound as a chain extender would introduce rigid, aromatic segments into the polyurethane backbone.
Hypothetical Synthesis and Performance
Using this compound as a chain extender in a polyurethane synthesis, for example with Methylene diphenyl diisocyanate (MDI) and a polyol like Polytetrahydrofuran (PTHF), would likely increase the hardness, modulus, and glass transition temperature of the resulting polyurethane elastomer. The presence of the azo group could also introduce photoresponsive behavior.
Experimental Workflow: Polyurethane Synthesis and Characterization
The diagram below outlines a general procedure for synthesizing a polyurethane with a diamine chain extender.
Caption: Experimental workflow for polyurethane synthesis with a diamine chain extender.
Conclusion and Future Research Directions
While a direct comparative guide on the performance of this compound in different polymer matrices is not currently possible due to a lack of published data, this guide provides a framework for understanding its potential applications and for designing future research. The unique structure of this compound, with its rigid aromatic backbone and central azo linkage, suggests that it could be a valuable component for creating high-performance polymers with tailored thermal, mechanical, and optical properties.
Future research should focus on the systematic synthesis and characterization of polyimides, epoxy resins, and polyurethanes incorporating this compound. Direct comparisons with polymers derived from commercially available, structurally similar diamines would be invaluable in elucidating the specific contributions of the azobenzene moiety to the final material properties. Such studies would fill a critical knowledge gap and could unlock new applications for this versatile molecule in the field of advanced materials.
A Comparative Guide to the Validation of Analytical Methods for 4,4'-Azodianiline Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of 4,4'-Azodianiline, a potential impurity and metabolite of certain azo dyes, is critical in pharmaceutical development and safety assessment. This guide provides a comparative overview of validated analytical methods for its quantification, focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Due to the limited availability of specific validation data for this compound, this guide leverages data from its close structural analog, benzidine, and other aromatic amines to provide a robust framework for method selection and validation.
Quantitative Performance Comparison
The selection of an appropriate analytical technique is governed by factors such as required sensitivity, selectivity, and the nature of the sample matrix. The following tables summarize the performance characteristics of various chromatographic methods for the analysis of aromatic amines, which are indicative of the expected performance for this compound.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | HPLC-UV[1][2] | HPLC-Electrochemical Detection (EC)[3] | LC-Tandem Mass Spectrometry (LC-MS/MS)[4][5] |
| Linearity (R²) | >0.999 | Not specified | >0.99 |
| Limit of Detection (LOD) | 26.36 - 33.67 µg/L | 0.24 µg/L | 0.007 - 2 mg/kg (in textiles) |
| Limit of Quantification (LOQ) | 87.89 - 112.26 µg/L | Not specified | 0.5 ng/mL |
| Accuracy (% Recovery) | 98 - 106% | >89% | 93 - 123% |
| Precision (% RSD) | <5% | 3% | <15% |
| Typical Analyte | Benzidines | Benzidine | Aromatic Amines |
| Matrix | Wastewater | Urine | Textiles |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Methods
| Parameter | GC-MS (Derivatization)[6] | GC-MS/MS (Derivatization)[7][8] |
| Linearity (R²) | >0.99 | >0.99 |
| Limit of Detection (LOD) | Dependent on instrumentation | 0.9 - 50 pg/L |
| Limit of Quantification (LOQ) | Dependent on instrumentation | Not specified |
| Accuracy (% Recovery) | Not specified | 80 - 104% |
| Precision (% RSD) | Not specified | <15% (intra-day) |
| Typical Analyte | Aromatic Amines | Aromatic Amines |
| Matrix | Aqueous Samples | Urine |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for HPLC-UV and GC-MS analysis of aromatic amines.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Benzidines
This method is suitable for the quantification of benzidine and its derivatives in water samples.[1]
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Condition an Octadecyl silica (ODS) SPE cartridge.
-
Adjust the pH of the water sample to 8.
-
Pass the sample through the SPE cartridge to retain the analytes.
-
Elute the benzidines from the cartridge with methanol.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Isocratic mixture of methanol and water (75:25, v/v).
-
Flow Rate: 1.8 mL/min.
-
Column Temperature: 50°C.
-
Detection: UV detector at a wavelength of 280 nm.
-
-
Calibration:
-
Prepare a series of standard solutions of the analytes in methanol.
-
Inject the standards to construct a calibration curve by plotting peak area against concentration.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Aromatic Amines
This method is applicable for the analysis of a wide range of aromatic amines in various matrices and typically requires derivatization to improve volatility and chromatographic performance.[6]
-
Sample Preparation (Liquid-Liquid Extraction and Derivatization):
-
Spike the aqueous sample with a deuterated internal standard (e.g., Triphenylamine-d15).
-
Adjust the sample pH to >8 with a saturated sodium bicarbonate solution.
-
Extract the aromatic amines with a suitable organic solvent (e.g., methyl tert-butyl ether).
-
Evaporate the organic extract to dryness.
-
Reconstitute the residue in a small volume of solvent and add a derivatizing agent (e.g., pentafluoropropionic anhydride - PFPA).
-
Incubate to allow for complete derivatization.
-
Reconstitute the final derivatized sample in hexane for injection.
-
-
GC-MS Conditions:
-
GC Column: A mid-polarity column such as a (35%-Phenyl)-methylpolysiloxane capillary column is often used.[9]
-
Injection: Splitless injection is commonly employed for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 80°C and ramping up to 240°C.[7]
-
Carrier Gas: Helium is typically used.[7]
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. A primary ion is used for quantification, and one or more secondary ions are monitored for confirmation.[6]
-
-
Mandatory Visualizations
Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for the validation of an analytical method, ensuring its suitability for the intended purpose.
Caption: General workflow for analytical method validation.
Logical Comparison of Analytical Techniques
This diagram provides a logical comparison of HPLC and GC-MS for the analysis of this compound and related aromatic amines.
Caption: Comparison of HPLC and GC-MS for aromatic amine analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Table 7-1, Analytical Methods for Determining Benzidine in Biological Samples - Toxicological Profile for Benzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shimadzu.com [shimadzu.com]
A Comparative Analysis of the Toxicological Profiles of Key Aromatic Diamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicity profiles of five industrially significant aromatic diamines: o-phenylenediamine (OPD), m-phenylenediamine (MPD), p-phenylenediamine (PPD), 2,4-diaminotoluene (TDA), and 3,3'-dichlorobenzidine (DCB). The information presented is intended to assist researchers and professionals in making informed decisions regarding the handling, application, and development of materials containing these compounds. The data herein is compiled from a review of toxicological studies and regulatory assessments.
Executive Summary
Aromatic diamines are a class of chemicals widely used in the synthesis of polymers, dyes, and pharmaceuticals. However, their utility is often counterbalanced by significant toxicological concerns. This guide summarizes key toxicity endpoints, including acute oral toxicity, carcinogenicity, mutagenicity, and skin sensitization potential. The data reveals a spectrum of toxicity among these compounds, with 3,3'-dichlorobenzidine and 2,4-diaminotoluene generally exhibiting the most severe long-term toxicity, including proven or probable carcinogenicity in humans. While the phenylenediamines (o-, m-, and p-isomers) show a range of acute toxicity, their primary hazards are associated with skin sensitization and potential for mutagenicity.
Quantitative Toxicity Data Summary
The following table provides a comparative summary of key quantitative toxicity data for the selected aromatic diamines.
| Chemical | CAS Number | Oral LD50 (Rat, mg/kg) | IARC Carcinogenicity Classification | GHS Skin Sensitization Classification |
| o-Phenylenediamine (OPD) | 95-54-5 | 510 - 1070 | Group 3 (Not classifiable) | Category 1 |
| m-Phenylenediamine (MPD) | 108-45-2 | 280 - 650 | Group 3 (Not classifiable) | Category 1 |
| p-Phenylenediamine (PPD) | 106-50-3 | 80 - 98 | Group 3 (Not classifiable) | Category 1A |
| 2,4-Diaminotoluene (TDA) | 95-80-7 | 73 - 136 | Group 2B (Possibly carcinogenic) | Category 1 |
| 3,3'-Dichlorobenzidine (DCB) | 91-94-1 | 3820 - 7070 | Group 2B (Possibly carcinogenic) | Not Classified |
Note on NOAEL/LOAEL:
-
p-Phenylenediamine: A No-Observed-Adverse-Effect Level (NOAEL) for repeated dose toxicity in rats has been established at 16 mg/kg/day based on whole-body effects.[1][2] A developmental toxicity study in rats identified a maternal NOEL of 5 mg/kg/day and a developmental NOAEL of 10 mg/kg/day.[3]
-
o-Phenylenediamine: A 2-year drinking water study in rats showed kidney and bladder effects at the lowest dose tested (13 mg/kg/day), suggesting this is a Lowest-Observed-Adverse-Effect Level (LOAEL).[4]
-
2,4-Diaminotoluene: A 2-year feeding study in rats showed hepatotoxicity at 50 ppm.[5]
Toxicological Endpoints: A Detailed Comparison
Acute Toxicity
The acute oral toxicity, as indicated by the LD50 in rats, varies significantly among the selected aromatic diamines. p-Phenylenediamine and 2,4-diaminotoluene are the most acutely toxic compounds, with LD50 values below 150 mg/kg.[8][9][10] In contrast, 3,3'-dichlorobenzidine exhibits the lowest acute oral toxicity, with an LD50 in the range of 3820-7070 mg/kg.[11][12][13] o-Phenylenediamine and m-phenylenediamine show intermediate acute toxicity.[3][14][15][16]
Carcinogenicity
The carcinogenic potential of these compounds is a major concern. The International Agency for Research on Cancer (IARC) has classified 2,4-diaminotoluene and 3,3'-dichlorobenzidine as "Group 2B: Possibly carcinogenic to humans" based on sufficient evidence in animal studies.[17][18][19][20] 2,4-diaminotoluene has been shown to induce liver and mammary gland tumors in rats.[5][21][22] 3,3'-dichlorobenzidine has been linked to tumors at various sites in multiple animal species, including the liver, bladder, and mammary gland.[12][23]
The phenylenediamines (o-, m-, and p-isomers) are currently classified by IARC as "Group 3: Not classifiable as to its carcinogenicity to humans" due to inadequate evidence in humans and limited or inadequate evidence in experimental animals.[24] However, it is important to note that some studies suggest that oxidation products of p-phenylenediamine may be mutagenic and carcinogenic.[25]
Mutagenicity and Genotoxicity
Many aromatic amines are known to be mutagenic, often requiring metabolic activation to exert their effects. Several of the selected diamines have shown positive results in bacterial reverse mutation assays (Ames test). For instance, an oxidation product of p-phenylenediamine has been shown to be strongly mutagenic. 3,3'-dichlorobenzidine has also been reported to be mutagenic to bacteria.[17] The genotoxicity of these compounds is a key factor in their carcinogenic potential.
Skin Sensitization
o-Phenylenediamine, m-phenylenediamine, p-phenylenediamine, and 2,4-diaminotoluene are all classified as skin sensitizers (Category 1 or 1A).[9] p-Phenylenediamine is a well-known and potent contact allergen. Skin sensitization can lead to allergic contact dermatitis upon repeated exposure.
Experimental Protocols
The toxicity data presented in this guide are derived from standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).
Chronic Toxicity Studies (OECD Guideline 452)
These studies are designed to determine the effects of a substance in a mammalian species following prolonged and repeated exposure.[9][18][26][27][28]
-
Principle: The test substance is administered daily to several groups of animals at different dose levels for a major portion of their lifespan (typically 12 months for rodents).
-
Methodology:
-
Test Species: Typically rats.
-
Group Size: At least 20 animals per sex per group.
-
Dose Levels: At least three dose levels plus a control group.
-
Administration: Usually oral (in feed, drinking water, or by gavage).
-
Observations: Include clinical signs, body weight, food/water consumption, hematology, clinical chemistry, urinalysis, gross necropsy, and histopathology of organs.
-
-
Endpoint: The primary endpoint is the determination of the No-Observed-Adverse-Effect Level (NOAEL).
Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)
This in vitro test is widely used to assess the mutagenic potential of chemical substances.[13][14][15][19][23]
-
Principle: The test uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with mutations in genes required for synthesizing an essential amino acid (e.g., histidine). The test substance is assessed for its ability to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.
-
Methodology:
-
Test System: Amino acid-requiring bacterial strains.
-
Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (e.g., S9 fraction from rat liver) to mimic mammalian metabolism.
-
Procedure: Bacteria are exposed to the test substance at various concentrations and plated on a minimal agar medium.
-
Endpoint: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the control.
-
Skin Sensitization: Local Lymph Node Assay (LLNA) (OECD Guideline 429)
The LLNA is an in vivo method for identifying potential skin sensitizing chemicals.[10][11][17][21]
-
Principle: The assay is based on the principle that sensitizers induce lymphocyte proliferation in the lymph nodes draining the site of application.
-
Methodology:
-
Test Species: Mice.
-
Procedure: The test substance is applied to the dorsum of the ears of the mice for several consecutive days.
-
Measurement: Lymphocyte proliferation in the draining auricular lymph nodes is measured, typically by the incorporation of a radiolabeled nucleoside (e.g., 3H-methyl thymidine) or by non-radioactive methods.
-
Endpoint: A Stimulation Index (SI) is calculated by comparing the proliferation in treated groups to the vehicle control group. An SI of 3 or greater is generally considered a positive result.
-
Mechanistic Insights: Metabolic Activation
The toxicity of many aromatic amines is linked to their metabolic activation, primarily through N-hydroxylation by cytochrome P450 enzymes in the liver. The resulting N-hydroxy arylamine can be further metabolized to a reactive nitrenium ion, which can form adducts with DNA. These DNA adducts can lead to mutations and initiate the process of carcinogenesis.
Caption: Metabolic activation of aromatic diamines leading to toxicity.
Conclusion
The aromatic diamines discussed in this guide exhibit a range of toxicological profiles. 3,3'-Dichlorobenzidine and 2,4-diaminotoluene pose the most significant long-term health risks due to their classification as possible human carcinogens. The phenylenediamines, while less carcinogenic, are potent skin sensitizers and require careful handling to prevent allergic reactions. Understanding these distinct toxicity profiles is crucial for implementing appropriate safety measures, conducting risk assessments, and guiding the development of safer alternatives in various industrial and research applications.
References
- 1. oecd.org [oecd.org]
- 2. USER’S GUIDE - Toxicological Profile for 3,3’-Dichlorobenzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. cir-safety.org [cir-safety.org]
- 4. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 5. Carcinogenicity and chronic toxicity of 2,4-toluenediamine in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. HEALTH EFFECTS - Toxicological Profile for 3,3’-Dichlorobenzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. oecd.org [oecd.org]
- 9. Chronic Toxicity Study (OECD TG-452).pptx [slideshare.net]
- 10. techniques-ingenieur.fr [techniques-ingenieur.fr]
- 11. ftp.cdc.gov [ftp.cdc.gov]
- 12. ask-force.org [ask-force.org]
- 13. nib.si [nib.si]
- 14. OECD 471 Ames Test | Regulatory Genotoxicity Studies | Gentronix [gentronix.co.uk]
- 15. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 16. Carcinogenicity and toxicity tests on p-phenylenediamine in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. Chronic toxicity tests (OECD 452: 2018). - IVAMI [ivami.com]
- 19. oecd.org [oecd.org]
- 20. oecd.org [oecd.org]
- 21. researchgate.net [researchgate.net]
- 22. Carcinogenicity of ortho-phenylenediamine dihydrochloride in rats and mice by two-year drinking water treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The bacterial reverse mutation test | RE-Place [re-place.be]
- 24. epa.gov [epa.gov]
- 25. A 90-day repeated oral dose toxicity study of four stereoisomers of 2,4-dimethyl-4-phenyltetrahydrofuran, a synthetic flavoring substance, in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Chronic Toxicity OECD 452 - Toxicology IND Services [toxicology-ind.com]
- 27. oecd.org [oecd.org]
- 28. oecd.org [oecd.org]
A Comparative Guide to 4,4'-Azodianiline-Based Polymers for Optical Patterning
For researchers, scientists, and drug development professionals, the quest for advanced materials for high-resolution optical patterning is perpetual. Among the promising candidates, 4,4'-Azodianiline-based polymers have emerged as a noteworthy class of photoresponsive materials. This guide provides an objective comparison of their performance with other azopolymer alternatives, supported by available experimental data, to aid in the selection of optimal materials for specific applications.
The efficacy of these polymers in optical patterning is primarily attributed to the photo-induced trans-cis-trans isomerization of the azobenzene moiety within the polymer structure. This reversible process, triggered by light of a specific wavelength, induces molecular reorientation and macroscopic material migration, leading to the formation of surface relief gratings (SRGs) and changes in refractive index, which are the cornerstones of holographic data storage and other photonic applications.
Performance Metrics: A Comparative Analysis
The performance of azopolymers in optical patterning is evaluated based on several key metrics, including diffraction efficiency, surface relief grating (SRG) depth, and photo-induced birefringence. While direct comparative studies under identical experimental conditions are limited, the existing literature provides valuable insights into the performance of various azopolymers.
| Polymer Type | Chromophore | Max. Diffraction Efficiency (%) | Max. SRG Depth (nm) | Photo-induced Birefringence (Δn) | Reference |
| Poly(amide imide) | Azobenzene side groups | 43.8 | 260 | - | [1] |
| Poly(ether imide) | Azobenzene side groups | - | 1700 | - | [1] |
| 4-Aminoazobenzene (Single Crystal) | 4-Aminoazobenzene | - | ~150 | - | [2] |
| Chitosan-based Polymer | N,N-dimethyl-4-(2-pyridylazo)aniline | - | 50 | - | [3][4] |
| Azopolymer (PAZO) | Poly[1-[4-(3-carboxy-4-hydroxyphenylazo)benzene sulfonamido]-1,2-ethanediyl, sodium salt] | - | - | ~0.083 | [5] |
| Composite Material (Ge-Te-In/PAZO) | PAZO | - | - | 0.118 | [5] |
Note: The data presented is compiled from different studies and experimental conditions may vary. A direct comparison should be made with caution.
From the available data, it is evident that the polymer backbone and the specific azobenzene chromophore play a crucial role in determining the optical patterning performance. While a single crystal of 4-aminoazobenzene, a derivative of this compound, demonstrates the feasibility of SRG formation, its performance in a polymeric matrix remains to be extensively quantified and compared. High diffraction efficiencies and significant SRG depths have been achieved with other azopolymer systems, such as poly(amide imide)s and poly(ether imide)s, highlighting the potential for optimization through polymer design.
The Underlying Mechanism: Photo-induced Isomerization and Mass Transport
The process of optical patterning in azobenzene-containing polymers is a fascinating interplay of light and matter at the molecular and macroscopic levels. The fundamental mechanism involves the following key steps:
This light-driven molecular motion results in a redistribution of the polymer material, leading to the formation of topographical patterns on the film surface. The efficiency of this process is influenced by factors such as the chemical structure of the polymer, the glass transition temperature (Tg), and the irradiation conditions (wavelength, polarization, and intensity of the light).
Experimental Protocols: A General Guideline
Key Experimental Steps:
-
Polymer Synthesis: This typically involves the synthesis of an azobenzene-containing monomer followed by polymerization. For a this compound-based polymer, this would involve incorporating the this compound moiety into a polymer backbone, such as a polyimide, polyamide, or polyester.
-
Thin Film Preparation: The synthesized polymer is dissolved in a suitable solvent and then spin-coated onto a substrate (e.g., glass slide) to form a thin film of uniform thickness. The film is often annealed to remove residual solvent and improve its quality.
-
Holographic Recording: A standard holographic setup using a laser (e.g., an Argon ion laser) is employed to create an interference pattern that is projected onto the polymer film. The polarization of the laser beams is a critical parameter that influences the efficiency of SRG formation.
-
Characterization: The resulting surface topography is characterized using Atomic Force Microscopy (AFM) to measure the SRG depth and morphology. The diffraction efficiency is measured by monitoring the intensity of a diffracted probe beam. Photo-induced birefringence is typically measured using a polarimeter.
Conclusion and Future Outlook
Polymers based on this compound hold promise for applications in optical patterning, leveraging the well-established photoresponsive properties of the azobenzene unit. While the currently available data for these specific polymers is limited, the performance of analogous azopolymer systems suggests significant potential. Further research focusing on the systematic synthesis and characterization of this compound-based polymers is crucial to fully assess their efficacy and benchmark them against other leading photoresponsive materials. The development of detailed and optimized experimental protocols will be instrumental in unlocking their full potential for next-generation photonic devices and high-density data storage solutions.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Surface Relief Grating on Chitosan-N,N-dimethyl-4-(2-pyridylazo)aniline Thin Film - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surface Relief Grating on Chitosan-N,N-dimethyl-4-(2-pyridylazo)aniline Thin Film - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formation of surface relief grating in polymers with pendant azobenzene chromophores as studied by AFM/UFM - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Greener Solvent Alternatives for the Synthesis of 4,4'-Azodianiline
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4,4'-azodianiline, a key intermediate in the production of various dyes and polymers, has traditionally relied on methods that utilize hazardous organic solvents. In the pursuit of more sustainable chemical manufacturing, the development of greener solvent alternatives is a critical area of research. This guide provides a comparative analysis of traditional and greener synthetic routes to this compound, with a focus on solvent choice, reaction conditions, and performance metrics. Experimental data from published literature is presented to support the comparison, although it should be noted that direct comparative studies for this compound are limited, and thus data from closely related azo-compound syntheses are included as valuable reference points.
Performance Comparison of Synthetic Methodologies
The following table summarizes the key performance indicators for the traditional synthesis of this compound and compares them with greener alternatives.
| Method | Solvent System | Key Reagents | Reaction Time | Yield (%) | Key Advantages | Disadvantages |
| Traditional Method | Glacial Acetic Acid, Methanol/HCl | p-Aminoacetanilide, Sodium Perborate | ~7.5 hours | 52-56% | Established and well-documented procedure. | Use of corrosive acids and volatile organic solvents; moderate yield. |
| Microwave-Assisted | Ethanol/Water | Nitroarenes, Aromatic Amines, KOH | ~3 minutes | up to 97% | Rapid reaction times, high yields, use of a significantly greener solvent system. | Requires specialized microwave equipment; data is for a similar unsymmetrical azo dye. |
| Mechanochemical (Solvent-Free) | None (Solid-State) | Aryltriazenes, Phenolic Compounds | ~3 hours | High | Eliminates the need for a solvent, simple work-up, high yields.[1][2] | Requires a ball mill; data is for a general azo dye synthesis. |
| Aqueous Synthesis | Water | Anilines, Oxone, DIPEA | ~18 hours | High | Utilizes the most environmentally benign solvent. | Longer reaction times; data is for the synthesis of azoxybenzenes. |
Experimental Protocols
Detailed methodologies for the traditional synthesis and greener alternatives are provided below to allow for replication and further investigation.
Traditional Synthesis of this compound
This two-step procedure is adapted from a well-established method[3].
Step 1: Synthesis of 4,4'-Bis(acetamido)azobenzene
-
In a 1-liter three-necked round-bottomed flask equipped with a stirrer, reflux condenser, and thermometer, place 500 mL of glacial acetic acid, 29.0 g of p-aminoacetanilide, 40 g of sodium perborate tetrahydrate, and 10 g of boric acid.
-
Heat the mixture with stirring to 50–60°C and maintain this temperature for 6 hours.
-
Cool the reaction mixture to room temperature. The product will have separated.
-
Collect the yellow product by filtration on a Büchner funnel, wash with water until the washings are neutral, and dry in an oven at 110°C. This yields 4,4'-bis(acetamido)azobenzene.
Step 2: Hydrolysis to 4,4'-Diaminoazobenzene
-
In a 500-mL round-bottomed flask with a reflux condenser and magnetic stirrer, place 150 mL of methanol, 150 mL of 6N hydrochloric acid, and the 4,4'-bis(acetamido)azobenzene from the previous step.
-
Heat the mixture under reflux for 1.5 hours.
-
Cool the reaction mixture, and collect the violet solid on a Büchner funnel.
-
Suspend the damp product in 500 mL of water in a 1-liter beaker with a stirrer.
-
Slowly neutralize the mixture with 2.5N sodium hydroxide. The free base will separate.
-
Collect the 4,4'-diaminoazobenzene on a Büchner funnel, wash with water, and dry under reduced pressure. The overall yield is typically between 52-56%.
Greener Synthesis Alternatives: Representative Protocols
The following protocols are for the synthesis of closely related azo compounds, illustrating the principles of greener solvent use. These can be adapted for the synthesis of this compound with appropriate optimization.
Microwave-Assisted Synthesis in Ethanol/Water [4][5]
This protocol describes the rapid synthesis of an unsymmetrical azo dye.
-
In a 10 mL microwave reaction vial, dissolve 1 mmol of a nitroarene and 2.5 mmol of an aromatic amine in 2 mL of ethanol.
-
Add 1 mL of 10 M potassium hydroxide solution and shake for 30 seconds.
-
Place the vial in a microwave reactor and irradiate at 150°C for 3 minutes.
-
After cooling, acidify the reaction mixture with 6 N HCl to a pH of 3-4.
-
The precipitated azo dye is collected by filtration, washed, and dried. Yields of up to 97% have been reported for this method.[4]
Solvent-Free Mechanochemical Synthesis [1][2]
This protocol outlines a general method for azo dye synthesis using ball milling.
-
In a stainless steel grinding jar, place an aryltriazene and a phenolic compound (as the coupling partner).
-
Add stainless steel balls to the jar.
-
Mill the mixture in a planetary or mixer ball mill at a specified speed (e.g., 300 rpm) for a set time (e.g., 3 hours).
-
The product is then isolated by simple filtration and washing. This method offers high yields and avoids the use of any solvent.[1][2]
Visualizing the Synthetic Workflow
The following diagram illustrates the generalized workflow for the synthesis of this compound, highlighting the key decision point of solvent selection and contrasting the traditional and greener pathways.
Caption: Workflow for this compound Synthesis.
Conclusion
The transition to greener solvents and solvent-free conditions for the synthesis of this compound presents a significant opportunity to enhance the sustainability of chemical manufacturing. While the traditional method is well-established, greener alternatives such as microwave-assisted synthesis in ethanol/water and mechanochemical solvent-free methods offer substantial improvements in terms of reaction time, yield, and environmental impact. Further research dedicated to optimizing these greener methods specifically for this compound is warranted to facilitate their adoption in industrial settings. This guide serves as a valuable resource for researchers and professionals in the field to explore and implement more environmentally benign synthetic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Solvent-free mechanochemical synthesis of azo dyes - RSC Mechanochemistry (RSC Publishing) [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Microwave-assisted rapid and sustainable synthesis of unsymmetrical azo dyes by coupling of nitroarenes with aniline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for microwave-assisted synthesis of unsymmetrical azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4,4'-Azodianiline: A Guide for Laboratory Professionals
Effective management of chemical waste is paramount for ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals handling 4,4'-Azodianiline, a compound with significant health and environmental hazards, adherence to strict disposal protocols is non-negotiable. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance with multiple risk factors. It is crucial to be aware of these hazards before initiating any handling or disposal procedures. Personal Protective Equipment (PPE) is mandatory to minimize exposure risks.
Key Hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Suspected of causing genetic defects and may cause cancer.[1][2]
-
May cause an allergic skin reaction.[2]
-
Suspected of damaging fertility or the unborn child.[2]
-
Toxic to aquatic life with long-lasting effects.[2]
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).[3]
-
Eye Protection: Safety glasses or chemical safety goggles.[1][4]
-
Respiratory Protection: Use in a well-ventilated area. If dust formation is likely, a NIOSH/MSHA approved respirator is necessary.[1][3][4]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. It must not be disposed of in regular trash or poured down the drain.[3][4]
-
Waste Identification and Segregation:
-
Designate a specific, sealed, and chemically resistant container for all this compound waste.[3]
-
This includes the pure compound, any contaminated materials (e.g., weighing paper, gloves, paper towels), and empty containers.[3]
-
Do not mix this compound waste with other incompatible waste streams.[3]
-
-
Container Labeling:
-
Storage:
-
Spill Management:
-
In case of a spill, evacuate unnecessary personnel from the area.
-
Wear appropriate PPE before cleaning up.
-
Carefully sweep or vacuum up the solid material, avoiding dust formation.[4][5] Moistening with water can help reduce airborne dust.[5]
-
Place the collected material into a suitable, labeled container for disposal.[4][5]
-
-
Arrange for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated office for hazardous waste management.[3]
-
Follow their specific procedures for requesting a chemical waste pickup.[3]
-
Chemical waste generators are responsible for consulting local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4]
-
Regulatory and Hazard Data Summary
For quick reference, the table below summarizes key quantitative and regulatory data for this compound.
| Parameter | Value | Reference |
| CAS Number | 538-41-0 | [4] |
| UN Number | UN2811 | [4] |
| Proper Shipping Name | TOXIC SOLID, ORGANIC, N.O.S. | [4] |
| Hazard Class | 6.1 | [4] |
| Packing Group | III | [4] |
| GHS Hazard Statements | H301, H311, H331, H317, H340, H350, H361, H410 | [2] |
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) before handling any chemical.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
